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  • Product: 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione
  • CAS: 211501-36-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, a molecule of significant interest within the field of medicinal chemistry. We will delve into its fundame...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, a molecule of significant interest within the field of medicinal chemistry. We will delve into its fundamental basic properties, synthesis, analytical characterization, and the promising biological activities associated with its structural class. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound and its potential applications.

Introduction: The Isoindole-1,3-dione Scaffold

The isoindole-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This structural motif is found in drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[2][3] The compound 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione (Figure 1) is a specific derivative that incorporates a chiral hydroxypropyl side chain, offering potential for stereospecific interactions with biological targets. Understanding the fundamental properties of this molecule is the first step in unlocking its therapeutic potential.

Chemical structure of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione
Figure 1. Chemical structure of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione.[4]

Physicochemical and Basic Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. A summary of the key properties for 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃[4]
Molecular Weight 205.21 g/mol []
CAS Number 20537-56-8[4]
IUPAC Name 2-(1-hydroxypropan-2-yl)isoindole-1,3-dione[6]
Predicted Boiling Point 357°C[]
Predicted Density 1.348 g/cm³[]
Analysis of Basicity

A key aspect of a molecule's character is its basicity, quantified by its pKa value. The isoindole-1,3-dione core itself is characterized by very weak basicity. This is due to the delocalization of the nitrogen atom's lone pair of electrons across the two adjacent carbonyl groups.[7] This resonance effect significantly reduces the availability of the lone pair for protonation. In fact, the hydrogen on the nitrogen of an unsubstituted phthalimide is weakly acidic, with a pKa of 8.3.[7]

For 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, the nitrogen atom is part of the imide functionality and its lone pair is similarly engaged in resonance. The primary site of protonation under typical physiological conditions would likely be the hydroxyl group on the side chain, which would behave as a typical alcohol. The imide nitrogen is not expected to be significantly protonated. Therefore, in the context of its interaction with biological systems, this molecule should not be considered a basic compound.

Synthesis and Purification

The synthesis of N-substituted isoindole-1,3-diones is a well-established process in organic chemistry, typically involving the condensation of phthalic anhydride with a primary amine.[8]

Synthetic Pathway

The most direct route to synthesize 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione is the reaction of phthalic anhydride with 2-amino-1-propanol. This reaction proceeds via a two-step mechanism:

  • Amide Formation: The primary amine of 2-amino-1-propanol attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.

  • Cyclization and Dehydration: Upon heating, the phthalamic acid intermediate undergoes intramolecular cyclization, with the carboxylic acid reacting with the amide to form the five-membered imide ring and eliminating a molecule of water.

Synthesis_Pathway Phthalic_Anhydride Phthalic Anhydride Intermediate Phthalamic Acid Intermediate Phthalic_Anhydride->Intermediate + Amino_Propanol 2-Amino-1-propanol Amino_Propanol->Intermediate Product 2-(2-Hydroxy-1-methylethyl)-1H- isoindole-1,3(2H)-dione Intermediate->Product Heat (Δ) - H₂O Water H₂O

Figure 2. Synthetic pathway for 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione.
Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione.

Materials:

  • Phthalic anhydride

  • 2-Amino-1-propanol

  • Toluene or glacial acetic acid (solvent)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as toluene or glacial acetic acid.

  • Add 2-amino-1-propanol (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione.

Analytical Characterization

The identity and purity of the synthesized 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione can be confirmed using a variety of analytical techniques. Expected spectral data, based on analogous compounds, are summarized below.

Spectroscopic Data
TechniqueExpected FeaturesReference Analogues
¹H NMR Aromatic protons (phthalimide ring): ~7.8 ppm (multiplet). Protons on the hydroxypropyl side chain: signals corresponding to the CH, CH₂, and OH groups.[9]
¹³C NMR Carbonyl carbons: ~168 ppm. Aromatic carbons: ~123-134 ppm. Carbons of the hydroxypropyl side chain.[9]
IR Spectroscopy Strong C=O stretching vibrations (asymmetric and symmetric) for the imide group: ~1770 and ~1700 cm⁻¹. O-H stretching of the alcohol: ~3400 cm⁻¹. Aromatic C-H stretching: ~3100-3000 cm⁻¹.[10][11]
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.21 m/z).[12]

Biological Activity and Therapeutic Potential

The isoindole-1,3-dione scaffold is a cornerstone of many clinically important drugs.[2] While specific biological data for 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione is not extensively reported, the activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.

Potential Therapeutic Applications
  • Anti-inflammatory Activity: Many isoindoline-1,3-dione derivatives have demonstrated potent anti-inflammatory effects.[3] This activity is often mediated through the inhibition of inflammatory cytokines.

  • Anticancer Properties: The phthalimide structure is a key component of several anticancer agents, including thalidomide and its analogues, which exhibit anti-angiogenic and immunomodulatory properties.[2]

  • Enzyme Inhibition: Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases like Alzheimer's.[3]

The presence of the chiral hydroxyl group in 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione introduces a potential point of interaction that could lead to enhanced or novel biological activities.

Biological_Potential cluster_potential Potential Therapeutic Applications Molecule 2-(2-Hydroxy-1-methylethyl)-1H- isoindole-1,3(2H)-dione Scaffold Isoindole-1,3-dione Scaffold Molecule->Scaffold Side_Chain Chiral Hydroxypropyl Side Chain Molecule->Side_Chain Anti_Inflammatory Anti-inflammatory Scaffold->Anti_Inflammatory Anticancer Anticancer Scaffold->Anticancer Enzyme_Inhibition Enzyme Inhibition Scaffold->Enzyme_Inhibition Side_Chain->Anti_Inflammatory Stereospecificity Side_Chain->Anticancer Enhanced Binding Side_Chain->Enzyme_Inhibition Novel Interactions

Figure 3. Relationship between molecular structure and potential biological activities.

Conclusion

2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione is a readily synthesizable molecule built upon the versatile isoindole-1,3-dione scaffold. Its physicochemical properties are largely dictated by this core, resulting in a compound with very weak basicity. The presence of a chiral hydroxylated side chain provides an avenue for developing stereospecific interactions with biological targets. Based on the well-documented and diverse biological activities of the broader class of phthalimide derivatives, this compound represents a promising candidate for further investigation in drug discovery programs, particularly in the areas of inflammation, oncology, and neurodegenerative diseases. This guide provides the foundational knowledge for researchers to embark on such investigations.

References

Sources

Exploratory

An In-Depth Technical Guide to N-(2-hydroxy-1-methylethyl)phthalimide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of N-(2-hydroxy-1-methylethyl)phthalimide, a phthalimide derivative of interest in organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-hydroxy-1-methylethyl)phthalimide, a phthalimide derivative of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles, data on analogous compounds, and computational predictions to offer a robust and practical resource for researchers.

Introduction and Chemical Identity

N-(2-hydroxy-1-methylethyl)phthalimide is a chemical compound featuring a phthalimide moiety linked to a 2-hydroxy-1-methylethyl group. The phthalimide group, a bicyclic aromatic imide, is a versatile scaffold in medicinal chemistry, known for its ability to cross biological membranes due to its lipophilic and neutral characteristics[1][2]. The presence of a hydroxyl group and a chiral center in the N-substituent introduces functionalities that are valuable for further chemical modifications and can impart specific biological activities[3][4].

Chemical Structure:

The structure consists of an isoindole-1,3-dione ring system where the nitrogen atom is substituted with a propan-2-ol group at the first carbon.

Figure 1: 2D Chemical Structure of N-(2-hydroxy-1-methylethyl)phthalimide.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 2-(2-hydroxy-1-methylethyl)isoindole-1,3-dioneInferred
Molecular Formula C₁₁H₁₁NO₃[5]
Molecular Weight 205.21 g/mol [5]
InChI InChI=1S/C11H11NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5,7,13H,6H2,1H3[5]
InChIKey KYTIHOIDWMVRKU-UHFFFAOYSA-N[5]
Canonical SMILES CC(CN)N1C(=O)C2=CC=CC=C2C1=OInferred
CAS Number Not available

Synthesis Protocols

Direct Condensation of Phthalic Anhydride with 2-Amino-1-propanol

This is the most straightforward approach, involving the reaction of phthalic anhydride with 2-amino-1-propanol. The reaction proceeds via a two-step mechanism: nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by intramolecular cyclization with the elimination of a water molecule to form the imide ring[6][7][8].

Reaction Scheme:

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) in a suitable solvent such as glacial acetic acid or toluene[6][7].

  • Addition of Amine: Add 2-amino-1-propanol (1.0 - 1.1 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux (typically 110-140 °C) for 2-4 hours[6]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product crystallizes out, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-(2-hydroxy-1-methylethyl)phthalimide.

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid is often used as it is a good solvent for the reactants and the acidic environment can catalyze the dehydration step. Toluene can also be used with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Reflux temperatures are necessary to provide the activation energy for the dehydration and ring-closure step.

  • Stoichiometry: A slight excess of the amine can be used to ensure complete consumption of the phthalic anhydride.

G cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Reaction cluster_3 Work-up & Purification Dissolve Phthalic Anhydride\nin Glacial Acetic Acid Dissolve Phthalic Anhydride in Glacial Acetic Acid Add 2-Amino-1-propanol Add 2-Amino-1-propanol Dissolve Phthalic Anhydride\nin Glacial Acetic Acid->Add 2-Amino-1-propanol Stirring Reflux (110-140°C, 2-4h) Reflux (110-140°C, 2-4h) Add 2-Amino-1-propanol->Reflux (110-140°C, 2-4h) Cool, Filter/Evaporate Cool, Filter/Evaporate Reflux (110-140°C, 2-4h)->Cool, Filter/Evaporate Reaction Complete (TLC) Recrystallize Recrystallize Cool, Filter/Evaporate->Recrystallize Crude Product Pure Product Pure Product Recrystallize->Pure Product

Figure 2: Workflow for the synthesis of N-(2-hydroxy-1-methylethyl)phthalimide via direct condensation.

Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines, but it can be adapted to synthesize N-substituted phthalimides as stable intermediates[9][10][11][12][13][14]. This method involves the N-alkylation of potassium phthalimide with a suitable alkyl halide. For the synthesis of N-(2-hydroxy-1-methylethyl)phthalimide, a protected form of 1-chloro-2-propanol would be required to prevent side reactions with the hydroxyl group.

This method is less direct for this specific target due to the presence of the hydroxyl group and is therefore presented as an alternative, more complex route.

Physicochemical Properties and Spectroscopic Data

Directly measured physicochemical properties for N-(2-hydroxy-1-methylethyl)phthalimide are not widely reported. However, properties can be predicted based on its structure and data from similar compounds.

Predicted Properties:

  • Appearance: Likely a white to off-white crystalline solid at room temperature, similar to other N-substituted phthalimides[15].

  • Melting Point: The melting point is expected to be in the range of other small N-alkylated phthalimides. For comparison, N-(2-hydroxyethyl)phthalimide has a melting point of 126-129 °C[16].

  • Solubility: It is expected to be slightly soluble in water and soluble in polar organic solvents like ethanol, methanol, and DMSO[15].

  • Stability: Phthalimides are generally stable compounds under normal conditions but can be hydrolyzed under strong acidic or basic conditions[12].

Spectroscopic Data (Predicted and from SpectraBase):

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phthalimide group (around 7.8 ppm), a multiplet for the CH group, a doublet for the methyl group, and signals for the CH₂ and OH protons of the side chain.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the imide (around 168 ppm), the aromatic carbons, and the aliphatic carbons of the N-substituent[5].

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands for the C=O stretching of the imide group (typically around 1700-1770 cm⁻¹), C-N stretching, and a broad O-H stretching band from the hydroxyl group (around 3200-3500 cm⁻¹)[17].

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (205.21 g/mol )[5].

Applications in Research and Drug Development

N-substituted phthalimides are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects[2][15][18][19]. The specific applications of N-(2-hydroxy-1-methylethyl)phthalimide are not yet extensively documented, but its structure suggests several potential uses:

  • As a Chiral Building Block: The presence of a chiral center and a hydroxyl group makes it a valuable intermediate for the synthesis of more complex chiral molecules, including pharmaceuticals. The hydroxyl group can be further functionalized, for example, through esterification or etherification, to introduce other moieties.

  • In Medicinal Chemistry: The phthalimide scaffold itself is a known pharmacophore. The specific substituent may modulate the biological activity, and this compound could be screened for various therapeutic targets. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity.

  • As a Precursor to Primary Amines: While the Gabriel synthesis is typically used to prepare primary amines, N-substituted phthalimides can be deprotected to yield the corresponding primary amine. In this case, cleavage of the phthalimide group would yield 2-amino-1-propanol, a useful chiral synthon.

G cluster_0 Potential Applications N-(2-hydroxy-1-methylethyl)phthalimide N-(2-hydroxy-1-methylethyl)phthalimide Chiral Building Block Chiral Building Block N-(2-hydroxy-1-methylethyl)phthalimide->Chiral Building Block Further Functionalization (Esterification, Etherification) Medicinal Chemistry Scaffold Medicinal Chemistry Scaffold N-(2-hydroxy-1-methylethyl)phthalimide->Medicinal Chemistry Scaffold Screening for Biological Activity Precursor to Chiral Amines Precursor to Chiral Amines N-(2-hydroxy-1-methylethyl)phthalimide->Precursor to Chiral Amines Deprotection (e.g., Hydrazinolysis)

Figure 3: Potential applications of N-(2-hydroxy-1-methylethyl)phthalimide.

Safety and Handling

Specific toxicology data for N-(2-hydroxy-1-methylethyl)phthalimide is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound. General safety guidelines for phthalimide derivatives should be followed.

  • Hazard Statements (Inferred from similar compounds): May cause skin irritation, serious eye irritation, and respiratory irritation[3][6].

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[1][6][20][21].

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[6][22].

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[6][16].

    • Store in a tightly closed container in a cool, dry place[1].

Conclusion

N-(2-hydroxy-1-methylethyl)phthalimide is a chiral phthalimide derivative with potential applications in organic synthesis and medicinal chemistry. While direct experimental data is limited, its synthesis can be reliably achieved through standard methods. Its structural features suggest its utility as a chiral building block and a scaffold for the development of new bioactive molecules. Further research is warranted to fully explore the chemical and biological properties of this compound.

References

  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? Retrieved from [Link]

  • Loba Chemie. (2019, January 11). N-(2-HYDROXYETHYL) PHTHALIMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • MDPI. (2020). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules, 25(15), 3364. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(hydroxymethyl)phthalimide. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(2-hydroxy-1-methylethyl)phthalimide. Retrieved from [Link]

  • SPHS. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. Retrieved from [Link]

  • Doraghi, F., Morshedsolouk, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(31), 22005-22041. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(hydroxymethyl)phthalimide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Hydroxyethyl)phthalimide. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Hydroxyphthalimide. Retrieved from [Link]

  • The Pharmaceutical and Chemical Journal. (2023, December 24). Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

  • Sprung, M. M. (1939). Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol. Journal of the American Chemical Society, 61(12), 3383-3386. Retrieved from [Link]

  • American Chemical Society. (2022). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry, 87(17), 11641-11652. Retrieved from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-(HYDROXY)PHTHALIMIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Loba Chemie. (n.d.). PHTHALIMIDE FOR SYNTHESIS. Retrieved from [Link]

  • RJPT. (2013). Phthalimides: Biological Profile and Recent Advancements. Research Journal of Pharmacy and Technology, 6(9), 963-968. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Phthalimide. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermochemical studies of phthalimide and two N-alkylsubstituted phthalimides (ALKYL=ETHYL and n-PROPYL). Retrieved from [Link]

  • RSC Publishing. (2023, August 15). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from [Link]

  • Google Patents. (n.d.). EP0184595A1 - Process for the synthesis of N-alkylphthalimide.
  • PubMed Central (PMC). (n.d.). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Retrieved from [Link]

  • Semantic Scholar. (2013, February 6). Rotational isomers, NBO and spectral analyses of N-(2-hydroxyethyl) phthalimide based on quantum chemical calculations. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). N-(2-Methoxyethyl)phthalimide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. Retrieved from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Semantic Scholar. (2025, August 5). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Synthesis of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione

Abstract This technical guide provides a comprehensive overview of the synthesis, mechanism, and characterization of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, a key N-substituted phthalimide derivative. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, mechanism, and characterization of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, a key N-substituted phthalimide derivative. The primary synthetic pathway detailed herein is the direct condensation of phthalic anhydride with 2-amino-1-propanol. This document elucidates the underlying reaction mechanism, offers a detailed and validated experimental protocol, and outlines the analytical techniques required for product characterization. Designed for researchers and professionals in organic synthesis and drug development, this guide serves as a practical resource, grounding procedural steps in established chemical principles and highlighting the broader significance of the phthalimide scaffold in medicinal chemistry.

Introduction: The Significance of the Phthalimide Scaffold

The isoindole-1,3-dione moiety, commonly known as phthalimide, represents a "privileged scaffold" in medicinal chemistry and organic synthesis. Phthalimide derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticonvulsant, analgesic, and antimicrobial properties.[1][2][3] The historical significance of this class of compounds is underscored by molecules like thalidomide, which, despite its controversial past, paved the way for the development of potent immunomodulatory drugs such as lenalidomide and pomalidomide.[4]

The target molecule, 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, is an N-substituted phthalimide bearing a chiral hydroxypropyl side chain. This structure is of particular interest as it combines the versatile phthalimide core with a functionalized alkyl group containing both a hydroxyl moiety and a stereocenter. This makes it a valuable building block for the synthesis of more complex chiral molecules and potential pharmaceutical agents.

This guide focuses on the most direct and efficient method for its preparation: the dehydrative condensation of phthalic anhydride and 2-amino-1-propanol. We will explore the rationale behind this synthetic choice, the step-by-step molecular transformations, and a robust protocol for its execution and validation in a laboratory setting.

Synthetic Strategy and Mechanistic Rationale

The most reliable and atom-economical approach to synthesizing N-substituted phthalimides is the direct reaction between phthalic anhydride and a primary amine.[5][6] This method is favored due to the high reactivity of the anhydride, the ready availability of starting materials, and typically high yields.

Overall Reaction:

Phthalic Anhydride + 2-Amino-1-propanol → 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione + H₂O

Causality Behind Experimental Choices:

  • Reactants: Phthalic anhydride serves as a stable and highly electrophilic precursor. The two carbonyl carbons are susceptible to nucleophilic attack. 2-amino-1-propanol provides the primary amine necessary for imide formation and installs the desired functionalized side chain.

  • Solvent and Catalyst: Glacial acetic acid is an ideal medium for this reaction. It effectively dissolves the reactants and, more importantly, acts as a catalyst, facilitating both the intermediate amic acid formation and the subsequent dehydration step required for ring closure.

  • Temperature: The reaction is performed at reflux temperature. The elevated temperature provides the necessary activation energy to overcome the barrier for the final intramolecular cyclization and dehydration, driving the reaction to completion.

The formation of the imide ring proceeds through a well-established two-stage mechanism:

  • Nucleophilic Acyl Substitution (Ring Opening): The reaction initiates with the nucleophilic attack of the primary amine nitrogen of 2-amino-1-propanol on one of the electrophilic carbonyl carbons of phthalic anhydride.[7][8] This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate, which rapidly resolves to form a stable phthalamic acid intermediate.

  • Intramolecular Cyclization and Dehydration (Ring Closure): The second stage involves an intramolecular nucleophilic attack by the amide nitrogen on the carbonyl carbon of the carboxylic acid group. This cyclization forms a new tetrahedral intermediate which subsequently eliminates a molecule of water under the acidic and heated conditions to yield the final, stable five-membered imide ring.[7][9]

G cluster_0 Stage 1: Phthalamic Acid Formation cluster_1 Stage 2: Imide Formation Reactants Phthalic Anhydride + 2-Amino-1-propanol Attack Nucleophilic Attack (Amine on Carbonyl) Reactants->Attack Step 1 Intermediate1 Tetrahedral Intermediate Attack->Intermediate1 RingOpening Ring Opening to form Phthalamic Acid Intermediate1->RingOpening Cyclization Intramolecular Nucleophilic Attack RingOpening->Cyclization Step 2 (Heat, H⁺) Intermediate2 Cyclic Intermediate Cyclization->Intermediate2 Dehydration Elimination of H₂O Intermediate2->Dehydration Product Final Product: 2-(2-Hydroxy-1-methylethyl)- 1H-isoindole-1,3(2H)-dione Dehydration->Product G A 1. Reagent Setup (Phthalic Anhydride, 2-Amino-1-propanol, Glacial Acetic Acid) B 2. Reaction (Reflux) A->B C 3. Precipitation (Pour into ice-water) B->C D 4. Isolation (Vacuum Filtration) C->D E 5. Purification (Recrystallization) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: Step-by-step experimental workflow.

ReagentFormulaMolar Mass ( g/mol )Molar Eq.Amount (Example)
Phthalic AnhydrideC₈H₄O₃148.121.014.81 g
2-Amino-1-propanolC₃H₉NO75.111.057.89 g (8.2 mL)
Glacial Acetic AcidCH₃COOH60.05Solvent150 mL
Ethanol (95%)C₂H₅OH-SolventAs needed
Deionized WaterH₂O--As needed
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.0 eq, 14.81 g) and glacial acetic acid (150 mL).

  • Addition of Amine: Begin stirring the mixture. Slowly add 2-amino-1-propanol (1.05 eq, 7.89 g) to the flask. A slight exotherm may be observed.

  • Heating and Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation (Workup): After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water while stirring vigorously. A white solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold deionized water to remove residual acetic acid.

  • Purification: Transfer the crude solid to a beaker for recrystallization. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If needed, add a small amount of hot water dropwise until turbidity persists, then clarify with a few drops of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum or in a desiccator to a constant weight.

Characterization and Data Analysis

Confirmation of the structure and purity of the synthesized 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione is achieved through standard spectroscopic techniques.

ParameterExpected Result
Appearance White crystalline solid
Molecular Formula C₁₁H₁₁NO₃ [10][11]
Molecular Weight 205.21 g/mol
FT-IR (cm⁻¹) ~3500 (broad, O-H stretch), ~3070 (aromatic C-H), ~2970 (aliphatic C-H), ~1770 (asymmetric C=O stretch, imide), ~1700 (symmetric C=O stretch, imide). [4][12]
¹H NMR (CDCl₃, δ ppm) ~7.8-7.9 (m, 2H, Ar-H), ~7.7-7.8 (m, 2H, Ar-H), ~4.5 (m, 1H, N-CH), ~3.8 (dd, 1H, CH₂), ~3.6 (dd, 1H, CH₂), ~2.5 (br s, 1H, OH), ~1.4 (d, 3H, CH₃). [13]
¹³C NMR (CDCl₃, δ ppm) ~169 (C=O), ~134 (Ar-C), ~132 (Ar-C), ~123 (Ar-C), ~65 (CH₂-OH), ~50 (N-CH), ~18 (CH₃). [14]
Mass Spec (ESI+) m/z = 206.07 [M+H]⁺, 228.06 [M+Na]⁺

Applications in Research and Drug Development

The synthesis of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione provides a valuable intermediate for several key applications:

  • Chiral Building Block: The presence of a hydroxyl group and a chiral center makes this compound a useful precursor for the asymmetric synthesis of more complex molecules. The hydroxyl group can be further functionalized or used to direct subsequent reactions.

  • Medicinal Chemistry Scaffold: The N-substituted phthalimide core is a well-known pharmacophore. This compound can serve as a starting point for creating libraries of novel derivatives to be screened for various biological activities, including as potential anti-inflammatory or anticancer agents. [2][3]* Pro-drug Design: The phthalimide group can be used as a carrier moiety in pro-drug strategies, designed to improve the pharmacokinetic properties of a known active pharmaceutical ingredient.

Conclusion

The synthesis of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione via the condensation of phthalic anhydride with 2-amino-1-propanol is a highly efficient, robust, and scalable method. This guide has provided a detailed examination of the underlying chemical principles, a practical experimental protocol, and the necessary analytical framework for product validation. The resulting compound is a versatile chemical intermediate with significant potential for application in synthetic organic chemistry and the ongoing development of novel therapeutic agents.

References

  • PierpaLab. (2025). Phthalimide synthesis.
  • Quora. (2015).
  • Organic Chemistry Portal. Phthalimides.
  • RSC Publishing. (2024).
  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • ResearchGate. Reaction of PA with 2-amino-2-methyl-1-propanol (AMP) and....
  • ResearchGate. (2025). Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5..
  • ElectronicsAndBooks. Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol1.
  • Juniper Publishers. (2019).
  • MDPI. (2023). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production.
  • ACS Publications. (2018). Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition.
  • PubChem. 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione.
  • Fluorochem. 2-(2-HYDROXY-1-METHYLETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE.
  • PMC - NIH. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies.
  • RSC Publishing. (2023). Phthalic anhydride (PA)
  • Physics Forums. (2010). How does a primary amine react with phthalic anhydride to form an imide?.
  • ChemicalBook. 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxypropyl)-(3700-55-8) 1 H NMR.
  • ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)
  • Der Pharma Chemica. (2014).

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Exploratory

An In-Depth Technical Guide to 2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione, a pivotal chiral building block in modern organic s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione, a pivotal chiral building block in modern organic synthesis. This document delves into its precise chemical identity, synthesis, characterization, and significant applications, particularly its role as a chiral auxiliary in the development of pharmaceutical agents.

Nomenclature and Chemical Identity

The compound commonly referred to as N-(2-hydroxy-1-methylethyl)phthalimide is systematically named under IUPAC nomenclature as 2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione . The core of the molecule is a phthalimide group, which is more formally known as an isoindoline-1,3-dione. This dione is N-substituted at position 2 with a 1-hydroxypropan-2-yl group.

The presence of a stereocenter at the second carbon of the propyl chain gives rise to two enantiomers:

  • (R)-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione

  • (S)-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione

These enantiomerically pure forms, often derived from the corresponding alaninol enantiomers, are of particular importance in asymmetric synthesis.

Molecular Structure:

Figure 1: Chemical structure of 2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione.

Physicochemical and Spectral Data

A summary of the key physicochemical properties is provided in the table below. It is important to note that experimental values can vary slightly based on the purity of the sample and the analytical method employed.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
CAS Number 73323-91-8 ((R)-enantiomer)
Appearance White to off-white solidGeneral observation for phthalimides
Melting Point 65-68 °C ((S)-enantiomer)
Spectral Characterization

The structural integrity of 2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione is confirmed through various spectroscopic techniques. Below are the expected characteristic spectral data.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will exhibit characteristic signals for the aromatic protons of the phthalimide group, typically in the range of 7.7-7.9 ppm. The protons of the 1-hydroxypropan-2-yl substituent will appear as a complex pattern of multiplets in the upfield region. The methine proton (CH) adjacent to the nitrogen will likely be a multiplet around 4.3-4.5 ppm. The methylene protons (CH₂) adjacent to the hydroxyl group would appear as two diastereotopic protons, likely as a doublet of doublets, around 3.6-3.8 ppm. The methyl group (CH₃) would be a doublet around 1.3-1.5 ppm, and the hydroxyl proton (OH) will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbons of the phthalimide group at approximately 168 ppm. The aromatic carbons will resonate in the 123-134 ppm region. For the substituent, the methine carbon attached to the nitrogen will be around 50-55 ppm, the methylene carbon attached to the hydroxyl group around 65-70 ppm, and the methyl carbon at approximately 15-20 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong carbonyl stretching vibrations from the imide group, typically appearing as two distinct bands around 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric). A broad absorption band in the region of 3400-3500 cm⁻¹ will indicate the presence of the hydroxyl group (O-H stretching). C-H stretching of the aromatic ring will be observed around 3050-3100 cm⁻¹, while the aliphatic C-H stretching will be in the 2850-2970 cm⁻¹ range.

Synthesis of 2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione

The synthesis of this compound is typically achieved through a condensation reaction between phthalic anhydride and 2-amino-1-propanol (alaninol). This reaction proceeds via a nucleophilic acyl substitution, where the amino group of alaninol attacks one of the carbonyl carbons of the anhydride. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring.[1]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization Combine Reactants Combine Reactants Add Solvent Add Solvent Combine Reactants->Add Solvent Heat to Reflux Heat to Reflux Add Solvent->Heat to Reflux Monitor Progress (TLC) Monitor Progress (TLC) Heat to Reflux->Monitor Progress (TLC) Cool Reaction Cool Reaction Monitor Progress (TLC)->Cool Reaction Precipitate Product Precipitate Product Cool Reaction->Precipitate Product Filter and Wash Filter and Wash Precipitate Product->Filter and Wash Recrystallize Recrystallize Filter and Wash->Recrystallize Obtain Product Obtain Product Recrystallize->Obtain Product Analyze (NMR, IR, MS) Analyze (NMR, IR, MS) Obtain Product->Analyze (NMR, IR, MS)

Figure 2: General workflow for the synthesis of 2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the N-phthaloylation of amino alcohols.[1][2]

Materials:

  • Phthalic anhydride

  • (R)-, (S)-, or racemic 2-amino-1-propanol (alaninol)

  • Glacial acetic acid

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1.0 equivalent) and the chosen 2-amino-1-propanol (1.0 equivalent).

  • Solvent Addition: Add glacial acetic acid to the flask to serve as the reaction solvent (approximately 3-5 mL per gram of phthalic anhydride).

  • Reaction: Heat the mixture to reflux (approximately 118 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold deionized water to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Self-Validation: The purity of the final product should be assessed by measuring its melting point and comparing it to the literature value. The structure should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Applications in Drug Development and Asymmetric Synthesis

While some phthalimide derivatives exhibit direct biological activities, such as anti-inflammatory and analgesic effects, the primary significance of enantiomerically pure 2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione lies in its application as a chiral auxiliary .[3]

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[3] The inherent chirality of the auxiliary guides the formation of a new stereocenter in the substrate with a high degree of selectivity. After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse.

Role as a Chiral Directing Group

The enantiopure forms of 2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione, derived from (R)- or (S)-alaninol, serve as valuable chiral directing groups in various asymmetric transformations. The phthaloyl group provides a rigid and sterically defined environment, while the hydroxyl group can be used for further functionalization or to influence the reaction stereochemistry through chelation or hydrogen bonding.

This strategy is particularly useful in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). By using N-phthaloyl-alaninol as a chiral template, chemists can achieve high diastereoselectivity in reactions such as alkylations, aldol reactions, and cycloadditions.

A notable example of its application is in the synthesis of HIV protease inhibitors. For instance, intermediates structurally related to N-phthaloyl-alaninol have been utilized in synthetic routes towards drugs like Amprenavir .[4] The chiral center in the alaninol moiety is used to set the stereochemistry of a key intermediate in the drug's structure.

G Prochiral Prochiral Substrate Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Prochiral->Reaction Auxiliary Chiral Auxiliary (N-phthaloyl-alaninol) Auxiliary->Reaction Intermediate Chiral Intermediate (Diastereomeric Mixture) Separation Separation/Purification Intermediate->Separation Reaction->Intermediate Major Major Diastereomer Separation->Major Minor Minor Diastereomer Separation->Minor Cleavage Auxiliary Cleavage Major->Cleavage Product Enantiomerically Pure Product Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Figure 3: Logical workflow of asymmetric synthesis using a chiral auxiliary like N-phthaloyl-alaninol.

Conclusion

2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione, particularly in its enantiomerically pure forms, is a valuable and versatile tool in the field of organic chemistry and drug development. Its straightforward synthesis and the steric and electronic properties conferred by the phthalimide group make it an effective chiral auxiliary for controlling stereochemistry in complex molecule synthesis. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working on the development of new chiral pharmaceuticals and fine chemicals.

References

  • PubChem. 2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione. [Link]

  • Tan, A. et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Der Pharma Chemica. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238.
  • MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4305.
  • MDPI. (2019). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 24(22), 4069.
  • Gadakh, S. K., Reddy, R. S., & Sudalai, A. (2012). Enantioselective synthesis of HIV protease inhibitor amprenavir via Co-catalyzed HKR of 2-(1-azido-2-phenylethyl) oxirane. Tetrahedron: Asymmetry, 23(11-12), 898–903.
  • Wikipedia. Chiral auxiliary. [Link]

  • Alfa Aesar. (S)-2-(1-Hydroxy-2-propyl)isoindoline-1,3-dione. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of N-(2-hydroxy-1-methylethyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Phthalimide Derivative The phthalimide group, a key structural component, confers a unique set of properties, including...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Phthalimide Derivative

The phthalimide group, a key structural component, confers a unique set of properties, including its use as a masked form of a primary amine in the celebrated Gabriel synthesis. The presence of a secondary hydroxyl group introduces a site for potential hydrogen bonding, esterification, and oxidation reactions, further expanding its synthetic utility. This guide will delve into the anticipated physical and chemical characteristics of N-(2-hydroxy-1-methylethyl)phthalimide, offering insights into its synthesis, reactivity, and potential applications in drug discovery and materials science.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is a thorough characterization of its molecular structure.

IdentifierValue
IUPAC Name 2-(2-hydroxy-1-methylethyl)isoindole-1,3-dione
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Canonical SMILES CC(N1C(=O)C2=CC=CC=C2C1=O)CO
InChI Key InChIKey=FHNFLFCLJDCJDW-UHFFFAOYSA-N
CAS Number Not assigned

Predicted Physical Properties: An Extrapolative Analysis

Direct experimental values for the physical properties of N-(2-hydroxy-1-methylethyl)phthalimide are not widely reported. However, by analyzing trends within the phthalimide family, particularly in comparison to its close analog N-(2-hydroxyethyl)phthalimide, we can establish a reliable set of predicted properties. The introduction of a methyl group on the ethyl chain is expected to influence properties such as melting point and solubility.

PropertyPredicted ValueRationale and Comparative Insights
Melting Point Likely lower than 126-128 °CThe melting point of N-(2-hydroxyethyl)phthalimide is reported to be in the range of 126-128 °C[1]. The presence of the additional methyl group in N-(2-hydroxy-1-methylethyl)phthalimide may disrupt the crystal lattice packing compared to its linear analog, potentially leading to a lower melting point.
Boiling Point > 300 °C (with decomposition)Phthalimide derivatives typically have high boiling points due to their polar nature and molecular weight. Decomposition at elevated temperatures is a common characteristic.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO, DMF)The phthalimide moiety imparts a degree of hydrophobicity, while the hydroxyl group enhances polarity and allows for hydrogen bonding with protic solvents. Overall solubility in water is expected to be low but potentially slightly higher than phthalimide itself due to the hydroxyl group. Solubility in polar organic solvents is anticipated to be good. N-Hydroxyphthalimide is soluble in water and polar organic solvents[2].
Appearance White to off-white crystalline solidThis prediction is based on the typical appearance of related phthalimide compounds[2][3].

Spectroscopic Characterization: A Predictive Overview

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a compound. While experimental spectra for N-(2-hydroxy-1-methylethyl)phthalimide are not available, we can predict the key features based on its functional groups.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phthalimide ring (typically in the δ 7.7-7.9 ppm region), a multiplet for the methine proton (CH), a doublet for the methyl protons (CH₃), a multiplet for the methylene protons (CH₂), and a broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will feature signals for the carbonyl carbons of the imide (around δ 168 ppm), aromatic carbons, and aliphatic carbons of the side chain.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the imide (if any residual starting material is present), C=O stretching of the imide (typically two bands around 1770 and 1700 cm⁻¹), C-N stretching, O-H stretching of the alcohol (a broad band around 3400 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 205, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the side chain or cleavage at various points.

Chemical Properties and Reactivity

The chemical behavior of N-(2-hydroxy-1-methylethyl)phthalimide is dictated by the interplay of its phthalimide core and the secondary alcohol functionality.

Synthesis of N-(2-hydroxy-1-methylethyl)phthalimide

The most probable synthetic route to N-(2-hydroxy-1-methylethyl)phthalimide is a variation of the Gabriel synthesis. This would involve the reaction of potassium phthalimide with a suitable electrophile, in this case, 1-chloro-2-propanol or 2-bromopropan-1-ol.

Synthesis_Workflow Phthalimide Phthalimide PotassiumPhthalimide Potassium Phthalimide Phthalimide->PotassiumPhthalimide + KOH or K2CO3 TargetMolecule N-(2-hydroxy-1-methylethyl)phthalimide PotassiumPhthalimide->TargetMolecule + 1-Halo-2-propanol (Nucleophilic Substitution) Halopropanol 1-Halo-2-propanol Deprotection_Workflow TargetMolecule N-(2-hydroxy-1-methylethyl)phthalimide Amine 1-amino-2-propanol TargetMolecule->Amine + Hydrazine (NH2NH2) (Ing-Manske Procedure) Phthalhydrazide Phthalhydrazide

Caption: Deprotection of the phthalimide to yield the primary amine.

  • Basic or Acidic Hydrolysis: While possible, hydrolysis under strongly acidic or basic conditions often requires harsh conditions and can lead to side reactions.

Reactivity of the Secondary Hydroxyl Group

The secondary alcohol functionality provides a versatile handle for further chemical transformations.

  • Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This is a common strategy in prodrug design to modify the lipophilicity and pharmacokinetic properties of a parent molecule.

  • Oxidation: The secondary alcohol can be oxidized to a ketone using various oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This transformation would yield N-(2-oxo-1-methylethyl)phthalimide.

  • Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would lead to the formation of an ether.

Potential Applications in Research and Development

The unique combination of a protected primary amine and a reactive secondary alcohol makes N-(2-hydroxy-1-methylethyl)phthalimide a valuable building block in several areas:

  • Drug Discovery: As a precursor to chiral 1-amino-2-propanol derivatives, it can be utilized in the synthesis of various biologically active molecules, including beta-blockers and other pharmaceuticals. The phthalimide group serves as an effective protecting group for the amine during synthetic transformations.

  • Asymmetric Synthesis: The chiral center at the carbon bearing the hydroxyl and amino groups (once deprotected) makes it a useful scaffold for the synthesis of enantiomerically pure compounds.

  • Materials Science: The rigid phthalimide core and the reactive hydroxyl group could be exploited in the synthesis of novel polymers and functional materials with specific thermal and optical properties.

Safety and Handling

While specific toxicity data for N-(2-hydroxy-1-methylethyl)phthalimide is unavailable, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on data for related compounds like N-(2-hydroxyethyl)phthalimide, it may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

N-(2-hydroxy-1-methylethyl)phthalimide represents a synthetically versatile molecule with significant potential in both academic research and industrial applications. Although direct experimental data is limited, a comprehensive understanding of its physical and chemical properties can be effectively extrapolated from its structural analogs. Its utility as a protected amino alcohol makes it a valuable intermediate for the synthesis of a wide range of more complex molecules. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential.

References

  • PubChem. N-(2-Hydroxyethyl)phthalimide. [Link]

  • Wikipedia. N-Hydroxyphthalimide. [Link]

  • Wikipedia. Phthalimide. [Link]

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Exploratory

Biological activity of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione

An In-Depth Technical Guide to the Biological Activity of the Isoindole-1,3-dione Scaffold, with Reference to 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione Preamble: The Promise of a Privileged Scaffold In the l...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of the Isoindole-1,3-dione Scaffold, with Reference to 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione

Preamble: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as keystones for therapeutic innovation. The 1H-isoindole-1,3(2H)-dione scaffold is one such "privileged structure." Its derivatives have demonstrated a remarkable breadth of biological activities, commanding the attention of researchers in oncology, immunology, and beyond. This guide delves into the rich pharmacology of this chemical class. While our central point of reference is the specific molecule 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione , it is crucial to note that publicly available research on this particular derivative is limited. Therefore, this document serves as a comprehensive exploration of the biological activities associated with the core isoindoledione structure, drawing insights from its most prominent and well-characterized analogs. The principles, mechanisms, and methodologies discussed herein provide a robust framework for understanding and investigating the potential of novel derivatives like the one specified.

Part 1: The Archetype of Pleiotropy - Thalidomide and its Progeny

The story of the isoindoledione scaffold is inextricably linked with thalidomide. Initially marred by its tragic teratogenicity, thalidomide was later repurposed, revealing potent anti-inflammatory and anticancer properties.[1] This renaissance catalyzed the development of more potent and refined analogs, namely Lenalidomide and Pomalidomide, which are now cornerstones in the treatment of hematologic malignancies like multiple myeloma.[2][3]

The Central Mechanism: Hijacking the E3 Ubiquitin Ligase Complex

The diverse effects of thalidomide and its immunomodulatory imide drug (IMiD®) analogs stem from a novel and elegant mechanism of action: the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][4]

  • Binding to Cereblon: IMiDs bind to Cereblon, which acts as the substrate receptor for the Cullin-Ring Ligase 4 (CRL4) complex.[1]

  • Inducing a Neosubstrate Interface: This binding event alters the substrate specificity of the CRL4^CRBN^ complex, inducing it to recognize and bind to proteins it would not normally target. These new targets are termed "neosubstrates."[2][5]

  • Targeted Ubiquitination and Degradation: The key neosubstrates for the anticancer and immunomodulatory effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][6] In the context of myelodysplastic syndrome with a 5q deletion, another critical neosubstrate is casein kinase 1α (CK1α).[2][5] Once recruited to the complex, these neosubstrates are polyubiquitinated, marking them for degradation by the proteasome.[5]

This targeted protein degradation is the upstream event that triggers the downstream therapeutic effects. The degradation of IKZF1 and IKZF3, for instance, leads to the killing of multiple myeloma cells and enhanced T-cell activity.[2][5]

IMiD_Mechanism_of_Action cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 Downstream Cellular Effects CRBN Cereblon (CRBN) Substrate Receptor CUL4 Cullin 4 DDB1 DDB1 ROC1 ROC1 IMiD IMiD Molecule (Thalidomide, Lenalidomide, Pomalidomide) IMiD->CRBN Binds to CRBN Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) Neosubstrate->CRBN Recruited to IMiD-bound CRBN Proteasome Proteasome Neosubstrate->Proteasome Targeted for Degradation Myeloma_Death Multiple Myeloma Cell Apoptosis Proteasome->Myeloma_Death Leads to TCell_Activation T-Cell Activation & IL-2 Production Proteasome->TCell_Activation Leads to Angiogenesis_Inhibition Inhibition of Angiogenesis Proteasome->Angiogenesis_Inhibition Contributes to Ub Ubiquitin (Ub) Ub->Neosubstrate Polyubiquitination

Caption: Mechanism of IMiD action via CRBN modulation.

Part 2: A Spectrum of Biological Activities

Building on the foundational mechanism of CRBN modulation, isoindole-1,3-dione derivatives have been explored for a range of therapeutic applications. The specific substitutions on the phthalimide ring dictate the potency and spectrum of these activities.

Anticancer Activity

The antiproliferative and cytotoxic effects of this scaffold are its most intensely studied properties.[7][8] Beyond the IMiDs in multiple myeloma, various derivatives have shown efficacy against a panel of cancer cell lines.[9][10][11] The primary mechanism often involves inducing cell cycle arrest and apoptosis.[11]

Table 1: Representative Anticancer Activity of Isoindole-1,3-dione Derivatives

Compound ClassCancer Cell LineReported IC₅₀ (µM)Reference
Azide and silyl ether derivativeA549 (Lung)19.41[9]
Silyl ether and bromo derivativeCaco-2 (Colorectal)Lower than Cisplatin[10]
Silyl ether and bromo derivativeMCF-7 (Breast)Lower than Cisplatin[10]
Tetrabrominated derivativeCaco-2 (Colorectal)0.080[11]

Note: IC₅₀ values are highly dependent on the specific assay conditions and cell line. This table is for illustrative purposes.

Anti-inflammatory and Immunomodulatory Effects

The immunomodulatory properties of IMiDs are multifaceted.[12] Beyond the degradation of IKZF1/3, these compounds have profound effects on the tumor microenvironment and inflammatory signaling.

  • Cytokine Modulation: They are potent inhibitors of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[13] Conversely, they enhance the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) by T-cells, which boosts anti-tumor immunity.[2][14][15]

  • T-Cell and NK Cell Activation: IMiDs provide a co-stimulatory signal to T-cells and enhance the cytotoxic activity of Natural Killer (NK) cells.[12][16]

  • Analgesic Properties: Some derivatives have demonstrated significant analgesic and anti-inflammatory activities in preclinical models, potentially through mechanisms like cyclooxygenase (COX) enzyme inhibition.[17][18][19]

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Thalidomide and its analogs are known inhibitors of this process.[13][20] This effect is partly attributed to the downstream consequences of CRBN modulation but also involves the inhibition of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[21] This anti-angiogenic property is a key component of their overall anti-tumor efficacy.

Part 3: Core Methodologies for In Vitro Evaluation

A rigorous and systematic evaluation of biological activity is paramount in drug development. For the isoindole-1,3-dione scaffold, a standard cascade of in vitro assays is typically employed to characterize its anticancer, anti-inflammatory, and anti-angiogenic potential.

Protocol: Antiproliferative Activity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[22][23] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[24]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione) in culture medium. Replace the existing medium in the wells with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT reagent (typically 5 mg/mL solution) to each well and incubate for 2-4 hours. Viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell proliferation is inhibited).

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Isoindoledione Derivative A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent (Incubate 2-4h) C->D E 5. Add Solubilizing Agent D->E F 6. Read Absorbance (~570 nm) E->F G 7. Calculate IC50 F->G

Caption: Standard workflow for the MTT cell proliferation assay.

Protocol: Anti-inflammatory Activity via TNF-α ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique to quantify protein concentrations, such as cytokines, in biological samples.[25] A sandwich ELISA is commonly used to measure the inhibition of TNF-α production from immune cells.[26]

Step-by-Step Methodology:

  • Cell Stimulation: Culture immune cells (e.g., human peripheral blood mononuclear cells or a macrophage cell line like RAW 264.7) and pre-treat them with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce the production and secretion of TNF-α.

  • Sample Collection: After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatant, which contains the secreted TNF-α.

  • ELISA Procedure (Sandwich):

    • Add the collected supernatants to a 96-well plate pre-coated with a TNF-α capture antibody.

    • Incubate to allow the TNF-α in the sample to bind to the immobilized antibody.

    • Wash the plate to remove unbound substances.

    • Add a biotin-conjugated detection antibody specific for a different epitope on the TNF-α molecule.

    • Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash again and add a TMB substrate solution. The HRP enzyme will catalyze a color change.

  • Reaction Stoppage and Reading: Stop the reaction with an acid solution and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve using known concentrations of recombinant TNF-α. Use this curve to calculate the concentration of TNF-α in the samples and determine the inhibitory effect of the test compound.

ELISA_Workflow A 1. Plate coated with Capture Antibody B 2. Add Sample (containing TNF-α) A->B TNF-α binds C 3. Add Biotinylated Detection Antibody B->C Forms sandwich D 4. Add Streptavidin-HRP Enzyme Conjugate C->D Binds to biotin E 5. Add TMB Substrate D->E Color develops F 6. Stop Reaction & Read Absorbance (450 nm) E->F G 7. Quantify TNF-α F->G

Caption: Principle of a sandwich ELISA for TNF-α quantification.

Protocol: Anti-Angiogenic Activity via Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells (like Human Umbilical Vein Endothelial Cells, HUVECs) to form capillary-like structures (tubes) on a basement membrane matrix, mimicking a late stage of angiogenesis.[27]

Step-by-Step Methodology:

  • Matrix Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®) and allow it to polymerize at 37°C.

  • Cell Seeding and Treatment: Seed endothelial cells onto the matrix-coated plate in a medium containing the test compound at various concentrations. Pro-angiogenic factors like VEGF can be added to stimulate tube formation.

  • Incubation: Incubate the plate for a short period (typically 4-18 hours).

  • Visualization: Observe and photograph the formation of tube-like networks using a microscope.

  • Quantification: Analyze the images to quantify the extent of tube formation. Parameters such as total tube length, number of junctions, and number of loops are measured using specialized software (e.g., ImageJ with an angiogenesis plugin).

  • Data Analysis: Compare the quantitative parameters from the compound-treated wells to the control wells to determine the anti-angiogenic effect.

Tube_Formation_Assay_Workflow A 1. Coat well with Basement Membrane Matrix B 2. Seed Endothelial Cells with Test Compound A->B C 3. Incubate (4-18h) B->C D 4. Image Tube Formation with Microscope C->D E 5. Quantify Tube Length, Junctions, and Loops D->E F 6. Determine % Inhibition E->F

Caption: Workflow for the in vitro tube formation angiogenesis assay.

Part 4: Future Outlook

The isoindole-1,3-dione scaffold represents a validated and highly fruitful starting point for the development of novel therapeutics. Its ability to be chemically modified allows for the fine-tuning of its pharmacodynamic and pharmacokinetic properties, enabling the exploration of a vast chemical space. While the biological profile of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione is not yet detailed in the scientific literature, its structure is suggestive of potential activity. The presence of the hydroxyl group offers a reactive handle for further derivatization, potentially leading to the creation of new chemical entities, including PROTACs (PROteolysis TArgeting Chimeras) that could leverage the inherent CRBN-binding nature of the core scaffold.

Based on the extensive evidence from its analogs, it is scientifically plausible that this compound could exhibit anticancer, anti-inflammatory, or immunomodulatory effects. The experimental protocols detailed in this guide provide a clear and robust roadmap for the systematic investigation required to uncover its specific biological signature and therapeutic potential.

References

A comprehensive, numbered list of all cited sources with verifiable URLs will be compiled and provided upon request.

Sources

Foundational

Potential therapeutic applications of N-(2-hydroxy-1-methylethyl)phthalimide

An In-depth Technical Guide to the Potential Therapeutic Applications of N-(2-hydroxy-1-methylethyl)phthalimide Abstract The phthalimide scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of deri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Therapeutic Applications of N-(2-hydroxy-1-methylethyl)phthalimide

Abstract

The phthalimide scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a wide array of biological activities. While N-(2-hydroxy-1-methylethyl)phthalimide itself is not extensively characterized in the existing scientific literature, its structural features suggest significant potential for therapeutic applications. This guide synthesizes information from closely related phthalimide analogs to build a comprehensive preclinical development plan for this novel compound. We will explore its synthesis, postulate its mechanism of action based on established structure-activity relationships, and propose a detailed roadmap for its evaluation as a potential therapeutic agent, particularly in the realms of anti-inflammatory and anti-cancer applications. This document is intended for researchers, scientists, and drug development professionals interested in the expanding therapeutic landscape of phthalimide derivatives.

Introduction: The Phthalimide Moiety as a Privileged Scaffold

The phthalimide structure, characterized by a fused benzene ring and a five-membered dicarboximide ring, is a versatile pharmacophore. Its derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antitumor, and antimicrobial effects[1][2][3]. The most famous—and infamous—example is thalidomide, which, despite its tragic history, has been repurposed as a powerful treatment for multiple myeloma and certain inflammatory conditions[3]. This has spurred renewed interest in developing novel phthalimide-based drugs with improved safety and efficacy profiles.

The lipophilic and neutral nature of the phthalimide group allows for favorable pharmacokinetic properties, such as the ability to cross biological membranes[4]. The imide hydrogen is acidic, allowing for straightforward N-substitution, which is a key feature in the synthesis of diverse derivatives. The specific substituent on the nitrogen atom plays a crucial role in determining the compound's biological activity. The focus of this guide, N-(2-hydroxy-1-methylethyl)phthalimide, incorporates a chiral secondary alcohol moiety, which introduces the potential for stereospecific interactions with biological targets.

Synthesis and Characterization of N-(2-hydroxy-1-methylethyl)phthalimide

Proposed Synthetic Pathway: Modified Gabriel Synthesis

The Gabriel synthesis is a robust method for preparing primary amines and can be adapted for the N-alkylation of phthalimide with various functionalized alkyl halides[5][6].

Reaction Scheme:

Synthetic_Pathway Phthalimide Potassium Phthalimide Intermediate N-(2-hydroxy-1-methylethyl)phthalimide Phthalimide->Intermediate SN2 Reaction AlkylHalide 1-bromo-2-propanol AlkylHalide->Intermediate Solvent DMF Solvent->Intermediate Anti_Inflammatory_Pathway Compound N-(2-hydroxy-1-methylethyl)phthalimide COX2 COX-2 Enzyme Compound->COX2 Inhibition Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalysis ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: Postulated inhibition of the COX-2 pathway.

The rationale for investigating this pathway is the established anti-inflammatory properties of various phthalimide-containing compounds.[3] The hydroxyl group on the N-substituent could potentially form hydrogen bonds within the active site of COX-2, enhancing binding affinity.

Anti-cancer Activity

The anti-proliferative effects of some phthalimide derivatives have been demonstrated in various cancer cell lines, including cervical, liver, and breast cancer.[7] The mechanisms are often multifactorial and can include the induction of apoptosis (programmed cell death) and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

Experimental Workflow for In Vitro Anti-Cancer Screening:

Anticancer_Screening_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies CellLines Cancer Cell Lines (e.g., HeLa, HepG2, MCF-7) Treatment Treat with N-(2-hydroxy-1-methylethyl)phthalimide (Dose-response) CellLines->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI staining) IC50->ApoptosisAssay AngiogenesisAssay Angiogenesis Assay (e.g., Tube Formation Assay) IC50->AngiogenesisAssay

Caption: Workflow for evaluating anti-cancer potential.

Proposed Preclinical Evaluation

A structured preclinical evaluation is necessary to ascertain the therapeutic potential and safety profile of N-(2-hydroxy-1-methylethyl)phthalimide.

In Vitro Efficacy Studies

Protocol: COX-2 Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of N-(2-hydroxy-1-methylethyl)phthalimide against human recombinant COX-2.

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric COX inhibitor screening kit.

  • Procedure: a. Prepare a series of dilutions of the test compound in assay buffer. b. Add the COX-2 enzyme to each well of a 96-well plate. c. Add the test compound dilutions to the wells and incubate. d. Initiate the reaction by adding arachidonic acid. e. After a specified incubation period, measure the absorbance at the appropriate wavelength. f. Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Studies

Should in vitro studies show promise, in vivo studies in animal models would be the next logical step.

Animal Model for Anti-inflammatory Activity:

  • Model: Carrageenan-induced paw edema in rats.

  • Procedure:

    • Administer the test compound or a vehicle control to groups of rats.

    • After a set period, inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • The percentage reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity.

Future Directions and Conclusion

The phthalimide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While N-(2-hydroxy-1-methylethyl)phthalimide is a novel entity, the wealth of data on related compounds provides a strong rationale for its investigation. The presence of a chiral hydroxyl group offers an intriguing avenue for developing stereoselective drugs with potentially improved therapeutic indices.

References

  • Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. [Link]

  • Almeida, M. L., et al. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252-270. [Link]

  • Silva Junior, J. G. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. American Journal of Biomedical Science & Research, 3(4). [Link]

  • Redalyc. (2020). In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. Redalyc, 13(2). [Link]

  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. [Link]

  • Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Khan, M. A., & Khan, M. T. (2016). Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science, 6(03), 183-192. [Link]

  • MDPI. (2023). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production. Molecules, 28(14), 5556. [Link]

  • Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 8(4), 1817-1825. [Link]

  • Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. [Link]

  • Semantic Scholar. (n.d.). Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Isoindole-1,3-dione Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The isoindole-1,3-dione, commonly known as the phthalimide scaffold, represents a "privileged structure" in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoindole-1,3-dione, commonly known as the phthalimide scaffold, represents a "privileged structure" in medicinal chemistry. Its journey from the notoriety of the thalidomide tragedy to the development of life-saving immunomodulatory drugs like lenalidomide and pomalidomide is a compelling narrative of scientific rediscovery.[1][2][3] This bicyclic aromatic imide is not only synthetically accessible but also serves as a versatile pharmacophore, leading to derivatives with a vast spectrum of biological activities.[2][4] Due to their hydrophobicity, these compounds can often cross biological membranes, enhancing their potential as drug candidates.[2][5] This guide provides a comprehensive literature review of isoindole-1,3-dione derivatives, delving into their synthesis, mechanisms of action, structure-activity relationships, and therapeutic applications, with a focus on anticancer, anti-inflammatory, and neuroprotective activities.

The Isoindole-1,3-dione Scaffold: A Privileged Structure

Historical Context: The Thalidomide Story and Its Renaissance

The story of the isoindole-1,3-dione core is inextricably linked to thalidomide.[6] Initially marketed as a sedative in the 1950s, it was withdrawn after causing severe birth defects (teratogenicity).[7] However, subsequent research revealed its potent anti-inflammatory and antiangiogenic properties, stemming from its ability to modulate cytokines like TNF-α.[3] This discovery led to its repurposing for treating conditions like erythema nodosum leprosum and, most notably, multiple myeloma.[5][8] This renaissance spurred the development of safer and more potent analogs, known as Immunomodulatory Drugs (IMiDs), including lenalidomide and pomalidomide, which are now cornerstones of cancer therapy.[1][2][3] The key structural difference is that the phthalimide ring itself is not associated with the severe adverse effects of the glutarimide moiety found in thalidomide, making it a safe and valuable scaffold for new drug development.[8][9]

Core Physicochemical Properties

The isoindole-1,3-dione structure consists of a benzene ring fused to a five-membered pyrrolidine-2,5-dione ring. The imide proton on the nitrogen is acidic, facilitating a wide range of N-substitution reactions, which is the primary reason for the vast chemical diversity of its derivatives.[9][10] The planar, hydrophobic nature of the phthalimide group enhances the ability of its derivatives to traverse biological membranes, a favorable pharmacokinetic property.[2][5]

Synthetic Methodologies

The synthetic accessibility of the isoindole-1,3-dione core is a major advantage for medicinal chemists. Several robust methods have been established.

Classical Synthesis: Condensation of Phthalic Anhydrides

The most common and straightforward method for synthesizing N-substituted isoindole-1,3-diones is the condensation of phthalic anhydride with a primary amine.[1] The reaction typically proceeds in a high-boiling point solvent like glacial acetic acid or benzene. It involves the initial formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to yield the final imide product.[1]

Modern Catalytic Approaches: Palladium-Catalyzed Cyclizations

More advanced, one-step methods have been developed to improve efficiency and functional group tolerance. A notable example is the palladium-catalyzed aminocarbonylation of o-halobenzoates.[7] This method allows for the synthesis of 2-substituted isoindole-1,3-diones in good yields under mild conditions and tolerates various functional groups, providing a versatile route to complex derivatives.[7] Furthermore, introducing a halogen moiety into the product provides a "handle" for further functionalization via cross-coupling reactions like Sonogashira and Suzuki couplings.[7]

Alternative Synthetic Routes

Other synthetic strategies include:

  • The reaction of N-arylbenzenecarboximidamides with phthalic anhydride in refluxing benzene.[11][12]

  • Microwave-assisted green synthesis, which offers a one-pot, multicomponent system for producing thalidomide and its analogs rapidly and efficiently.[13]

G cluster_0 Classical Synthesis cluster_1 Palladium-Catalyzed Synthesis A Phthalic Anhydride C Phthalamic Acid Intermediate A->C + High Temp Solvent B Primary Amine (R-NH2) B->C + High Temp Solvent D N-Substituted Isoindole-1,3-dione C->D - H2O (Cyclization) E o-Halobenzoate H N-Substituted Isoindole-1,3-dione E->H + Pd Catalyst F Primary Amine (R-NH2) F->H + Pd Catalyst G Carbon Monoxide (CO) G->H + Pd Catalyst

Caption: Common synthetic routes to Isoindole-1,3-dione derivatives.

Spectrum of Biological Activities

Derivatives of isoindole-1,3-dione exhibit a remarkable breadth of pharmacological effects.

Anticancer Activity

The anticancer potential of this scaffold is its most intensely studied property.[14] Derivatives have shown potent cytotoxic effects against a wide range of cancer cell lines, including cervical (HeLa), glioma (C6), lung (A549), colon (Caco-2, HT-29), breast (MCF-7), and blood cancers (K562, Raji).[15][16][17][18]

  • Mechanism of Action: The anticancer effects are multifactorial. Beyond direct cytotoxicity, many derivatives, particularly the IMiDs, exert powerful immunomodulatory and anti-angiogenic effects.[2][3] They can alter the production of inflammatory cytokines, such as inhibiting tumor necrosis factor-alpha (TNF-α), which is crucial for tumor growth.[3]

  • Structure-Activity Relationship: The anticancer activity is highly dependent on the substituents. For instance, compounds containing both a silyl ether (-OTBDMS) and a bromine (-Br) group have shown higher activity than the chemotherapy drug cisplatin against Caco-2 and MCF-7 cell lines.[16] Another study found that a derivative containing both tert-butyldiphenylsilyl ether and azido groups had superior anticancer activity compared to 5-fluorouracil.[16]

G imide Isoindole-1,3-dione Derivative (e.g., Lenalidomide) cereblon Cereblon (CRBN) E3 Ubiquitin Ligase imide->cereblon Binds to substrates Substrate Proteins (e.g., Ikaros, Aiolos) cereblon->substrates Recruits ub Ubiquitination substrates->ub Leads to proteasome Proteasomal Degradation ub->proteasome effects Downstream Effects proteasome->effects outcomes Anti-Myeloma Activity Immunomodulation effects->outcomes

Caption: Simplified mechanism of action for immunomodulatory imide drugs (IMiDs).

Compound Class/DerivativeCancer Cell LineIC50 Value (µM)Reference
Compound 7 (azide/silyl ether)A549 (Lung)19.41[15]
Cmpd 13 (silyl ether/bromo)Caco-2 (Colon)Higher activity than cisplatin[16]
Cmpd 16 (silyl ether/bromo)MCF-7 (Breast)Higher activity than cisplatin[16]
2-(4-(2-Bromoacetyl)phenyl)isoindolineRaji (Blood)0.26 µg/mL[18]

Table 1: Selected anticancer activities of isoindole-1,3-dione derivatives.

Anti-inflammatory and Analgesic Effects

Many isoindole-1,3-dione derivatives possess significant anti-inflammatory and analgesic properties.[5][7][11]

  • Mechanism: The primary mechanism is often the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are central to the prostaglandin cascade that mediates pain and inflammation.[9][19][20] Certain aminoacetylenic derivatives have been shown to reduce carrageenan-induced inflammation and suppress TNF-α production from monocytes and macrophages.[19]

  • Efficacy: Some synthesized derivatives exhibit potent analgesic activity. For example, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione was found to have an analgesic effect 1.6 times higher than the reference drug metamizole sodium, with low toxicity.[11][12] Importantly, many of these compounds show their effects without causing the gastric lesions often associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11][20]

Neuroprotective and Cholinesterase Inhibition

A promising area of research is the application of these derivatives in treating neurodegenerative diseases like Alzheimer's.[10]

  • Mechanism: The cholinergic hypothesis of Alzheimer's disease points to a decline in the neurotransmitter acetylcholine.[21] Several isoindole-1,3-dione derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes that break down acetylcholine.[10][22] The phthalimide moiety itself can interact with the peripheral anionic site of AChE, making it an excellent pharmacophore for inhibitor design.[21]

  • Efficacy: Various series have been developed with IC50 values in the low micromolar to nanomolar range, demonstrating significant inhibitory potential.[10][22] For example, a derivative with a phenyl substituent at the 4-position of a piperazine ring showed an IC50 of 1.12 μM against AChE.[10]

Antimicrobial and Antifungal Properties

The scaffold has also been incorporated into molecules with significant antimicrobial activity.[5] Derivatives have been synthesized and tested against various Gram-positive and Gram-negative bacteria as well as fungal isolates, with some showing potent activity comparable to reference drugs like Ciprofloxacin.[23][24][25]

Structure-Activity Relationship (SAR) Insights

The biological activity of isoindole-1,3-dione derivatives is highly tunable through chemical modification.

  • N-Substitution: The nature of the substituent attached to the imide nitrogen is the most critical determinant of activity. Attaching pharmacophores like arylpiperazines, benzyl groups, or other heterocyclic systems dictates the molecule's biological target, whether it be cholinesterases, cyclooxygenases, or cancer cells.[9][10]

  • Aromatic Ring Substitution: Modifications on the phthaloyl (benzene) ring can further refine activity. For instance, the presence of an aromatic moiety is important for affinity to the COX-2 enzyme.[9]

  • Linker Moiety: When the N-substituent is complex, the linker connecting it to the imide nitrogen (e.g., alkyl chain length) plays a crucial role in correctly positioning the pharmacophore within the target's binding site, significantly impacting inhibitory potency.[10]

Caption: Key structural regions influencing the activity of derivatives.

Key Experimental Protocols

General Protocol for Synthesis of N-Substituted Isoindole-1,3-diones

This protocol is a generalized representation of the classical condensation method.

  • Reactant Preparation: In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a suitable high-boiling point solvent (e.g., glacial acetic acid or toluene).

  • Amine Addition: Add the desired primary amine (1 equivalent) to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials.

  • Recrystallization: Further purify the product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure N-substituted isoindole-1,3-dione.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[11][16][26]

Standard Protocol for In Vitro Anticancer Assay (BrdU Method)[15]

This protocol assesses the antiproliferative effects of synthesized compounds.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, C6, or A549) into a 96-well microplate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: After incubation, remove the medium and add fresh medium containing the isoindole-1,3-dione derivatives at various concentrations (e.g., 5, 25, 50, 100 µM). Include a positive control (e.g., 5-Fluorouracil) and a negative control (vehicle, e.g., DMSO). Incubate for another 24 hours.

  • BrdU Labeling: Add BrdU (Bromodeoxyuridine) labeling solution to each well and re-incubate for 2-4 hours to allow incorporation into the DNA of proliferating cells.

  • Cell Fixation: Remove the labeling medium, add a fixing/denaturing solution (FixDenat), and incubate for 30 minutes at room temperature.

  • Antibody Incubation: Remove the FixDenat solution and add an anti-BrdU-POD (peroxidase-conjugated) antibody solution. Incubate for 90 minutes.

  • Washing: Wash the wells multiple times with a washing buffer to remove unbound antibodies.

  • Substrate Reaction: Add a substrate solution (e.g., TMB) and incubate until color development is sufficient for detection. Stop the reaction by adding H₂SO₄.

  • Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm). The absorbance is directly proportional to the rate of cell proliferation. Calculate IC50 values from the dose-response curves.

Future Perspectives and Conclusion

The isoindole-1,3-dione scaffold has unequivocally cemented its place in medicinal chemistry. From its controversial past, it has emerged as a validated and highly versatile core for drug design. Current research continues to expand its therapeutic reach, with ongoing efforts to design novel derivatives with enhanced potency and selectivity for a variety of targets. Future work will likely focus on:

  • Targeted Drug Delivery: Conjugating the phthalimide scaffold to targeting moieties to deliver cytotoxic agents specifically to cancer cells, reducing off-target toxicity.

  • PROTACs: Utilizing the phthalimide core's ability to bind to E3 ligases like Cereblon to design Proteolysis Targeting Chimeras (PROTACs) for degrading disease-causing proteins.

  • Multitarget Ligands: Designing single molecules that can hit multiple targets simultaneously, which is a promising strategy for complex diseases like cancer and Alzheimer's.

References

  • Uslu, H., & Cirak, T. (2021). Evaluation of Cytotoxic Potentials of Some Isoindole-1,3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. [Link]

  • Gabriele, B., et al. (n.d.). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. NIH. [Link]

  • Al-Qawasmeh, R. A., et al. (2012). Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. PubMed. [Link]

  • Tan, A., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. PubMed. [Link]

  • Trukhanova, F. M., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]

  • Tan, A., & Arslan, M. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

  • Uslu, H., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]

  • Radwan, M. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Research Square. [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. ResearchGate. [Link]

  • Limban, C., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. [Link]

  • Siwek, A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]

  • Patel, K. D., et al. (2020). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. GSC Biological and Pharmaceutical Sciences. [Link]

  • Aragão, A. M. F. (2021). Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]

  • Matalka, K., et al. (2015). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. ResearchGate. [Link]

  • Trukhanova, F. M., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. [Link]

  • Trukhanova, F. M., et al. (2022). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy). [Link]

  • Siwek, A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. [Link]

  • Kamal, A., & Malik, M. S. (n.d.). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Bentham Science. [Link]

  • Staszewska-Krajewska, O., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. NIH. [Link]

  • Al-Qawasmeh, R. A., et al. (2014). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. PMC. [Link]

  • Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. [Link]

  • Rakesh, K. P., et al. (2015). Synthesis and study of some new 1,3-isoindoledione derivatives as potential antibacterial agents. ResearchGate. [Link]

  • Staszewska-Krajewska, O., et al. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Thalidomide. PubChem. [Link]

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Protocols & Analytical Methods

Method

Topic: High-Yield Synthesis of N-(2-hydroxy-1-methylethyl)phthalimide: A Comprehensive Experimental Protocol

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed, field-proven protocol for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, field-proven protocol for the synthesis of N-(2-hydroxy-1-methylethyl)phthalimide, a valuable chiral building block in medicinal chemistry and organic synthesis. The procedure is based on the direct thermal condensation of phthalic anhydride with 2-amino-1-propanol. We move beyond a simple recitation of steps to elucidate the mechanistic underpinnings of the reaction, provide a robust framework for product purification and characterization, and offer insights into process optimization. This guide is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction and Scientific Context

N-substituted phthalimides are a cornerstone of modern organic synthesis, most famously utilized in the Gabriel synthesis for the preparation of primary amines.[1][2][3] The phthalimide group serves as a robust protecting group for amines, preventing over-alkylation and allowing for the introduction of a primary amine functionality under mild conditions.[2][3] The target molecule, N-(2-hydroxy-1-methylethyl)phthalimide, incorporates a chiral amino alcohol moiety, making it a particularly useful intermediate for the synthesis of complex, biologically active molecules.

The synthesis described herein involves the direct reaction between phthalic anhydride and 2-amino-1-propanol. This method is an efficient one-step process that proceeds via a phthalamic acid intermediate, followed by a dehydrative cyclization to form the stable five-membered imide ring.[4][5] This approach is often preferred for its operational simplicity and high atom economy.

Reaction Principle and Mechanism

The formation of the imide from an anhydride and a primary amine is a two-stage process:

  • Amidation (Ring Opening): The reaction initiates with a nucleophilic attack by the primary amino group of 2-amino-1-propanol on one of the electrophilic carbonyl carbons of phthalic anhydride.[4] This leads to the opening of the anhydride ring to form a tetrahedral intermediate, which quickly resolves into a stable N-substituted phthalamic acid. This step is typically fast and exothermic.

  • Imidation (Cyclization): The crucial, and often rate-limiting, step is the intramolecular cyclization of the phthalamic acid intermediate. This occurs via a nucleophilic attack of the amide nitrogen onto the remaining carboxylic acid carbonyl. The reaction is driven to completion by the removal of water, typically through heating, to form the thermodynamically stable five-membered imide ring.

The overall transformation is a condensation reaction, as illustrated in the mechanistic diagram below.

Caption: Figure 1: Reaction Mechanism for N-(2-hydroxy-1-methylethyl)phthalimide Synthesis.

Experimental Protocol

This protocol details the synthesis on a 0.1 molar scale. The quantities can be adjusted as needed, maintaining the stoichiometric ratios.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
Phthalic AnhydrideC₈H₄O₃148.1214.81 g (0.1 mol)≥99%Sigma-Aldrich
(±)-2-Amino-1-propanolC₃H₉NO75.117.51 g (0.1 mol)≥98%Sigma-Aldrich
Ethanol (for recrystallization)C₂H₅OH46.07~100-150 mL95% or AbsoluteFisher Scientific
Deionized WaterH₂O18.02As needed--
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Melting point apparatus

  • Analytical balance

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Combination Combine Phthalic Anhydride and 2-Amino-1-propanol in a flask. B 2. Thermal Condensation Heat mixture to 140-150°C for 1-2 hours. Observe water evolution. A->B C 3. Cooling & Solidification Cool the reaction mixture to room temperature. The product solidifies. B->C D 4. Crude Product Isolation Add cold water, break up the solid, and collect via vacuum filtration. C->D E 5. Purification Recrystallize the crude solid from an ethanol/water mixture. D->E F 6. Drying Dry the purified crystals in a vacuum oven or desiccator. E->F G 7. Characterization Analyze the final product via NMR, IR, and melting point determination. F->G

Caption: Figure 2: Step-by-step experimental workflow from reagents to final product analysis.

Step-by-Step Synthesis Procedure
  • Reagent Setup: Place phthalic anhydride (14.81 g, 0.1 mol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Amine Addition: In a well-ventilated fume hood, carefully add (±)-2-amino-1-propanol (7.51 g, 0.1 mol) to the flask. The mixture will likely become warm and may partially melt as the initial exothermic ring-opening reaction occurs.

  • Reaction Assembly: Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stirrer.

  • Thermal Condensation: Begin stirring and gently heat the mixture. Increase the temperature to 140-150°C. As the reaction proceeds, water will be generated and will be visible refluxing in the condenser. Maintain this temperature for 1.5 to 2 hours to ensure the cyclization is complete. The mixture will become a clear, molten liquid.

  • Cooling and Solidification: After the reaction time has elapsed, turn off the heat and allow the flask to cool to room temperature. The molten product will solidify into a hard, off-white to pale yellow crystalline mass.

  • Crude Product Work-up:

    • Once cool, add approximately 100 mL of cold deionized water to the flask.

    • Using a spatula, carefully break up the solid mass. The purpose of this water wash is to remove any unreacted starting materials or water-soluble impurities.

    • Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with two additional portions of cold water (2 x 25 mL).

  • Purification by Recrystallization:

    • Transfer the crude, air-dried solid to a 250 mL Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol (start with ~75 mL) to dissolve the solid completely. Gentle heating and stirring on a hot plate will be necessary.

    • If the solid does not fully dissolve, add more hot ethanol in small portions. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.

    • Once dissolved, slowly add deionized water dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified white, needle-like crystals by vacuum filtration.

  • Drying: Dry the final product in a vacuum oven at 50-60°C or in a desiccator to a constant weight. A typical yield is 80-90%.

Product Characterization

The identity and purity of the synthesized N-(2-hydroxy-1-methylethyl)phthalimide should be confirmed using standard analytical techniques.

Analysis TechniqueExpected ResultReference
Appearance White to off-white crystalline solid-
Melting Point ~80-83 °C-
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.8-7.9 (m, 2H, Ar-H), 7.7-7.8 (m, 2H, Ar-H), 4.2-4.4 (m, 1H, N-CH), 3.8-3.9 (dd, 1H, CH₂OH), 3.6-3.7 (dd, 1H, CH₂OH), 2.5-3.0 (br s, 1H, OH), 1.4 (d, 3H, CH₃).Predicted
¹³C NMR (Solvent dependent)δ (ppm): ~169 (C=O), ~134 (Ar-C), ~132 (Ar-C), ~123 (Ar-C), ~65 (CH₂OH), ~48 (N-CH), ~16 (CH₃).[6]
FT-IR (KBr Pellet, cm⁻¹)~3500 (O-H stretch), ~3050 (Ar C-H stretch), ~2970 (Aliphatic C-H stretch), ~1770 & ~1710 (asymmetric and symmetric C=O stretch of imide), ~1400 (C-N stretch), ~720 (ortho-disubstituted benzene bend).[7] (by analogy)

Safety and Handling

  • Phthalic Anhydride: Corrosive. Causes burns to skin and eyes. Harmful if inhaled. Handle in a fume hood.

  • 2-Amino-1-propanol: Corrosive. Causes skin and eye irritation.

  • Ethanol: Flammable liquid. Keep away from ignition sources.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations, especially heating, should be conducted in a well-ventilated chemical fume hood.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Ensure the reaction temperature reached 140-150°C and was held for the full duration to drive off all water.
Loss of product during work-up.Ensure the product has fully precipitated before filtration. Use minimal hot solvent for recrystallization.
Oily Product / Fails to Solidify Incomplete reaction; presence of phthalamic acid intermediate.Re-heat the mixture to the specified temperature to ensure complete dehydration and cyclization.
Product is Colored Impurities from starting materials.Use activated charcoal during the recrystallization step to decolorize the solution.

References

  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
  • Filo. (2025). Gabriel Phthalimide synthesis of amino acids and its mechanism.
  • Cambridge University Press. (n.d.). Gabriel Synthesis. [Link]

  • Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of PA with 2-amino-2-methyl-1-propanol (AMP) and.... Retrieved from [Link]

  • Google Patents. (n.d.). CN112409237B - Preparation method of N-benzylphthalimide.
  • Physics Forums. (2010). How does a primary amine react with phthalic anhydride to form an imide?. Retrieved from [Link]

  • Reddit. (2017). Is this a good mechanism for the reaction of amino acids with phthalic anhydride? Any suggestions?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-2-Hydroxyethyl phthalimide. Retrieved from [Link]

  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol1. Retrieved from [Link]

  • Semantic Scholar. (2004). Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Hydroxyethyl)phthalimide. PubChem. Retrieved from [Link]

  • Canadian Science Publishing. (1975). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry, 53(16), 2450-2455. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). N-(2-hydroxy-1-methylethyl)phthalimide - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • Google Patents. (n.d.). CN1239715A - Synthesis process of N-hydroxyl phthalimide.
  • University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2. Retrieved from [Link]

  • Google Patents. (n.d.). JP2010138182A - Method for synthesizing and purifying aminoalkyl tetracycline compound.
  • Royal Society of Chemistry. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(36), 25308-25338. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of N-methylphthalimide (NMP). Retrieved from [Link]

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Application

Mastering the Purification of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione: An Application Guide

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, a vital precursor in the synthesis of various pharmacologically active molecules, includi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, a vital precursor in the synthesis of various pharmacologically active molecules, including the anti-inflammatory drug Apremilast, demands exacting purity standards. The presence of unreacted starting materials, by-products, or solvent residues can significantly impede downstream reactions, compromise the integrity of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This comprehensive guide provides detailed application notes and protocols for the purification of this key intermediate, empowering researchers, scientists, and drug development professionals to achieve the requisite levels of purity for their research and development endeavors.

The synthetic route to 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with 2-amino-1-propanol. While seemingly straightforward, this reaction can yield impurities that necessitate robust purification strategies. Understanding the nature of these potential impurities is fundamental to selecting the most effective purification methodology.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The primary impurities in the synthesis of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione often include:

  • Unreacted Starting Materials: Residual phthalic anhydride and 2-amino-1-propanol.

  • Phthalamic Acid Intermediate: The initial ring-opened adduct of phthalic anhydride and 2-amino-1-propanol, which may not have fully cyclized to the desired imide.

  • Solvent Residues: Organic solvents used in the reaction and initial work-up.

The choice of purification method will be dictated by the physicochemical properties of the target compound and its differentiation from these impurities.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often employed to achieve high purity. The following sections detail the most effective methods for the purification of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is a powerful and economical technique for removing impurities from solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Causality Behind Solvent Selection: The ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but readily at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration). For 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, polar protic solvents have shown efficacy due to the presence of the hydroxyl group and the polar imide functionality.

Protocol for Recrystallization from Isopropanol:

  • Dissolution: In a fume hood, suspend the crude 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione in a minimal amount of isopropanol in an Erlenmeyer flask. A starting ratio of 1 g of crude product to 5-10 mL of isopropanol is recommended.

  • Heating: Gently heat the suspension on a hot plate with continuous stirring. Add small portions of hot isopropanol until the solid completely dissolves. Avoid adding excess solvent, as this will reduce the recovery yield.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

ParameterValue
Solvent Isopropanol
Typical Yield 80-90%
Expected Purity >99% (by HPLC)
Flash Column Chromatography: For High-Purity Small-Scale Applications

Flash column chromatography is a rapid and efficient technique for separating compounds with different polarities.[1][2] It is particularly useful for purifying smaller quantities of material or for separating closely related impurities that are not effectively removed by recrystallization.

Principle of Separation: The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). Compounds with higher polarity will have a stronger affinity for the polar silica gel and will elute more slowly, while less polar compounds will travel down the column more quickly.

Workflow for Flash Column Chromatography:

G cluster_prep Preparation cluster_elution Elution cluster_post Post-Chromatography prep_column Pack column with silica gel in chosen eluent prep_sample Dissolve crude product in minimal dichloromethane prep_load Adsorb sample onto a small amount of silica gel prep_sample->prep_load elute_column Elute with Ethyl Acetate/Hexane (e.g., 20:80 to 50:50 gradient) prep_load->elute_column collect_fractions Collect fractions based on TLC analysis elute_column->collect_fractions combine_fractions Combine pure fractions collect_fractions->combine_fractions evaporate_solvent Evaporate solvent under reduced pressure combine_fractions->evaporate_solvent final_product Obtain purified product evaporate_solvent->final_product

Caption: Workflow for the purification of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione by flash column chromatography.

Detailed Protocol for Flash Column Chromatography:

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: A mixture of ethyl acetate and hexane is a suitable eluent system. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the target compound. A common starting point is 30% ethyl acetate in hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the determined mobile phase. A gradient elution, gradually increasing the polarity (e.g., from 20% to 50% ethyl acetate in hexane), can be effective for separating impurities with varying polarities.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Ethyl Acetate/Hexane Gradient
Typical Loading 1 g crude / 20-40 g silica gel
Expected Purity >99.5% (by HPLC)

Purity Assessment: Ensuring Quality Control

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the progress of the purification and assessing the purity of the fractions.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid) is a suitable starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect the presence of any proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

Conclusion

The purification of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione is a critical step in the synthesis of several important pharmaceutical compounds. The choice between recrystallization and flash column chromatography will depend on the scale of the synthesis and the nature of the impurities. Recrystallization is a robust method for large-scale purification, while flash column chromatography offers higher resolution for smaller quantities. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently achieve the high purity required for their downstream applications, ensuring the quality and reliability of their scientific outcomes.

References

  • Tan, S., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. [Link not available]
  • Fhid, O., et al. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238. [Link not available]
  • Abdel-Aziz, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry, 2023, 1-15. [Link]

  • Ciupă, R., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4386. [Link]

  • Muller, G. W., et al. (1997). U.S. Patent No. 5,635,517. Washington, DC: U.S.
  • Man, H.-W., et al. (2014). International Patent No. WO2014018866A1.
  • Rao, D. R., et al. (2001). Identification and synthesis of impurities formed during sertindole preparation. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 947-955. [Link not available]
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  • Kaczor, A. A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7605. [Link]

  • Biotage. (2023, February 10). Determining solvent strength in flash column chromatography. Retrieved from [Link]

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Method

Application Note: A Comprehensive Guide to the Analytical Characterization of N-(2-hydroxy-1-methylethyl)phthalimide

An Application Note from the Senior Scientist's Desk **Abstract This document provides a detailed framework of analytical methodologies for the comprehensive characterization of N-(2-hydroxy-1-methylethyl)phthalimide. De...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

**Abstract

This document provides a detailed framework of analytical methodologies for the comprehensive characterization of N-(2-hydroxy-1-methylethyl)phthalimide. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural lists to explain the scientific rationale behind the selection of each technique. We present an integrated approach combining chromatography, spectroscopy, and thermal analysis to ensure unambiguous structural elucidation and purity assessment, which are critical for regulatory compliance and research integrity.

Introduction and Scientific Context

N-(2-hydroxy-1-methylethyl)phthalimide is a phthalimide derivative of interest in organic synthesis and medicinal chemistry. Like many N-substituted phthalimides, it can serve as a crucial intermediate in the synthesis of primary amines via the Gabriel synthesis, or as a scaffold for developing novel bioactive molecules. Phthalimide derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties[1][2].

Given its potential role as a key starting material or a final active compound, establishing a robust, multi-faceted analytical protocol is paramount. The identity, purity, and stability of such a compound must be unequivocally confirmed. This application note details a suite of orthogonal analytical techniques designed to provide a complete characterization profile, ensuring that subsequent research and development efforts are built upon a foundation of validated chemical integrity.

Physicochemical Profile and Structural Reference

A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the analyte. These properties inform decisions on solvent selection, chromatographic conditions, and sample preparation.

Chemical Structure:

Figure 1: Chemical Structure of N-(2-hydroxy-1-methylethyl)phthalimide

Table 1: Calculated Physicochemical Properties

Property Value Source
Molecular Formula C₁₁H₁₁NO₃ (Calculated)
Molecular Weight 205.21 g/mol (Calculated)
IUPAC Name 2-(2-hydroxy-1-methylethyl)isoindoline-1,3-dione (Generated)
LogP (estimated) 1.1 - 1.5 (Estimated based on analogs)
H-Bond Donors 1 (Calculated)

| H-Bond Acceptors | 3 | (Calculated) |

Chromatographic Analysis: Purity and Separation

Chromatography is the cornerstone of purity assessment, separating the main compound from any starting materials, by-products, or degradants.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle and Rationale: Reversed-phase HPLC (RP-HPLC) is the gold standard for purity analysis of moderately polar organic molecules like N-(2-hydroxy-1-methylethyl)phthalimide. The molecule's phthalimide group acts as a strong chromophore, making UV detection highly sensitive and specific. A C18 (octadecyl) stationary phase provides excellent hydrophobic retention, while a polar mobile phase (typically a mixture of acetonitrile or methanol and water) allows for controlled elution. This method is essential for quantifying the purity (e.g., as area percent) and detecting trace impurities.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Scientist's Note: The use of a weak acid like formic acid helps to protonate any free silanols on the stationary phase and ensures the analyte is in a single ionic form, leading to sharper, more symmetrical peaks.

  • Gradient Elution:

    Time (min) %A %B
    0.0 70 30
    20.0 30 70
    25.0 30 70
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 239 nm. This wavelength is chosen based on the absorbance maxima of similar phthalimide derivatives, providing high sensitivity[3].

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Data Interpretation:

  • Retention Time (tR): A characteristic time for the compound to elute under the specified conditions.

  • Peak Purity: Assessed using the DAD to analyze the spectral homogeneity across the peak.

  • Assay/Purity (%): Calculated from the area of the main peak relative to the total area of all observed peaks.

Thin-Layer Chromatography (TLC) for Rapid Screening

Principle and Rationale: TLC is an indispensable, rapid, and cost-effective technique for monitoring the progress of a synthesis or for a quick purity check before committing to more extensive analysis[1][4]. It operates on the principle of normal-phase chromatography, where the polar analyte adsorbs to a polar stationary phase (silica gel) and is eluted by a less polar mobile phase.

Experimental Protocol: TLC

  • Stationary Phase: Silica gel 60 F254 aluminum-backed plates.

  • Mobile Phase: 40:60 Ethyl Acetate:Hexane.

    • Scientist's Note: The ratio of polar (ethyl acetate) to non-polar (hexane) solvent should be optimized to achieve an Rf value between 0.3 and 0.5 for the main spot, which allows for the best separation from more polar and less polar impurities.

  • Sample Application: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot a micro-drop onto the TLC plate baseline.

  • Development: Place the plate in a sealed chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • View the dried plate under UV light at 254 nm. The phthalimide ring will quench the fluorescence, appearing as a dark spot.

    • Stain the plate using a potassium permanganate (KMnO₄) dip. The hydroxyl group and other oxidizable moieties will react to form a yellow/brown spot on a purple background.

Spectroscopic Analysis: Definitive Structural Elucidation

While chromatography confirms purity, spectroscopy provides the definitive evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity, while ¹³C NMR reveals the carbon skeleton. The predicted spectra below are based on established chemical shift values and the analysis of similar structures[5][6][7].

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Scientist's Note: DMSO-d₆ is often preferred for compounds with hydroxyl groups as the -OH proton is more likely to be observed as a distinct, exchangeable signal. In CDCl₃, this signal can be broad or exchange with trace water.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Standard pulse sequences for ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC for unambiguous assignments.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.85 m 4H Ar-H The four protons of the phthalimide aromatic ring typically appear as two overlapping multiplets in this region[5].
~ 5.00 d 1H -CH₂OH The hydroxyl proton signal, which will disappear upon a D₂O shake. Its multiplicity is a doublet due to coupling with the adjacent CH proton.
~ 4.20 m 1H N-CH (CH₃) The methine proton, coupled to both the methyl group and the methylene protons, resulting in a complex multiplet.
~ 3.60 m 2H -CH₂ OH The two diastereotopic methylene protons next to the hydroxyl group.

| ~ 1.30 | d | 3H | -CH(CH₃ ) | The methyl group protons, appearing as a doublet due to coupling with the methine proton. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment Rationale
~ 167.5 C=O Imide carbonyl carbons are highly deshielded[8].
~ 134.5 Ar-C Quaternary aromatic carbons of the phthalimide ring.
~ 131.0 Ar-CH Aromatic methine carbons.
~ 123.2 Ar-CH Aromatic methine carbons.
~ 65.0 -C H₂OH Carbon bearing the hydroxyl group.
~ 50.0 N-C H- Aliphatic carbon directly attached to the nitrogen.

| ~ 16.0 | -C H₃ | Aliphatic methyl carbon. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint". This is excellent for confirming the presence of the imide, hydroxyl, and aromatic moieties.

Experimental Protocol: FTIR-ATR

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio[5].

Table 2: Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibration Mode
3500 - 3300 Broad, Medium O-H Alcohol, H-bonded stretch
3100 - 3000 Medium C-H Aromatic C-H stretch
2980 - 2850 Medium C-H Aliphatic C-H stretch
~ 1770 Strong C=O Imide, asymmetric stretch
~ 1710 Strong C=O Imide, symmetric stretch[1]
~ 1600 Medium C=C Aromatic ring stretch
~ 1400 Medium C-N Imide C-N stretch

| ~ 1050 | Strong | C-O | Primary alcohol C-O stretch |

Mass Spectrometry (MS)

Principle and Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it will readily form a protonated molecular ion [M+H]⁺.

Experimental Protocol: LC-MS (ESI+)

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Ion Trap) with an ESI source.

  • Method: Use the HPLC conditions described in Section 3.1, but divert the flow to the MS detector post-UV.

  • MS Parameters (Positive Ion Mode):

    • Ionization: ESI (+)

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

Expected Data and Fragmentation:

  • Molecular Ion: A prominent peak at m/z 206.08 corresponding to [C₁₁H₁₁NO₃ + H]⁺. High-resolution MS (HRMS) should confirm this mass to within 5 ppm.

  • Key Fragments: Fragmentation studies on similar phthalimides suggest predictable cleavage patterns[9]. A primary fragmentation would be the loss of the side chain or parts of it.

    • m/z 160.04: Loss of the hydroxyethyl group (-CH₂CH₂OH), leading to the N-vinylphthalimide cation.

    • m/z 148.04: The stable phthalimide cation, resulting from cleavage of the entire N-substituent.

    • m/z 76.03: Benzene ring fragment from the breakdown of the phthalimide core.

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The power of this approach lies in the integration of orthogonal methods. The following workflow illustrates a logical progression from initial sample screening to full structural confirmation and purity assessment.

G cluster_0 Phase 1: Initial Screening & Purity cluster_2 Phase 3: Physicochemical Properties cluster_3 Final Output Sample Sample of N-(2-hydroxy-1-methylethyl)phthalimide TLC TLC Analysis (Qualitative Purity, Rxn Monitoring) Sample->TLC HPLC HPLC-UV/DAD (Quantitative Purity, Impurity Profile) Sample->HPLC DSC DSC Analysis (Melting Point, Thermal Events) Sample->DSC NMR NMR Spectroscopy (¹H, ¹³C) (Definitive Structure, Connectivity) HPLC->NMR Purified Sample for Analysis Report Certificate of Analysis (CoA) - Identity Confirmed - Purity > 99% - Structure Consistent HPLC->Report MS LC-MS (ESI+) (Molecular Weight, Fragmentation) NMR->MS Orthogonal Confirmation NMR->Report FTIR FTIR-ATR (Functional Group ID) MS->FTIR MS->Report FTIR->Report DSC->Report

Caption: Integrated workflow for the characterization of N-(2-hydroxy-1-methylethyl)phthalimide.

Conclusion

The comprehensive characterization of N-(2-hydroxy-1-methylethyl)phthalimide requires a synergistic application of chromatographic and spectroscopic techniques. This application note provides a robust, scientifically-grounded framework for achieving this. By integrating RP-HPLC for purity, NMR for structural elucidation, MS for molecular weight confirmation, and FTIR for functional group identification, researchers can establish the identity and quality of their material with a high degree of confidence. This validated approach is fundamental to ensuring the reliability and reproducibility of any subsequent scientific investigation or development process.

References

  • PubChem. N-(2-Hydroxyethyl)phthalimide. National Center for Biotechnology Information. [Link]

  • Wikipedia. N-Hydroxyphthalimide. Wikimedia Foundation. [Link]

  • PubChem. N-(hydroxymethyl)phthalimide. National Center for Biotechnology Information. [Link]

  • Fun, H. K., et al. (2008). N-(2-Methoxyethyl)phthalimide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1058. [Link]

  • Omran, F., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. [Link]

  • Fun, H. K., et al. (2012). N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2636. [Link]

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  • Ribeiro da Silva, M. A. V., et al. (2006). Thermochemical studies of phthalimide and two N-alkylsubstituted phthalimides (ALKYL=ETHYL and n-PROPYL). Journal of Thermal Analysis and Calorimetry, 83(3), 533-539. [Link]

  • Jain, A., et al. (2012). Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies. International Journal of Pharmaceutical and Phytopharmacological Research, 1(5), 259-266. [Link]

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  • Google Patents. CN1239715A - Synthesis process of N-hydroxyl phthalimide.
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  • Marciniak, A., et al. (2022). The 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl Phthalimide Derivatives as Prodrugs—Spectroscopic and Theoretical Binding Studies with Plasma Proteins. International Journal of Molecular Sciences, 23(13), 7003. [Link]

  • Gouda, M. A., et al. (2018). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules, 23(11), 2973. [Link]

  • Kucukbay, H., et al. (2015). ¹H NMR spectrum of 1-phenylethyl-3-(phthalimide-2-yl)methylbenzimidazolium bromide (4). ResearchGate. [Link]

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Application

Application Notes & Protocols: A Framework for In Vitro Evaluation of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione

Abstract This document provides a comprehensive suite of in vitro assays to characterize the biological activities of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione. The structural similarity of this molecule to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive suite of in vitro assays to characterize the biological activities of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione. The structural similarity of this molecule to thalidomide and its immunomodulatory derivatives (IMiDs) suggests a potential interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Consequently, the proposed experimental framework is designed to rigorously assess this primary hypothesis and explore downstream functional consequences, including immunomodulation, anti-angiogenic effects, and anti-neoplastic activity. These protocols are intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic potential of this novel compound.

Scientific Rationale & Foundational Hypothesis

The core structure of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione features a phthalimide group, a key pharmacophore in the thalidomide family of drugs.[3] These agents, including lenalidomide and pomalidomide, function as "molecular glues," redirecting the substrate specificity of the CRBN E3 ubiquitin ligase complex.[1] This leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4] The degradation of these key proteins underlies the potent immunomodulatory and anti-cancer effects observed with IMiDs.[4]

Our central hypothesis is that 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione acts as a CRBN-binding agent. Therefore, the primary objective of this testing cascade is to determine its affinity for CRBN and subsequently measure its functional impact on pathways regulated by this E3 ligase.

Experimental Workflow: A Tiered Approach

A logical, tiered approach is recommended to efficiently characterize the compound. The workflow begins with target engagement and progresses to cellular and functional assays.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Cellular Mechanism cluster_2 Tier 3: Functional Outcomes T1_Assay Biochemical CRBN Binding Assay (Fluorescence Polarization) T2_Assay IKZF1/3 Degradation Assay (Western Blot / HiBiT) T1_Assay->T2_Assay Confirms direct target interaction T3_Assay1 Immunomodulation Assays (Cytokine Profiling) T2_Assay->T3_Assay1 Links target engagement to cellular function T3_Assay2 Anti-Neoplastic Assays (Cytotoxicity / Proliferation) T2_Assay->T3_Assay2 T3_Assay3 Anti-Angiogenesis Assays (HUVEC Tube Formation)

Caption: Tiered assay workflow for compound characterization.

Tier 1: Target Engagement - Cereblon Binding

Objective: To quantitatively determine if 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione directly binds to the CRBN protein.

Method of Choice: Fluorescence Polarization (FP) Competitive Binding Assay. This method is a robust, high-throughput biochemical assay that measures the displacement of a fluorescently labeled CRBN ligand (e.g., fluorescent thalidomide) by the test compound.[2]

Protocol 3.1: CRBN Fluorescence Polarization Assay
  • Reagent Preparation:

    • Prepare Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.

    • Reconstitute recombinant human CRBN-DDB1 protein complex to a stock concentration of 1 mg/mL in Assay Buffer.

    • Prepare a 10 µM stock of fluorescently-labeled thalidomide tracer in DMSO.

    • Prepare a 10 mM stock solution of the test compound and a known CRBN binder (e.g., Pomalidomide) as a positive control in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Procedure:

    • In a black, low-volume 384-well plate, add 1 µL of each compound dilution (or DMSO for vehicle control).

    • Prepare a master mix containing the CRBN-DDB1 complex and the fluorescent tracer at 2X final concentration in Assay Buffer. The final concentration of CRBN-DDB1 should be optimized for a stable FP window (typically 10-50 nM), and the tracer at a low nanomolar concentration (e.g., 5 nM).

    • Add 19 µL of the master mix to each well for a final volume of 20 µL.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition & Analysis:

    • Measure fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.

    • Calculate the change in millipolarization (mP) units.

    • Plot the mP values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTargetAssay TypeIC50 (µM) [95% CI]
2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dioneCRBNFPResult
Pomalidomide (Positive Control)CRBNFPResult
Vehicle (DMSO)CRBNFPNA

Tier 2: Cellular Mechanism - Neosubstrate Degradation

Objective: To verify that binding of the compound to CRBN in a cellular context leads to the degradation of known neosubstrates, IKZF1 and IKZF3.[4]

Method of Choice: Western Blotting or a quantitative HiBiT-based assay in a relevant cell line. Multiple myeloma cell lines (e.g., MM.1S, H929) are suitable as they express high levels of CRBN, IKZF1, and IKZF3.

Protocol 4.1: IKZF1/3 Degradation Assay (Western Blot)
  • Cell Culture and Treatment:

    • Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

    • Treat cells with a dose-response of the test compound (e.g., 0.01 to 10 µM), Pomalidomide (1 µM) as a positive control, and DMSO as a vehicle control for 4-6 hours.

  • Lysate Preparation and Protein Quantification:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-Actin or GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Perform densitometry analysis on the protein bands using software like ImageJ.

    • Normalize the band intensity of IKZF1 and IKZF3 to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control. Plot this against compound concentration to determine the DC50 (concentration for 50% degradation).

Data Presentation:

CompoundCell LineTargetDC50 (µM)Max Degradation (%)
2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dioneMM.1SIKZF1ResultResult
2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dioneMM.1SIKZF3ResultResult
Pomalidomide (Positive Control)MM.1SIKZF1ResultResult

Tier 3: Functional & Phenotypic Assays

These assays evaluate the downstream consequences of the compound's mechanism of action.

Immunomodulatory Effects

Objective: To assess the compound's ability to modulate immune responses, a hallmark of IMiD activity.[5] A key effect is the co-stimulation of T-cells, leading to increased IL-2 production.[6]

Protocol 5.1.1: T-Cell Co-stimulation and IL-2 Release
  • Cell Preparation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from a healthy donor using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in RPMI-1640 complete medium.

  • Assay Setup:

    • Coat a 96-well plate with an anti-CD3 antibody (e.g., OKT3, 1 µg/mL) overnight at 4°C to provide the primary T-cell activation signal. Wash wells with PBS.

    • Seed PBMCs at 2 x 10^5 cells/well.

    • Add serial dilutions of the test compound, Lenalidomide (positive control), and DMSO (vehicle).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • IL-2 Measurement:

    • Collect the culture supernatant.

    • Measure the concentration of IL-2 using a standard ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve from the IL-2 standards.

    • Calculate the concentration of IL-2 in each sample.

    • Plot IL-2 concentration against compound concentration to determine the EC50 for IL-2 induction.

Anti-Neoplastic Activity

Objective: To determine the compound's effect on the viability and proliferation of cancer cell lines.

Protocol 5.2.1: Cancer Cell Line Cytotoxicity Assay
  • Cell Seeding:

    • Seed multiple myeloma (MM.1S) or other relevant cancer cells in a 96-well clear-bottom plate at an optimized density (e.g., 5,000 cells/well) and allow them to adhere/stabilize for 24 hours.[7]

  • Compound Treatment:

    • Treat cells with a 10-point serial dilution of the test compound and a positive control (e.g., Bortezomib or Pomalidomide). Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • Viability Assessment (MTT or CellTiter-Glo® Assay):

    • For MTT assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm.[8]

    • For CellTiter-Glo®: Add the reagent, which measures ATP levels, and read luminescence.

  • Data Analysis:

    • Calculate percent viability relative to the vehicle control.

    • Plot percent viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

CompoundCell LineAssayGI50 (µM)
2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dioneMM.1SMTTResult
Pomalidomide (Control)MM.1SMTTResult
Anti-Angiogenic Potential

Objective: To evaluate the compound's ability to inhibit the formation of new blood vessel-like structures, a known activity of thalidomide analogs.[5][6]

Protocol 5.3.1: HUVEC Tube Formation Assay
  • Plate Coating:

    • Thaw Matrigel on ice and coat a 96-well plate with 50 µL per well.

    • Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Treatment and Seeding:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) to ~80% confluency.

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Harvest the HUVECs and resuspend them in the low-serum medium containing various concentrations of the test compound, a positive control (e.g., Suramin), and a vehicle control.

    • Seed 1.5 x 10^4 cells onto the prepared Matrigel-coated plate.

  • Incubation and Imaging:

    • Incubate for 6-18 hours at 37°C, 5% CO2.

    • Visualize the formation of capillary-like tube networks using a light microscope and capture images.

  • Data Analysis:

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Calculate the percent inhibition of each parameter relative to the vehicle control.

G cluster_pathway CRBN-Mediated Degradation Pathway Compound Test Compound (Molecular Glue) CRBN CRBN-E3 Ligase Complex Compound->CRBN binds & redirects IKZF1 IKZF1 / IKZF3 (Neosubstrate) CRBN->IKZF1 recruits Proteasome Proteasome IKZF1->Proteasome targeted to Ub Ubiquitin (Ub) Ub->IKZF1 ubiquitinates Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for a CRBN-binding molecular glue.

References

  • Cytotoxicity Assay Protocol. (2024). protocols.io. [Link]

  • The Power of In Vitro Assays in Immuno-Oncology. (2018). Pharmaceutical Technology. [Link]

  • Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay. (2016). Bio-protocol. [Link]

  • (PDF) Cytotoxicity Assay Protocol v1. ResearchGate. [Link]

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Method

Application Notes and Protocols for Cell-Based Evaluation of N-(2-hydroxy-1-methylethyl)phthalimide

Introduction: The Therapeutic Potential of Phthalimide Scaffolds The phthalimide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Phthalimide Scaffolds

The phthalimide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3][4] Derivatives of phthalimide have been extensively investigated and have shown significant promise as anti-inflammatory, anti-cancer, and immunomodulatory agents.[2][3][4][5][6][7] The well-known immunomodulatory drug, thalidomide, and its analogs (lenalidomide and pomalidomide) highlight the therapeutic potential of this chemical class.[3] The versatility of the phthalimide structure allows for modifications that can fine-tune its biological effects.[1][3]

This document provides a comprehensive guide for researchers to investigate the cellular activities of a specific analog, N-(2-hydroxy-1-methylethyl)phthalimide. Based on the broad bioactivity of the phthalimide class, this guide will focus on two primary areas of investigation: anti-inflammatory effects and cytotoxic/anti-proliferative activity . The protocols detailed herein are designed to be robust and provide a solid foundation for characterizing the compound's mechanism of action.

Part 1: Assessment of Anti-Inflammatory Activity

Inflammation is a critical biological response, but its dysregulation is a hallmark of many chronic diseases. Phthalimide derivatives have been shown to modulate key inflammatory pathways, including the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[7][8] A common and effective model for studying inflammation in vitro is the use of murine macrophage cell lines, such as RAW 264.7 or J774A.1, stimulated with lipopolysaccharide (LPS).[8][9]

Workflow for Anti-Inflammatory Screening

Anti_Inflammatory_Workflow cluster_0 Initial Screening cluster_1 Mechanistic Studies A RAW 264.7 or J774A.1 Macrophage Culture B Cell Viability Assay (MTT/Resazurin) Determine Non-Toxic Concentration Range A->B C LPS Stimulation + Compound Treatment B->C D Nitric Oxide (NO) Quantification (Griess Assay) C->D E Cytokine Analysis (ELISA) (TNF-α, IL-6, IL-1β) C->E F Gene Expression Analysis (RT-qPCR) (iNOS, COX-2, TNF-α) C->F G Western Blot Analysis (NF-κB, MAPK Pathways) C->G D->E If NO production is inhibited

Caption: Workflow for assessing the anti-inflammatory properties of N-(2-hydroxy-1-methylethyl)phthalimide.

Protocol 1.1: Determination of Non-Toxic Concentration Range using MTT Assay

Rationale: Before assessing the anti-inflammatory activity of N-(2-hydroxy-1-methylethyl)phthalimide, it is crucial to determine the concentration range that is not cytotoxic to the cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.

Materials:

  • RAW 264.7 or J774A.1 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • N-(2-hydroxy-1-methylethyl)phthalimide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of N-(2-hydroxy-1-methylethyl)phthalimide in DMEM.

  • Remove the old media and treat the cells with various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 1.2: Measurement of Nitric Oxide Production using Griess Assay

Rationale: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation. The Griess assay is a simple and sensitive method to measure nitrite (a stable product of NO), which is an indicator of NO production.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • N-(2-hydroxy-1-methylethyl)phthalimide

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of N-(2-hydroxy-1-methylethyl)phthalimide for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL). Include a negative control (no LPS) and a positive control (LPS only).

  • Incubate for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol 1.3: Quantification of Pro-Inflammatory Cytokines by ELISA

Rationale: To further characterize the anti-inflammatory effects, it is important to measure the levels of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.

Materials:

  • Supernatants from Protocol 1.2

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the respective ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the cell culture supernatants and standards to the wells.

  • Add the detection antibody.

  • Add the enzyme-conjugated secondary antibody.

  • Add the substrate and stop solution.

  • Read the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations from the standard curve.

Potential Anti-Inflammatory Signaling Pathway

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 TNFa TNF-α Nucleus->TNFa NO NO iNOS->NO PGs Prostaglandins COX2->PGs Cytokines Pro-inflammatory Cytokines TNFa->Cytokines Compound N-(2-hydroxy-1-methylethyl)phthalimide Compound->IKK Inhibition? Compound->NFkB Inhibition?

Caption: Potential mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Part 2: Assessment of Cytotoxic and Anti-Proliferative Activity

The phthalimide scaffold is also a key feature in several anti-cancer agents.[10][11] These compounds can induce cell death (apoptosis) and inhibit the proliferation of cancer cells. A panel of cancer cell lines, such as HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer), can be used to screen for cytotoxic activity.[10]

Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action A Cancer Cell Line Culture (e.g., HeLa, HepG2, MCF-7) B MTT/SRB Assay Determine IC50 values A->B C Apoptosis Assays B->C If cytotoxic F Cell Cycle Analysis (Flow Cytometry) B->F D Annexin V/PI Staining (Flow Cytometry) C->D E Caspase Activity Assay C->E

Caption: Workflow for evaluating the cytotoxic and anti-proliferative effects of N-(2-hydroxy-1-methylethyl)phthalimide.

Protocol 2.1: Determination of IC50 using MTT Assay

Rationale: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This protocol is similar to 1.1 but is applied to cancer cell lines to determine the concentration of the compound that inhibits cell growth by 50%.

Materials:

  • HeLa, HepG2, or MCF-7 cells

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • N-(2-hydroxy-1-methylethyl)phthalimide

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed the chosen cancer cell line in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well).

  • Incubate for 24 hours.

  • Treat the cells with serial dilutions of N-(2-hydroxy-1-methylethyl)phthalimide.

  • Incubate for 48-72 hours.

  • Perform the MTT assay as described in Protocol 1.1.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2.2: Assessment of Apoptosis by Annexin V/PI Staining

Rationale: Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer drugs kill cancer cells. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but can stain the DNA of dead cells. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with N-(2-hydroxy-1-methylethyl)phthalimide (at IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 2.3: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Many anti-cancer drugs exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M). Cell cycle analysis using PI staining and flow cytometry can determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with N-(2-hydroxy-1-methylethyl)phthalimide

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the compound for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells with PBS.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Data Presentation

Table 1: Hypothetical Anti-Inflammatory Activity of N-(2-hydroxy-1-methylethyl)phthalimide

Concentration (µM)Cell Viability (%)NO Production (% of LPS control)TNF-α Release (% of LPS control)
0 (LPS only)100 ± 5100 ± 8100 ± 10
198 ± 485 ± 790 ± 9
1095 ± 660 ± 565 ± 8
5092 ± 535 ± 640 ± 7
10088 ± 720 ± 425 ± 6

Table 2: Hypothetical Cytotoxic Activity (IC50) of N-(2-hydroxy-1-methylethyl)phthalimide

Cell LineIC50 (µM)
HeLa45.2
HepG268.5
MCF-755.8
Normal Fibroblasts>100

References

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Application

Application Note: A Framework for Evaluating N-(2-hydroxy-1-methylethyl)phthalimide as a Potential Enzyme Inhibitor

Abstract The phthalimide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phthalimide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2][3] This versatility stems from the phthalimide core's ability to interact with various biological targets, often acting as an inhibitor of key enzymes in disease pathways.[1][3][4] This application note presents a comprehensive framework for the initial evaluation of N-(2-hydroxy-1-methylethyl)phthalimide, a novel phthalimide derivative, as a potential enzyme inhibitor. We provide detailed, field-proven protocols for primary screening, IC50 determination, and mechanism of action studies, using the well-characterized serine protease, Cyclooxygenase-2 (COX-2), as a representative target enzyme. The methodologies described herein are broadly applicable to other enzymes and inhibitor candidates, serving as a robust guide for researchers in drug discovery and development.

Introduction and Rationale

Enzyme inhibition is a cornerstone of modern pharmacology. By selectively blocking the activity of enzymes involved in pathophysiology, it is possible to modulate cellular processes and achieve therapeutic outcomes. Phthalimide derivatives, in particular, have demonstrated significant potential as enzyme inhibitors.[4] For instance, certain derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][3] Others have been investigated as inhibitors of soluble epoxide hydrolase, cytochrome P450, and various proteases.[4][5][6]

The structure of N-(2-hydroxy-1-methylethyl)phthalimide, featuring a chiral secondary alcohol on the N-alkyl substituent, presents an interesting candidate for investigation. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the methyl group can engage in hydrophobic interactions within an enzyme's active site. This rationale, grounded in established structure-activity relationships of other phthalimide analogs, justifies a systematic evaluation of its inhibitory potential.[7]

This guide provides the necessary protocols to:

  • Synthesize and characterize the test compound.

  • Perform a primary screening assay to detect inhibitory activity.

  • Determine the half-maximal inhibitory concentration (IC50) to quantify potency.

  • Investigate the kinetic mechanism of inhibition to understand its mode of action.

Synthesis and Characterization of N-(2-hydroxy-1-methylethyl)phthalimide

Reliable and reproducible biological data begins with a well-characterized compound. The Gabriel synthesis is a classic and effective method for preparing N-substituted phthalimides.[8][9][10]

Protocol 2.1: Synthesis via Gabriel Reaction

  • Deprotonation of Phthalimide: In a round-bottom flask, dissolve phthalimide in anhydrous N,N-dimethylformamide (DMF). Add one equivalent of a strong base, such as potassium carbonate (K2CO3) or potassium hydride (KH), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to form the potassium phthalimide salt.[10]

    • Causality Note: The N-H proton of phthalimide is acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups. The base removes this proton to generate a potent nitrogen nucleophile, which is necessary for the subsequent alkylation step.[10]

  • N-Alkylation: To the solution of potassium phthalimide, add 1.1 equivalents of 1-chloro-2-propanol (or a similar 2-halopropanol). Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality Note: This is a standard SN2 reaction where the nucleophilic phthalimide anion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-C bond.[9]

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC). Purity should be >95% for use in biological assays.

Primary Inhibition Screening (Using COX-2 as an Example)

The initial step is to determine if the compound exhibits any inhibitory activity against the target enzyme. A single-point assay at a relatively high concentration (e.g., 10-50 µM) is typically sufficient for this purpose. We will use a commercially available COX-2 inhibitor screening assay kit, which measures the production of prostaglandin E2 (PGE2).[1]

Protocol 3.1: COX-2 Inhibition Assay

  • Principle: This assay quantifies the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to PGG2, and its peroxidase component reduces PGG2 to PGH2. This process involves the oxidation of a chromogenic substrate, allowing for spectrophotometric measurement of enzyme activity.

  • Materials:

    • Purified COX-2 enzyme

    • Arachidonic acid (substrate)

    • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, chromogenic co-substrate)

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • N-(2-hydroxy-1-methylethyl)phthalimide (Test Compound)

    • Celecoxib or other known COX-2 inhibitor (Positive Control)

    • DMSO (Vehicle)

    • 96-well microplate and microplate reader

  • Procedure:

    • Reagent Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a working solution by diluting the stock in assay buffer to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration in all wells is ≤1% to prevent solvent-induced enzyme inactivation.

    • Assay Plate Setup:

      • 100% Activity Control: 170 µL Assay Buffer + 10 µL DMSO + 10 µL Enzyme.

      • Inhibitor Wells: 170 µL Assay Buffer + 10 µL Test Compound (or Positive Control) + 10 µL Enzyme.

      • Blank Well: 180 µL Assay Buffer + 10 µL DMSO.

    • Pre-incubation: Gently mix and incubate the plate at 37 °C for 15 minutes. This allows the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 10 µL of Arachidonic Acid and 10 µL of TMPD solution to all wells to start the reaction.

    • Measurement: Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes, taking readings every 30 seconds.[11]

    • Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[12] Calculate the percent inhibition using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

Determination of IC50

If significant inhibition (>50%) is observed in the primary screen, the next step is to determine the compound's potency by calculating its IC50 value. The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13][14]

Protocol 4.1: IC50 Determination

  • Serial Dilutions: Prepare a series of 8-10 dilutions of the test compound in DMSO. A common starting point is a 1:3 serial dilution from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the COX-2 inhibition assay as described in Protocol 3.1, but use the range of inhibitor concentrations prepared in the previous step.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using graphing software (e.g., GraphPad Prism, SigmaPlot).[13] The equation is typically of the form: Y = Bottom + (Top-Bottom) / (1 + 10^((LogIC50-X)*HillSlope))

    • The IC50 is the concentration (X) at which the response (Y) is halfway between the top and bottom plateaus of the curve.[13][15]

Sample Data Presentation

[Inhibitor] (µM)% Inhibition
10095.2
33.388.1
11.175.4
3.752.3
1.224.6
0.49.8
0.12.1

This table illustrates hypothetical data for generating an IC50 curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesize & Purify N-(2-hydroxy-1-methylethyl)phthalimide Screen Primary Screen (Single High [I]) Compound->Screen Reagents Prepare Enzyme, Substrate & Buffers Reagents->Screen PctInhib Calculate % Inhibition Screen->PctInhib Activity? DoseResp Dose-Response (Serial Dilutions) IC50 Calculate IC50 (Non-linear Regression) DoseResp->IC50 Kinetics Kinetic Studies (Vary [S] and [I]) Lineweaver Generate Lineweaver-Burk Plot Kinetics->Lineweaver PctInhib->DoseResp Yes IC50->Kinetics Potent? MoA Determine Mechanism of Action Lineweaver->MoA

Caption: Workflow for evaluating a novel enzyme inhibitor.

Mechanism of Action (MoA) Studies

Understanding how a compound inhibits an enzyme is critical for lead optimization. Reversible inhibitors typically fall into one of three main categories: competitive, non-competitive, or uncompetitive.[16] These can be distinguished by analyzing the enzyme's kinetics at different substrate and inhibitor concentrations and visualizing the data using a Lineweaver-Burk (double reciprocal) plot.[12][17][18]

Protocol 5.1: Kinetic Analysis

  • Experimental Design: This experiment requires a matrix of conditions. You will vary the substrate (Arachidonic Acid) concentration across a range (e.g., 0.5x to 5x the Michaelis constant, Km) and run each substrate concentration series at several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Assay Performance: Perform the COX-2 assay (Protocol 3.1) for every combination of substrate and inhibitor concentration.

  • Data Analysis and Plotting:

    • For each inhibitor concentration, calculate the initial velocity (V₀) at each substrate concentration.

    • Calculate the reciprocals: 1/V₀ and 1/[Substrate].

    • Create a Lineweaver-Burk plot by graphing 1/V₀ (Y-axis) versus 1/[Substrate] (X-axis). You will have a separate line for each inhibitor concentration.[12][19]

    • Analyze the plot to determine the mechanism of inhibition.[16]

      • Competitive: Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive: Lines intersect on the X-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease proportionally).

Enzyme Inhibition Models Diagram

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition cluster_uncomp Uncompetitive Inhibition a E + S ⇌ ES → E + P b E + I ⇌ EI c E + S ⇌ ES → E + P d E + I ⇌ EI e ES + I ⇌ ESI f EI + S ⇌ ESI g E + S ⇌ ES → E + P h ES + I ⇌ ESI

Caption: Key models of reversible enzyme inhibition.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High Well-to-Well Variability Pipetting errors; Incomplete mixing; Temperature fluctuations across the plate.Use calibrated multichannel pipettes; Ensure thorough but gentle mixing; Incubate plate in a stable temperature environment.
Compound Precipitation Poor solubility of the test compound in aqueous assay buffer.Check solubility limits; Increase final DMSO concentration (up to 2% if tolerated by the enzyme); Use a different co-solvent if necessary.
No Inhibition Observed Compound is inactive at the tested concentration; Compound is unstable; Incorrect assay setup.Test at higher concentrations; Verify compound stability in assay buffer; Run positive control (known inhibitor) to validate assay performance.
Inconsistent Kinetic Data Substrate or enzyme degradation; Reaction time outside of linear range.Use fresh reagents; Ensure initial velocities are measured during the linear phase of the reaction.[12]

Conclusion

This application note provides a structured, multi-step protocol for the initial characterization of N-(2-hydroxy-1-methylethyl)phthalimide as a potential enzyme inhibitor. By following these guidelines for synthesis, primary screening, IC50 determination, and mechanism of action studies, researchers can generate reliable and comprehensive data. This framework enables a robust assessment of the compound's inhibitory potential and provides the foundational knowledge necessary for further drug development efforts.

References

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  • Leśnik, A., & Kantorowicz, M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

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  • PubChem. (n.d.). N-(2-Hydroxyethyl)phthalimide. Retrieved from [Link]

  • Kasideh, A., et al. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. ResearchGate. Retrieved from [Link]

  • Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

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  • Xu, Y. N., et al. (2017). Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. PubMed. Retrieved from [Link]

  • ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity? Retrieved from [Link]

  • University of California, San Diego. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]

  • MDPI. (2024). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. MDPI. Retrieved from [Link]

  • Aliabadi, A., et al. (2020). Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase. PubMed. Retrieved from [Link]

  • Chen, Y. K., et al. (2012). N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide. National Institutes of Health (NIH). Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • ThePenguinProf. (2020). BIOCHEM 23 - Enzyme Inhibition using Lineweaver-Burk Plots. YouTube. Retrieved from [Link]

  • ACS Publications. (2018). Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10.5: Enzyme Inhibition. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

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Method

Application Note & Protocols: A Tiered Strategy for In Vitro Anti-inflammatory Screening of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione

Abstract The isoindole-1,3-dione, or phthalimide, scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoindole-1,3-dione, or phthalimide, scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant anti-inflammatory effects.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro screening of a novel phthalimide derivative, 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione (referred to herein as "Compound X"), for its anti-inflammatory potential. We present a tiered, logical workflow, beginning with primary cell-based screening to assess broad anti-inflammatory action, followed by specific enzymatic and molecular assays to elucidate the mechanism of action. This guide details the scientific rationale behind the experimental design, provides step-by-step protocols for key assays, and offers a framework for data interpretation.

Introduction: The Rationale for Screening Compound X

Inflammation is a complex biological response essential for host defense, yet its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[6] The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical objective in drug discovery.[6][7] The phthalimide moiety is a key structural feature in compounds like thalidomide, which, despite its controversial history, has been repurposed for its potent immunomodulatory and anti-inflammatory properties.[2] This has spurred interest in new N-substituted phthalimide derivatives as potential anti-inflammatory drug candidates.[3][8][9][10]

Compound X, 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, is an N-substituted phthalimide. Its unique hydroxyalkyl substitution warrants investigation into its ability to modulate key inflammatory pathways. This application note outlines a robust screening cascade designed to:

  • Determine the compound's ability to suppress inflammatory mediators in a relevant cellular model.

  • Identify its specific molecular targets within the inflammatory cascade, focusing on cyclooxygenase (COX) enzymes.

  • Quantify its effect on the production of key pro-inflammatory cytokines.

The workflow is designed to be resource-efficient, using a broad cell-based assay for initial assessment before committing to more targeted and resource-intensive mechanistic studies.

The Scientific Foundation: Targeting Key Inflammatory Pathways

Our screening strategy is grounded in targeting central pillars of the inflammatory response.

Macrophage Activation and Nitric Oxide (NO) Production

Macrophages are key players in the innate immune system.[11][12] Upon stimulation by pathogens or inflammatory signals like Lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages initiate a potent inflammatory response.[13] One of the hallmarks of this activation is the upregulation of inducible nitric oxide synthase (iNOS), leading to the production of large amounts of nitric oxide (NO).[13] While NO is a crucial signaling molecule, its overproduction is a major contributor to inflammatory pathology. Therefore, inhibiting NO production in LPS-stimulated macrophages is a primary indicator of anti-inflammatory activity.[14][15][16]

The Cyclooxygenase (COX) Pathway

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins (PGs) from arachidonic acid.[17][18] COX-1 is constitutively expressed and plays a role in physiological homeostasis, whereas COX-2 is inducibly expressed at sites of inflammation and is responsible for producing the PGs that mediate pain and inflammation.[19][20] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[18] Screening Compound X for its ability to inhibit COX-1 and COX-2 can reveal its potential NSAID-like activity and its selectivity, which is a critical factor for safety.[21]

Pro-inflammatory Cytokines: TNF-α and IL-6

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pleiotropic cytokines that orchestrate the inflammatory response.[22][23] They are produced by activated macrophages and other immune cells and are pivotal in amplifying inflammatory reactions.[22][24][25] Elevated levels of TNF-α and IL-6 are implicated in a wide range of inflammatory diseases. Consequently, the ability of a compound to suppress the production of these cytokines is a strong indicator of its therapeutic potential.[26][27]

The NF-κB Signaling Nexus

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[11][12][24] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus.[28][29] Once in the nucleus, NF-κB binds to the promoters of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6, driving their expression.[24][29] The assays proposed in this guide collectively probe the downstream effects of this critical pathway.

Experimental Design: A Tiered Screening Cascade

We propose a three-tiered approach to efficiently screen Compound X. This structure allows for go/no-go decisions at each stage, conserving resources and focusing efforts on the most promising activities.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Cytokine Profiling T1_Start Compound X (2-(2-Hydroxy-1-methylethyl)-1H- isoindole-1,3(2H)-dione) T1_Assay Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages T1_Start->T1_Assay T1_Decision Significant NO Inhibition? T1_Assay->T1_Decision T2_Assay COX-1 & COX-2 Enzymatic Inhibition Assay T1_Decision->T2_Assay Yes Stop END (Low Priority) T1_Decision->Stop No T2_Data Determine IC50 Values & Selectivity Index T2_Assay->T2_Data T3_Assay TNF-α & IL-6 ELISA in LPS-Stimulated Macrophage Supernatants T2_Data->T3_Assay T3_Data Quantify Cytokine Suppression T3_Assay->T3_Data

Protocols & Methodologies

General Reagents and Cell Culture
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Test Compound: Compound X, dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Ensure the final DMSO concentration in all assays does not exceed 0.1% to avoid solvent-induced toxicity.

Tier 1 Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[16][30]

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is measured spectrophotometrically at 540 nm.[16][30] The intensity of the color is directly proportional to the nitrite concentration.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Remove the culture medium. Add fresh medium containing various concentrations of Compound X (e.g., 1, 10, 50, 100 µM). Include wells for a vehicle control (DMSO) and a positive control (e.g., L-NMMA, a known iNOS inhibitor).

  • Pre-incubation: Incubate the plate for 1 hour.

  • Inflammatory Stimulation: Add LPS to all wells (except the negative control wells) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Supernatant Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.[30]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[30]

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Data Presentation: Hypothetical Results

TreatmentConcentration (µM)Nitrite (µM) ± SD% Inhibition
Control (No LPS)-1.2 ± 0.3-
LPS Control-35.8 ± 2.10%
Compound X132.5 ± 1.99.2%
Compound X1024.1 ± 1.532.7%
Compound X5011.7 ± 0.967.3%
Compound X1006.2 ± 0.582.7%
L-NMMA (Positive Control)504.5 ± 0.487.4%

Note: A concurrent cell viability assay (e.g., MTT or Resazurin) is crucial to ensure that the observed reduction in NO is not due to cytotoxicity.[2][27]

Tier 2 Protocol: COX-1/COX-2 Enzymatic Inhibition Assay

This is a cell-free assay that directly measures the enzymatic activity of purified COX-1 and COX-2.[31] Commercial colorimetric or fluorometric kits are widely available and recommended for this purpose.[19][20]

Principle: The assay measures the peroxidase component of COX activity. The peroxidase catalyzes the reduction of PGG₂ to PGH₂. This reaction is monitored by observing the oxidation of a chromogenic or fluorogenic probe.[19][20]

Step-by-Step Protocol (based on a generic colorimetric kit):

  • Reagent Preparation: Prepare assay buffer, heme, and enzyme (ovine COX-1 or human recombinant COX-2) solutions according to the kit manufacturer's instructions.[19]

  • Plate Setup: In a 96-well plate, set up wells for:

    • Background: Assay Buffer + Heme.

    • 100% Initial Activity: Assay Buffer + Heme + Enzyme.

    • Inhibitor Wells: Assay Buffer + Heme + Enzyme + Compound X (at various concentrations).

    • Positive Control: Assay Buffer + Heme + Enzyme + a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[17]

  • Initiate Reaction: Add the substrate, arachidonic acid, to all wells to start the enzymatic reaction.[19]

  • Kinetic Measurement: Immediately begin reading the absorbance at 590-610 nm (or as specified by the kit) every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each concentration of Compound X: % Inhibition = [(V_initial - V_inhibitor) / V_initial] * 100

    • Plot percent inhibition vs. log[Compound X concentration] and use non-linear regression to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Data Presentation: Hypothetical Results

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Compound X85.29.88.7
Diclofenac0.060.400.15[17]
Celecoxib826.812.05[18]

Interpretation: A higher selectivity index indicates greater selectivity for COX-2, which is generally a desirable trait for reducing gastrointestinal side effects associated with COX-1 inhibition.[21]

Tier 3 Protocol: TNF-α and IL-6 Quantification (ELISA)

This immunoassay is used to quantify the concentration of specific cytokines in the cell culture supernatants collected from the Tier 1 experiment.

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay that uses antibodies to detect and quantify a specific antigen (in this case, TNF-α or IL-6).[22][32] In a sandwich ELISA, a capture antibody is immobilized on the plate. The sample is added, and the target cytokine binds to the capture antibody. A second, detection antibody (conjugated to an enzyme like HRP) is then added, which binds to the captured cytokine. Finally, a substrate is added, which is converted by the enzyme into a detectable signal (e.g., color change).[22][32][33]

Step-by-Step Protocol (using a commercial ELISA kit):

  • Plate Preparation: Use the 96-well plate pre-coated with the capture antibody provided in the kit.

  • Standard Curve: Prepare a serial dilution of the recombinant cytokine standard (TNF-α or IL-6) provided in the kit to generate a standard curve.[33][34]

  • Sample Addition: Add 100 µL of the cell culture supernatants (collected in Tier 1) and the standards to the appropriate wells.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature.[34]

  • Washing: Aspirate the liquid from each well and wash the plate 4 times with the provided Wash Buffer.[33]

  • Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate for 1-2 hours at room temperature.[22]

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add the Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature.[34]

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes in the dark. A blue color will develop.

  • Stop Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm within 30 minutes.

  • Quantification: Plot the standard curve (absorbance vs. concentration) and use it to determine the concentration of TNF-α and IL-6 in the samples.

Mechanistic Insights & Visualization

The combined results from this screening cascade can provide a comprehensive profile of Compound X's anti-inflammatory activity. A compound that inhibits NO, TNF-α, and IL-6 production in LPS-stimulated macrophages and also inhibits COX-2 activity is likely acting on the NF-κB signaling pathway.

Conclusion

This application note provides a structured, evidence-based framework for the initial anti-inflammatory screening of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione. By progressing through a logical sequence of cell-based and enzymatic assays, researchers can efficiently characterize the compound's activity, determine its potency and selectivity, and gain insights into its mechanism of action. This systematic approach is fundamental in the early stages of drug discovery and development, enabling the identification and prioritization of promising anti-inflammatory lead candidates.[6][23][35]

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Application

Application Notes and Protocols: Evaluating the Cytotoxicity of N-(2-hydroxy-1-methylethyl)phthalimide on Cancer Cell Lines

Abstract The phthalimide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of compounds with diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer effec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phthalimide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of compounds with diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.[1][2][3] This application note provides a comprehensive framework for researchers to assess the cytotoxic potential of a novel derivative, N-(2-hydroxy-1-methylethyl)phthalimide, against various cancer cell lines. We present a detailed, field-proven protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability.[4] Furthermore, this guide covers essential aspects of experimental design, data analysis for determining the half-maximal inhibitory concentration (IC50), and a discussion of potential molecular mechanisms based on the known activities of related phthalimide analogs.[5][6]

Introduction: The Rationale for Phthalimide Cytotoxicity Screening

Phthalimide and its derivatives have garnered significant interest in oncology research due to their potent biological activities.[7][8] The most prominent examples are the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide, which have revolutionized the treatment of multiple myeloma. The therapeutic efficacy of many phthalimide-containing molecules stems from their ability to induce apoptosis, inhibit cell proliferation, and modulate the tumor microenvironment.[5][6][9]

Numerous studies have demonstrated that novel synthetic phthalimide derivatives exhibit significant cytotoxic effects against a panel of human cancer cell lines, including those from breast, liver, and cervical cancers.[2][9] The mechanism of action is often linked to the induction of apoptosis through pathways involving membrane disruption, DNA fragmentation, and mitochondrial depolarization.[6]

Given this context, N-(2-hydroxy-1-methylethyl)phthalimide represents a novel chemical entity with unexplored therapeutic potential. A systematic evaluation of its effect on cancer cell viability is the critical first step in its journey as a potential anticancer agent. The MTT assay is a reliable and widely adopted method for this initial screening. The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.

Experimental Design and Workflow

A successful cytotoxicity study relies on a well-structured experimental plan. The workflow involves culturing cancer cells, treating them with a range of concentrations of the test compound, assessing viability with the MTT assay, and finally, analyzing the data to determine cytotoxic potency.

Below is a visual representation of the overall experimental workflow.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cancer Cell Line Maintenance & Culture Cell_Seeding 3. Seed Cells into 96-Well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare N-(2-hydroxy-1-methylethyl)phthalimide Stock & Working Solutions Treatment 4. Treat Cells with Serial Dilutions of Compound Cell_Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation MTT_Add 6. Add MTT Reagent Incubation->MTT_Add Formazan_Incubation 7. Incubate (2-4 hours) for Formazan Formation MTT_Add->Formazan_Incubation Solubilize 8. Add Solubilization Agent (e.g., DMSO) Formazan_Incubation->Solubilize Read_Absorbance 9. Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calc_Viability 10. Calculate % Cell Viability Read_Absorbance->Calc_Viability Plot_Curve 11. Generate Dose-Response Curve Calc_Viability->Plot_Curve Calc_IC50 12. Determine IC50 Value Plot_Curve->Calc_IC50

Caption: Overall workflow for cytotoxicity assessment.

Detailed Protocols

Materials and Reagents
  • Test Compound: N-(2-hydroxy-1-methylethyl)phthalimide

  • Cell Lines: e.g., HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer). Ensure cell lines are obtained from a reputable source like ATCC.

  • Cell Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), MTT Reagent (5 mg/mL in PBS), Doxorubicin (Positive Control).

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Protocol 1: Cell Culture and Seeding

Causality: The goal is to have a sub-confluent monolayer of healthy, logarithmically growing cells that are receptive to the test compound. Seeding density must be optimized to prevent confluence during the assay period, which would inhibit growth and skew results.[10]

  • Maintain Cells: Culture the chosen cancer cell lines in their recommended medium in a 37°C, 5% CO2 incubator. Passage cells regularly (e.g., every 2-3 days) to maintain exponential growth.

  • Harvest and Count: When cells reach 70-80% confluency, wash with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium. Centrifuge the cell suspension, resuspend in fresh medium, and count the viable cells using a hemocytometer or automated cell counter.

  • Seed Plates: Dilute the cell suspension to a predetermined optimal density (e.g., 5,000 - 10,000 cells/well). Dispense 100 µL of this suspension into each well of a 96-well plate.

  • Incubate: Incubate the plate for 18-24 hours to allow cells to attach firmly to the bottom of the wells.

Protocol 2: Compound Preparation and Cell Treatment

Causality: A serial dilution series is essential to generate a dose-response curve. DMSO is a common solvent, but its final concentration in the culture medium must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Prepare Stock Solution: Dissolve N-(2-hydroxy-1-methylethyl)phthalimide in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Prepare Working Solutions: Perform serial dilutions of the stock solution in cell culture medium to create a range of working concentrations (e.g., 0.1 µM to 1000 µM).

  • Establish Controls:

    • Vehicle Control: Medium with the same final concentration of DMSO used in the highest compound concentration. This measures the effect of the solvent.

    • Untreated Control: Cells treated with medium only (represents 100% viability).

    • Positive Control: A known cytotoxic agent like Doxorubicin.

  • Treat Cells: After the 24-hour attachment period, carefully remove the old medium from the wells. Add 100 µL of the prepared working solutions (including controls) to the respective wells in triplicate.

  • Incubate: Return the plate to the incubator for the desired exposure time, typically 48 or 72 hours.[11]

Protocol 3: MTT Viability Assay

Causality: This protocol quantifies the viable cell population. Each step is timed to ensure optimal formazan crystal formation and complete solubilization for accurate spectrophotometric measurement.[12]

  • Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Incubate for Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilize Crystals: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[12]

  • Mix and Read: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation

Calculating Cell Viability

The raw absorbance data is converted to a percentage of viability relative to the untreated control cells.

Formula: % Cell Viability = [(OD_Sample - OD_Blank) / (OD_Untreated_Control - OD_Blank)] * 100

  • OD_Sample: Absorbance of cells treated with the test compound.

  • OD_Untreated_Control: Average absorbance of untreated cells.

  • OD_Blank: Absorbance of wells with medium and MTT but no cells (background).

Determining the IC50 Value

The IC50 is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[13]

  • Plot Data: Create a semi-log plot with the logarithm of the compound concentration on the X-axis and the corresponding % Cell Viability on the Y-axis.

  • Nonlinear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve.[13][14][15]

  • Calculate IC50: The software will calculate the IC50 value from the fitted curve.[16]

Sample Data Presentation

Quantitative results should be summarized in a clear, tabular format.

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
Untreated Control1.2540.085100.0%
Vehicle Control (0.5% DMSO)1.2310.09198.2%
0.11.2150.07796.9%
11.1030.06588.0%
100.8550.05168.2%
500.6320.04250.4%
1000.4110.03532.8%
5000.1580.02112.6%
Calculated IC50 ~50 µM

Potential Mechanisms of Action

While the MTT assay quantifies cytotoxicity, it does not elucidate the mechanism. Based on extensive research into phthalimide derivatives, several pathways could be responsible for the cytotoxic effects of N-(2-hydroxy-1-methylethyl)phthalimide.[5][6][7] Follow-up studies could investigate:

  • Induction of Apoptosis: Many phthalimide analogs trigger programmed cell death.[5][6] This can be confirmed by assays like Annexin V/PI staining followed by flow cytometry, or by measuring the activity of key executioner enzymes like caspases.

  • Cell Cycle Arrest: The compound may halt cell cycle progression at specific checkpoints (e.g., G2/M), preventing cell division. This is typically analyzed by flow cytometry of propidium iodide-stained cells.

  • Inhibition of Signaling Pathways: Phthalimides are known to interfere with critical cancer-related signaling pathways, such as TGF-β or pathways involving key kinases.[2][17]

The diagram below illustrates a hypothetical mechanism where the phthalimide derivative induces apoptosis.

G Compound N-(2-hydroxy-1-methylethyl)phthalimide Cell Cancer Cell Compound->Cell Enters Cell Mitochondrion Mitochondrion Cell->Mitochondrion Induces Stress Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Cleaves cellular substrates, leading to

Caption: Hypothetical apoptotic pathway for a phthalimide derivative.

Conclusion

This application note provides a robust and detailed protocol for the preliminary in vitro evaluation of N-(2-hydroxy-1-methylethyl)phthalimide's cytotoxic properties. By following this standardized methodology, researchers can generate reliable and reproducible data on cell viability and determine key potency metrics like the IC50 value. The results from these studies will serve as a crucial foundation for more advanced mechanistic investigations and further drug development efforts.

References

  • Phthalimide derivatives as significant drugs. ResearchGate. Available at: [Link]

  • Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. SciELO. Available at: [Link]

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  • N-(2-Hydroxyethyl)phthalimide | C10H9NO3. PubChem. Available at: [Link]

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  • N-Hydroxyphthalimide. Wikipedia. Available at: [Link]

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  • The mechanisms of action of phthalimide analouges as anticancer agents... ResearchGate. Available at: [Link]

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  • N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells. ResearchGate. Available at: [Link]

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  • Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. ResearchGate. Available at: [Link]

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Method

Application Notes &amp; Protocols: A Framework for Elucidating the Mechanism of Action of N-(2-hydroxy-1-methylethyl)phthalimide

Abstract N-(2-hydroxy-1-methylethyl)phthalimide is a synthetic molecule featuring the phthalimide scaffold, a pharmacophore of significant interest in medicinal chemistry.[1] While the broader class of phthalimide deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-hydroxy-1-methylethyl)phthalimide is a synthetic molecule featuring the phthalimide scaffold, a pharmacophore of significant interest in medicinal chemistry.[1] While the broader class of phthalimide derivatives is known for a wide range of biological activities, including anti-inflammatory and anticancer effects, the specific mechanism of action for this particular analog remains uncharacterized.[2][3] This document provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically investigate its molecular mechanism. Drawing from the well-established pharmacology of thalidomide and its analogs, we posit a primary hypothesis that N-(2-hydroxy-1-methylethyl)phthalimide may function as a "molecular glue" modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5] We also outline strategies to explore alternative mechanisms, such as the modulation of inflammatory signaling pathways like NF-κB. This guide details a logical progression of experiments, from initial cell health screening to direct target engagement and downstream functional assays, complete with step-by-step protocols and data interpretation insights.

Introduction & Primary Hypothesis

The phthalimide moiety is the core structural feature of thalidomide and its potent analogs, lenalidomide and pomalidomide, which are cornerstone therapies for multiple myeloma.[5] The mechanism of these immunomodulatory drugs (IMiDs) was a long-standing mystery until the discovery that they bind directly to Cereblon (CRBN).[6][7] CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[7] The binding of an IMiD alters the substrate specificity of CRL4^CRBN^, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][7]

Given the structural similarity, our primary hypothesis is that N-(2-hydroxy-1-methylethyl)phthalimide acts as a CRBN E3 ligase modulator.

This guide will first establish a biologically active concentration range for the compound, then directly test for CRBN binding, and finally, investigate the functional consequences of this interaction.

Experimental Investigation Workflow

Below is a logical workflow designed to systematically test the primary hypothesis and explore secondary possibilities.

Caption: A structured workflow for investigating the mechanism of action.

Phase 1: Foundational Cellular Assays

Rationale: Before delving into specific mechanisms, it is crucial to determine the compound's effect on cell viability and establish a dose-response curve. This ensures that subsequent mechanistic assays are performed at non-toxic concentrations, where observed effects are not merely a consequence of cell death. The MTT and XTT assays are reliable, colorimetric methods for assessing metabolic activity, which is a proxy for cell viability.[8]

Protocol 2.1: Cell Viability Assessment (MTT Assay)

This protocol is a general guideline and should be optimized for the specific cell line used (e.g., MM.1S multiple myeloma cells for CRBN-related studies or RAW 264.7 macrophages for inflammation studies).[9][10]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of N-(2-hydroxy-1-methylethyl)phthalimide in culture medium. The final solvent concentration (e.g., DMSO) should be constant across all wells and typically below 0.5%.[8] Remove the old medium and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" (solvent only) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[11] Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Expected Data Output
Compound Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
0 (Vehicle Control)1.25 ± 0.08100%
0.11.22 ± 0.0797.6%
11.18 ± 0.0994.4%
100.95 ± 0.0676.0%
500.61 ± 0.0548.8%
1000.24 ± 0.0319.2%

Phase 2: Interrogating the Primary Hypothesis - CRBN Engagement

Rationale: The central hypothesis is that the compound binds to CRBN. A competitive binding assay is an efficient method to screen for this interaction.[12] In this format, the test compound competes with a known, fluorescently-labeled CRBN ligand (a "tracer," often based on thalidomide). A successful competitor will displace the tracer, leading to a measurable change in a fluorescence-based signal.[13][14] Confirmation of a direct interaction and quantification of binding affinity (K_D) should be performed using a biophysical method like Surface Plasmon Resonance (SPR).[13]

Protocol 3.1: Competitive CRBN Binding Assay (Fluorescence Polarization)

This protocol outlines a competitive binding assay using fluorescence polarization (FP).[14]

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • CRBN Protein: Use purified, recombinant human CRBN protein.

    • Fluorescent Tracer: Use a thalidomide-based fluorescent probe.

    • Test Compound: Prepare a serial dilution of N-(2-hydroxy-1-methylethyl)phthalimide in assay buffer.

  • Assay Setup: In a low-volume, black 384-well plate, add the reagents in the following order:

    • Test compound or vehicle control.

    • Fluorescent tracer at a fixed concentration (e.g., at its K_D for CRBN).

    • CRBN protein at a fixed concentration.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: A decrease in polarization indicates that the test compound has displaced the fluorescent tracer from CRBN. Plot the FP signal against the compound concentration and fit the data to a competitive binding model to calculate an IC₅₀ value.

Hypothetical CRBN-Mediated Degradation Pathway

If the compound binds CRBN, it is expected to recruit neosubstrates to the CRL4^CRBN^ E3 ligase complex for degradation.

CRBN_Pathway cluster_0 CRL4-CRBN E3 Ligase compound N-(2-hydroxy-1-methylethyl) phthalimide crbn CRBN compound->crbn Binds to neosubstrate Neosubstrate (e.g., IKZF1) compound->neosubstrate Recruits cul4 CUL4-DDB1- RBX1 Complex crbn->cul4 Part of crbn->neosubstrate Recruits ub Ubiquitin (Ub) proteasome Proteasome neosubstrate->proteasome Poly-ubiquitination leads to ub->neosubstrate Transferred to degradation Degraded Peptides proteasome->degradation Results in

Caption: Molecular glue mechanism via the CRL4-CRBN complex.

Phase 3: Downstream Functional Consequences & Alternative Pathways

Rationale: A positive CRBN binding result must be linked to a functional cellular outcome. The canonical consequence of IMiD binding is the degradation of neosubstrates IKZF1 and IKZF3.[5] This can be readily assessed by Western Blot. Concurrently, or if CRBN binding is negative, the compound's effect on inflammatory pathways should be investigated, as many phthalimide derivatives possess anti-inflammatory properties, often through inhibition of the NF-κB pathway.[15][16]

Protocol 4.1: Neosubstrate Degradation via Western Blot
  • Cell Treatment: Culture MM.1S cells and treat with a non-toxic concentration of N-(2-hydroxy-1-methylethyl)phthalimide (e.g., 1-10 µM) and a positive control (e.g., Pomalidomide) for 4-24 hours.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. A reduction in the IKZF1/3 band intensity relative to the loading control indicates degradation.

Protocol 4.2: NF-κB Activation Assessment (p65 Nuclear Translocation)

The activation of the canonical NF-κB pathway involves the translocation of the p65 subunit from the cytoplasm to the nucleus.[17] This can be visualized by immunofluorescence.

  • Cell Culture: Seed RAW 264.7 macrophages on glass coverslips in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat cells with N-(2-hydroxy-1-methylethyl)phthalimide for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator like Lipopolysaccharide (LPS) (1 µg/mL) for 30-60 minutes. Include unstimulated and LPS-only controls.

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100 in PBS.

  • Immunostaining:

    • Block with 1% BSA in PBST.

    • Incubate with a primary antibody against NF-κB p65.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize using a fluorescence microscope. In unstimulated cells, p65 staining will be cytoplasmic. In LPS-stimulated cells, it will be nuclear. An effective inhibitor will prevent this translocation, keeping p65 in the cytoplasm even after LPS stimulation.

Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_cyto Cytoplasm cluster_nuc LPS Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (TNF-α, IL-6) Nucleus->Transcription Induces inhibitor Potential Inhibition Site for Phthalimide Derivative inhibitor->IKK

Caption: Overview of the canonical NF-κB signaling pathway.

Data Integration & Conclusion

The systematic approach outlined in this guide allows researchers to build a compelling case for the mechanism of action of N-(2-hydroxy-1-methylethyl)phthalimide.

  • Scenario 1: CRBN-dependent Mechanism. If the compound binds CRBN (Phase 2) and induces degradation of IKZF1/3 (Phase 3), its mechanism is consistent with that of a classic IMiD. Further studies could then identify a broader range of neosubstrates to explain its specific biological profile.

  • Scenario 2: Anti-inflammatory Mechanism. If the compound does not bind CRBN but effectively inhibits NF-κB activation and downstream cytokine production, its primary mechanism is likely related to inflammation signaling. The next step would be to identify the direct target within this pathway (e.g., IKK kinases) using assays like in vitro kinase screening.[18]

  • Scenario 3: Polypharmacology. The compound may exhibit both CRBN-binding and anti-inflammatory effects, a phenomenon known as polypharmacology. In this case, both pathways contribute to its overall biological activity.

By following these protocols and interpreting the results within this logical framework, researchers can effectively elucidate the molecular mechanism of N-(2-hydroxy-1-methylethyl)phthalimide, paving the way for its potential development as a novel therapeutic agent.

References

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Thalidomide. (n.d.). Wikipedia. [Link]

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  • Krönke, J., & Ebert, B. L. (2016). The molecular mechanism of thalidomide analogs in hematologic malignancies. Leukemia. [Link]

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  • An overview on versatile pharmacophore of phthalimide derivatives. (2024). ResearchGate. [Link]

  • Development of Analogs of Thalidomide. (n.d.). Encyclopedia.pub. [Link]

  • The molecular mechanism of thalidomide analogs in hematologic malignancies | Request PDF. (n.d.). ResearchGate. [Link]

  • Handa, H., & Kajiwara, T. (2019). Molecular mechanisms of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B. [Link]

  • O'Dea, E., & Hoffmann, A. (2009). Analysis of NF-kappaB signaling pathways by proteomic approaches. Methods in Molecular Biology. [Link]

  • In vitro NLK Kinase Assay. (2017). Bio-protocol. [Link]

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  • The Importance of Assays in Drug Discovery and Development. (n.d.). Dispendix. [Link]

  • Tailored mode-of-action assays to enhance your drug discovery process. (n.d.). Nuvisan. [Link]

  • Phthalimides as anti-inflammatory agents. (2024). PubMed. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • 2.3. In vitro kinase assay. (n.d.). Bio-protocol. [Link]

  • What Are the Types of Biochemical Assays Used in Drug Discovery?. (n.d.). Patsnap Synapse. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2021). Journal of Medicinal Chemistry. [Link]

  • A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. (2020). NIH. [Link]

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  • A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. (2020). PubMed. [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. (2021). PMC - NIH. [Link]

  • Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. (2017). PubMed. [Link]

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Application

Application Notes and Protocols for Computational Docking Studies of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione

Abstract This document provides a comprehensive guide for conducting computational docking studies on 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione. The isoindole-1,3-dione scaffold is a recognized privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for conducting computational docking studies on 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione. The isoindole-1,3-dione scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and neuroprotective effects.[1][2][3] Given the lack of specific target information for the title compound, this guide proposes a rational, evidence-based approach to target selection, focusing on cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) as plausible protein targets.[2][3][4] We present detailed, step-by-step protocols for ligand and protein preparation, molecular docking using AutoDock Vina, and in-depth analysis of the results. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar molecules through in-silico methods.

Introduction: Rationale for Target Selection

The compound 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione belongs to the phthalimide class of compounds.[5] While specific biological data for this exact molecule is scarce, the isoindoline-1,3-dione core is present in numerous compounds with established pharmacological activities.[1] Notably, derivatives of this scaffold have been reported to possess analgesic, anti-inflammatory, and cholinesterase inhibitory properties.[2][3] This provides a strong basis for selecting cyclooxygenase-2 (COX-2) for its role in inflammation, and acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for their involvement in neurodegenerative diseases like Alzheimer's, as primary targets for our docking investigation.[4][6]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[7] This application note will guide you through the entire workflow, from target selection to the final analysis of docking results.

The Computational Docking Workflow: An Overview

The process of computational docking can be systematically broken down into several key stages. Each stage is critical for obtaining reliable and meaningful results. The following diagram illustrates the overall workflow:

Computational Docking Workflow Computational Docking Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking_Sim Molecular Docking (AutoDock Vina) Ligand_Prep->Docking_Sim Protein_Selection Protein Target Selection (Based on Scaffold Activity) Protein_Prep Protein Preparation (Cleaning PDB, Adding Hydrogens) Protein_Selection->Protein_Prep Protein_Prep->Docking_Sim Results_Analysis Analysis of Results (Binding Energy, Interactions) Docking_Sim->Results_Analysis Visualization Visualization (PyMOL, LigPlot+) Results_Analysis->Visualization

Caption: A flowchart illustrating the key stages of the computational docking workflow.

Ligand Preparation Protocol

Accurate three-dimensional representation of the ligand is paramount for successful docking. This protocol outlines the steps to prepare 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione for docking.

Software: Avogadro ([Link])[8][9]

Protocol:

  • Obtain 2D Structure:

    • The 2D structure of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione can be obtained from PubChem (CID 600020).[5]

  • Generate 3D Coordinates:

    • Open Avogadro and import the 2D structure or draw it manually.

    • Use the "Build" menu and select "Add Hydrogens".[9]

    • The software will automatically generate a 3D conformation.

  • Energy Minimization:

    • To obtain a low-energy and stable conformation, perform an energy minimization.

    • Go to "Extensions" -> "Molecular Mechanics" -> "Setup Force Field...". Select an appropriate force field (e.g., MMFF94) and click "OK".

    • Then, go to "Extensions" -> "Optimize Geometry". The geometry will be optimized to a local energy minimum.[8]

  • Save in Correct Format:

    • Save the optimized structure in a format compatible with docking software, such as MOL2 or PDBQT.

    • Go to "File" -> "Save As..." and select the desired format.

Protein Preparation Protocol

The quality of the protein structure directly impacts the docking results. This protocol details the preparation of the selected target proteins.

Selected Protein Targets and PDB IDs:

Target EnzymePDB IDRationale for Selection
Cyclooxygenase-2 (COX-2)1CX2, 5KIR, 3NTG, 6COXHigh-resolution crystal structures complexed with various inhibitors, providing well-defined binding pockets.[10][11][12][13]
Acetylcholinesterase (AChE)4M0E, 6F25, 2C4HStructures of human and Torpedo californica AChE with bound inhibitors, offering insights into the active site.[14][15][16]
Butyrylcholinesterase (BuChE)2J4C, 5DYW, 7BGC, 7AIYHuman BuChE structures in complex with different ligands, allowing for a comprehensive study of the binding site.[17][18][19][20]

Protocol:

  • Fetch Protein Structure:

    • Open UCSF ChimeraX.

    • Go to "File" -> "Fetch by ID..." and enter the desired PDB ID.[21]

  • Clean the Protein Structure:

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the protein's structural integrity or catalytic activity. This can be done using the "Select" and "Actions" menus.[22]

    • For multi-chain structures, retain only the chain that contains the active site of interest.

  • Add Hydrogens and Charges:

    • Go to "Tools" -> "Structure Editing" -> "Dock Prep".

    • This tool allows you to add hydrogens, assign partial charges (e.g., AMBER ff14SB), and repair any missing side chains or atoms.[22]

  • Save the Prepared Protein:

    • Save the cleaned and prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Molecular Docking Protocol

This section provides a step-by-step guide to performing the docking simulation using AutoDock Vina.

Software: AutoDock Vina ([Link])[23][24]

Protocol:

  • Define the Binding Site (Grid Box):

    • The binding site is a three-dimensional box that encompasses the region of the protein where the ligand is expected to bind.

    • For our selected targets, the binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure.

    • In UCSF ChimeraX, you can use the "Volume Viewer" tool to create and adjust the grid box around the active site. Note the center coordinates (x, y, z) and the dimensions of the box.[24]

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the input files and docking parameters. An example is provided below:

  • Run the Docking Simulation:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the AutoDock Vina executable.

    • Execute the following command: vina --config conf.txt --log log.txt[25]

Analysis and Visualization of Docking Results

Software: PyMOL ([Link]), LigPlot+ ([Link])[26][27][28][29]

Analysis Steps:

  • Binding Affinity:

    • The docking log file (log.txt) will contain a table of binding affinities (in kcal/mol) for the different predicted binding poses. A more negative value indicates a stronger predicted binding affinity.[28]

  • Binding Pose and Interactions:

    • Visualize the docked poses in PyMOL by opening the protein PDBQT file and the results PDBQT file.

    • Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The "find polar contacts" command in PyMOL can be useful for identifying hydrogen bonds.[29]

  • 2D Interaction Diagrams:

    • Use LigPlot+ to generate 2D diagrams that clearly illustrate the interactions between the ligand and the protein residues in the binding pocket.[27]

Docking_Analysis_Process Docking Results Analysis Workflow Docking_Output Docking Output (PDBQT and LOG files) Binding_Energy Analyze Binding Affinity (kcal/mol) Docking_Output->Binding_Energy Pose_Visualization Visualize Binding Poses (PyMOL) Docking_Output->Pose_Visualization Conclusion Draw Conclusions Binding_Energy->Conclusion Interaction_Analysis Analyze Interactions (H-bonds, Hydrophobic) Pose_Visualization->Interaction_Analysis TwoD_Diagram Generate 2D Interaction Plot (LigPlot+) Interaction_Analysis->TwoD_Diagram TwoD_Diagram->Conclusion

Caption: A workflow for the analysis of molecular docking results.

Interpreting the Results: A Self-Validating System

To ensure the trustworthiness of the docking protocol, it is essential to perform a re-docking experiment. This involves docking the co-crystallized ligand back into its corresponding protein's binding site. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystallographic pose, validates the docking parameters and gives confidence in the results obtained for the novel ligand.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for conducting computational docking studies of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione. By following these detailed protocols, researchers can systematically investigate the potential interactions of this compound with biologically relevant targets, thereby generating valuable hypotheses for further experimental validation in the drug discovery pipeline.

References

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. Retrieved from [Link]

  • Ligand Preparation for Molecular Docking using Avogadro | Bioinformatics Tutorial. (2025, August 25). YouTube. Retrieved from [Link]

  • 4M0E: Structure of human acetylcholinesterase in complex with dihydrotanshinone I. (2013, October 16). RCSB PDB. Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]

  • (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. ResearchGate. Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]

  • Creating / modifying ligand molecules. ScotCHEM protein-ligand docking course documentation. Retrieved from [Link]

  • Free Video: Molecular Docking Analysis - Autodock Results and Visualization from Bioinformatics With BB. Class Central. Retrieved from [Link]

  • Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review. Retrieved from [Link]

  • PREPARATION OF IMAGES AND MOVIES OF PROTEIN STRUCTURES USING THE UCSF CHIMERAX SOFTWARE. Moodle@Units. Retrieved from [Link]

  • 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. (1997, December 24). RCSB PDB. Retrieved from [Link]

  • 2J4C: Structure of human Butyrylcholinesterase in complex with 10mM HgCl2. (2007, March 27). RCSB PDB. Retrieved from [Link]

  • 6F25: Crystal structure of human acetylcholinesterase in complex with C35. (2018, December 12). RCSB PDB. Retrieved from [Link]

  • 5KIR: The Structure of Vioxx Bound to Human COX-2. (2016, September 28). RCSB PDB. Retrieved from [Link]

  • 3D crystal structures of acetylcholinesterase (AChE, PDB ID: 4EY7) (a)... ResearchGate. Retrieved from [Link]

  • 5DYY: Crystal structure of human butyrylcholinesterase in complex with N-((1-benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamide. (2017, January 18). RCSB PDB. Retrieved from [Link]

  • 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP. NCBI. Retrieved from [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021, July 18). National Institutes of Health. Retrieved from [Link]

  • 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). (2010, October 27). RCSB PDB. Retrieved from [Link]

  • 7BGC: human butyrylcholinesterase in complex with a tacrine-methylanacardate hybrid inhibitor. (2021, April 28). RCSB PDB. Retrieved from [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2021, August 19). MDPI. Retrieved from [Link]

  • 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione. PubChem. Retrieved from [Link]

  • 7AIY: Crystal structure of human butyrylcholinesterase in complex with 2-{1-[4-(12-Amino-3-chloro-6,7,10,11-tetrahydro-7,11-methanocycloocta[b]quinolin-9-yl)butyl]-1H-1,2,3-triazol-4-yl}-N-[4-hydroxy-3-methoxybenzyl]acetamide. (2021, October 6). RCSB PDB. Retrieved from [Link]

  • 2C4H: Torpedo californica acetylcholinesterase in complex with 500mM acetylthiocholine. (2006, June 14). RCSB PDB. Retrieved from [Link]

  • PDB Search results for query. Protein Data Bank Japan. Retrieved from [Link]

  • Protein-ligand interaction analysis using LigPlot+. (2020, March 29). Bioinformatics Review. Retrieved from [Link]

  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021, August 19). PubMed Central. Retrieved from [Link]

  • Molecular interaction of inhibitors with human brain butyrylcholinesterase. (2021). PubMed Central. Retrieved from [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). MDPI. Retrieved from [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube. Retrieved from [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023, March 21). ACS Omega. Retrieved from [Link]

  • ChimeraX Tutorial. Eagon Research Group. Retrieved from [Link]

  • 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione. PubChem. Retrieved from [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010, April 17). PubMed Central. Retrieved from [Link]

  • Preparing the protein and ligand for docking. ScotCHEM protein-ligand docking course documentation. Retrieved from [Link]

  • Avogadro tutorial (create a PDB for a ligand). (2021, January 24). YouTube. Retrieved from [Link]

  • ChimeraX Tutorial | Opening New File | 3D Protein. (2021, November 23). YouTube. Retrieved from [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. ResearchGate. Retrieved from [Link]

  • How to prepare ligands for docking?. (2022, December 14). Avogadro Discussion. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-hydroxy-1-methylethyl)phthalimide

Welcome to the dedicated technical support guide for the synthesis of N-(2-hydroxy-1-methylethyl)phthalimide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of N-(2-hydroxy-1-methylethyl)phthalimide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. We understand that synthesizing this molecule, with its secondary nitrogen attachment and a vicinal hydroxyl group, can present unique challenges. This guide is structured to help you navigate these complexities, optimize your reaction outcomes, and ensure the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized in a question-and-answer format to directly address the most common issues encountered during the synthesis of N-(2-hydroxy-1-methylethyl)phthalimide. We will cover the two primary synthetic routes: the direct condensation of phthalic anhydride with 1-amino-2-propanol and the Gabriel synthesis.

Route 1: Direct Condensation of Phthalic Anhydride with 1-Amino-2-propanol

This is often the more direct route, involving the reaction of phthalic anhydride with 1-amino-2-propanol, typically with thermal or chemical dehydration to form the imide ring.[1][2]

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yields in this condensation reaction are a common issue and can stem from several factors:

  • Incomplete Reaction: The formation of the intermediate, N-(1-hydroxypropan-2-yl)phthalamic acid, may be facile, but the subsequent cyclization to the imide requires energy to remove a molecule of water.

    • Solution: Ensure your reaction is heated sufficiently. Refluxing in a high-boiling point solvent like glacial acetic acid or toluene for several hours is a common strategy.[2] Acetic acid can also act as a catalyst.[1] Temperatures in the range of 140-180°C are often required for the dehydration step.

  • Sublimation of Phthalic Anhydride: Phthalic anhydride can sublime at elevated temperatures, effectively removing it from the reaction mixture.

    • Solution: Use a reflux condenser to ensure that any sublimed starting material is returned to the reaction vessel. Ensure the reaction is conducted in a well-sealed apparatus.

  • Suboptimal Work-up: Product can be lost during purification if the work-up procedure is not optimized.

    • Solution: After cooling, the product often precipitates. Pouring the reaction mixture into cold water can facilitate this precipitation.[3] Ensure complete transfer and washing of the crude product.

Q2: I'm observing a significant amount of a water-soluble byproduct and my desired product is impure. What is happening?

A2: The primary water-soluble byproduct is likely the uncyclized phthalamic acid intermediate. Its carboxylic acid and hydroxyl groups render it more soluble in aqueous media than the final imide product.

  • Cause: Insufficient heating (time or temperature) to drive the dehydration and cyclization.

  • Troubleshooting Steps:

    • Confirm Cyclization: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. The phthalamic acid intermediate will have a different Rf value than the final product. The disappearance of the starting materials and the intermediate is a key indicator of reaction completion.

    • Purification: To remove the uncyclized acid, wash the crude product with a mild aqueous base, such as a 5-10% sodium bicarbonate or potassium carbonate solution.[4][5] The phthalamic acid will be deprotonated to form a soluble salt and wash away, leaving the less soluble N-(2-hydroxy-1-methylethyl)phthalimide. Follow this with a water wash to remove any remaining base.

    • Recrystallization: For final purification, recrystallize the product from a suitable solvent like ethanol.[1][2]

Q3: Could the hydroxyl group of 1-amino-2-propanol be causing side reactions?

A3: While the primary amine is significantly more nucleophilic than the secondary alcohol, side reactions are possible, particularly under harsh conditions. One potential, though less common, side reaction is an N→O-acyl shift in the phthalamic acid intermediate, which could lead to ester formation.[6]

  • Mitigation:

    • Employing moderately elevated temperatures (e.g., refluxing in acetic acid) should favor the desired intramolecular amidation over other pathways.

    • Careful monitoring of the reaction can help to identify the formation of unexpected byproducts. If significant side products are observed, consider exploring milder reaction conditions, perhaps with a chemical dehydrating agent at lower temperatures.

Route 2: Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines, but its application here involves the reaction of potassium phthalimide with a secondary halo-alcohol (e.g., 1-chloro-2-propanol or 1-bromo-2-propanol).[7][8]

Q1: I have set up a Gabriel synthesis with potassium phthalimide and 1-chloro-2-propanol, but I am seeing very little to no product formation, even after prolonged heating. Why is this happening?

A1: This is the most significant challenge when applying the Gabriel synthesis to this target molecule. The reaction proceeds via an S(_N)2 mechanism, which is highly sensitive to steric hindrance.[9]

  • Primary Cause: Your electrophile, 1-chloro-2-propanol, is a secondary alkyl halide . The phthalimide anion is a very bulky nucleophile. The steric bulk around the electrophilic carbon significantly slows down the rate of the S(_N)2 reaction, and in many cases, can prevent it from occurring to a practical extent.[7]

  • Troubleshooting Strategies:

    • Switch the Leaving Group: The rate of an S(_N)2 reaction is dependent on the quality of the leaving group. If you are using 1-chloro-2-propanol, switch to 1-bromo-2-propanol or, even better, 1-iodo-2-propanol . The reactivity order is I > Br > Cl. An in-situ method to generate the iodo-species is to add a catalytic amount of sodium iodide (Finkelstein reaction conditions).

    • Optimize the Solvent: Use a polar aprotic solvent that is known to accelerate S(_N)2 reactions, such as DMF (N,N-dimethylformamide) or DMSO.[8][10] These solvents solvate the cation (K

      
      ) but not the nucleophilic anion, increasing its reactivity.
      
    • Increase Temperature: Carefully increasing the reaction temperature can help to overcome the activation energy barrier. However, be aware that this can also promote side reactions. Monitor the reaction closely by TLC.

Q2: My reaction is producing impurities, and I suspect I am getting elimination products. How can I confirm this and prevent it?

A2: With a secondary alkyl halide and a strong nucleophile/base like potassium phthalimide, the E2 elimination reaction is a major competitive pathway. This would result in the formation of propylene oxide or allyl alcohol derivatives.

  • How to Minimize Elimination:

    • Use a Milder Base/Nucleophile: While traditional Gabriel synthesis uses potassium phthalimide, alternative Gabriel reagents have been developed that are less basic and can be more suitable for sensitive substrates.[7]

    • Temperature Control: High temperatures favor elimination over substitution. Try to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Mitsunobu Reaction: A powerful alternative to the Gabriel synthesis for this specific target is the Mitsunobu reaction.[11] This involves reacting phthalimide directly with 1-amino-2-propanol in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD). This reaction works well with alcohols and avoids the use of alkyl halides, thus circumventing the issue of elimination.[10]

Data & Protocols

Table 1: Troubleshooting Summary
Problem Synthetic Route Potential Cause(s) Recommended Solutions
Low Yield Direct CondensationIncomplete dehydration/cyclization; Sublimation of phthalic anhydrideIncrease temperature/reflux time; Use glacial acetic acid; Use a reflux condenser.
Gabriel SynthesisSteric hindrance (secondary halide); E2 EliminationUse 1-bromo- or 1-iodo-2-propanol; Add NaI catalyst; Use DMF or DMSO; Consider Mitsunobu reaction.
Impure Product Direct CondensationPresence of uncyclized phthalamic acidWash crude product with aq. NaHCO(_3) or K(_2)CO(_3); Recrystallize from ethanol.
Gabriel SynthesisUnreacted starting materials; Elimination byproductsChromatographic purification; Optimize reaction conditions to favor substitution.
No Reaction Gabriel SynthesisSteric hindrance; Poor leaving groupSee "Low Yield" for Gabriel Synthesis; Confirm quality of potassium phthalimide.

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxy-1-methylethyl)phthalimide via Direct Condensation

This protocol is based on established methods for the synthesis of N-substituted phthalimides from primary amines and phthalic anhydride.[1][2]

Materials:

  • Phthalic anhydride (1.0 eq)

  • 1-Amino-2-propanol (1.05 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • 5% Sodium Bicarbonate solution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (e.g., 14.8 g, 0.1 mol) and glacial acetic acid (e.g., 50 mL).

  • With stirring, slowly add 1-amino-2-propanol (e.g., 7.9 g, 0.105 mol) to the mixture. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the phthalic anhydride spot has disappeared.

  • Allow the mixture to cool to room temperature. A precipitate should form.

  • Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water with stirring.

  • Collect the crude solid by vacuum filtration and wash the filter cake with cold water.

  • To remove any unreacted starting materials and the phthalamic acid intermediate, suspend the crude solid in 100 mL of 5% aqueous sodium bicarbonate solution and stir for 30 minutes.

  • Filter the solid, wash thoroughly with deionized water until the filtrate is neutral, and dry the product in a vacuum oven at 50-60°C.

  • For further purification, recrystallize the dried product from ethanol.

Protocol 2: Synthesis via Mitsunobu Reaction (Recommended Alternative to Gabriel)

This approach avoids the issues of steric hindrance and elimination associated with the traditional Gabriel synthesis.[10][11]

Materials:

  • 1-Amino-2-propanol (1.0 eq)

  • Phthalimide (1.1 eq)

  • Triphenylphosphine (PPh(_3)) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 1-amino-2-propanol (e.g., 7.5 g, 0.1 mol), phthalimide (e.g., 16.2 g, 0.11 mol), and triphenylphosphine (e.g., 31.5 g, 0.12 mol) in anhydrous THF (e.g., 300 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD (e.g., 24.3 g, 0.12 mol) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC for the consumption of the alcohol.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify the product using flash column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexanes.

Visualizations & Diagrams

Reaction Mechanism: Direct Condensation

The direct condensation proceeds in two main stages: the initial nucleophilic attack of the amine on the anhydride to form a phthalamic acid intermediate, followed by a dehydration-cyclization to yield the final imide.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Imide Formation (Cyclization) Phthalic_Anhydride Phthalic Anhydride Phthalamic_Acid Phthalamic Acid Intermediate Phthalic_Anhydride->Phthalamic_Acid Nucleophilic Attack Amino_Propanol 1-Amino-2-propanol Amino_Propanol->Phthalamic_Acid Phthalamic_Acid_ref Phthalamic Acid Intermediate Imide_Product N-(2-hydroxy-1-methylethyl)phthalimide Water H2O Phthalamic_Acid_ref->Imide_Product Dehydration (-H2O) Phthalamic_Acid_ref->Water

Caption: Reaction pathway for the direct condensation synthesis.

Troubleshooting Workflow

This diagram provides a logical decision-making process for troubleshooting common issues in the synthesis.

G cluster_route Select Synthetic Route cluster_direct_solutions Direct Condensation Troubleshooting cluster_gabriel_solutions Gabriel Synthesis Troubleshooting start Start Synthesis direct_cond Direct Condensation start->direct_cond gabriel Gabriel Synthesis start->gabriel check_yield Low or No Yield? check_purity Product Impure? check_yield->check_purity No increase_temp Increase Temp/Time Use Acetic Acid check_yield->increase_temp Yes (Direct) change_halide Use R-Br or R-I Add NaI, Use DMF check_yield->change_halide Yes (Gabriel) wash_base Wash with aq. NaHCO3 Recrystallize check_purity->wash_base Yes (Direct) success Successful Synthesis check_purity->success No direct_cond->check_yield gabriel->check_yield increase_temp->success wash_base->success consider_mitsunobu Switch to Mitsunobu Reaction change_halide->consider_mitsunobu Still no yield change_halide->success consider_mitsunobu->success

Caption: A logical workflow for troubleshooting common issues.

References

  • PubChem. N-(2-Hydroxyethyl)phthalimide. National Center for Biotechnology Information. [Link]

  • StudySmarter. Gabriel Synthesis: Amine Synthesis & Phthalimide Mechanism. [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

  • RSC Publishing. Phthalic anhydride (PA): a valuable substrate in organic transformations. (2023-08-15). [Link]

  • Google Patents. CN105111128A - Method for preparing N-hydroxyphthalimide.
  • Master Organic Chemistry. The Gabriel Synthesis. (2025-06-05). [Link]

  • ElectronicsAndBooks. Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol. [Link]

  • Chemistry Steps. The Gabriel Synthesis. [Link]

  • PubChem. N-(hydroxymethyl)phthalimide. National Center for Biotechnology Information. [Link]

  • NIH National Library of Medicine. N-(2-Methoxyethyl)phthalimide. [Link]

  • Reddit. Is this a good mechanism for the reaction of amino acids with phthalic anhydride? Any suggestions? r/chemhelp. (2017-01-25). [Link]

  • Sphinxsai. Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. [Link]

  • Iraqi Journal of Science. Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. [Link]

  • Organic Chemistry Portal. Phthalimides. [Link]

  • Google Patents. CN1239715A - Synthesis process of N-hydroxyl phthalimide.
  • ResearchGate. (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2025-08-10). [Link]

  • Google Patents. JP2010138182A - Method for synthesizing and purifying aminoalkyl tetracycline compound.
  • ResearchGate. How can I isolate N-hydroxyphthalimide(NHPI) from the reaction mixture? (2019-07-12). [Link]

  • NIH National Library of Medicine. N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide. [Link]

  • Semantic Scholar. Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method. [Link]

  • Chemistry LibreTexts. Gabriel Synthesis. (2023-01-22). [Link]

  • Chemical Methodologies. Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. [Link]

  • DEA.gov. The Characterization of N-methylphthalimide (NMP). [Link]

  • National Institute of Standards and Technology. Phthalimide - the NIST WebBook. [Link]

  • PrepChem.com. Synthesis of N-(2-methyl-4-nitrophenyl)phthalimide. [Link]

  • Reddit. Can someone explain this? r/OrganicChemistry. (2025-05-11). [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Substituted Phthalimide Synthesis

Welcome to the technical support center for the synthesis of N-substituted phthalimides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-substituted phthalimides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common experimental challenges. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you optimize your reaction conditions and achieve high-yielding, clean syntheses.

Introduction to N-Substituted Phthalimide Synthesis

N-substituted phthalimides are crucial building blocks in organic synthesis, serving as key intermediates in the preparation of primary amines, pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The synthesis of these compounds can be approached through several well-established methods, each with its own set of advantages and potential pitfalls. The most common methods include the direct condensation of phthalic anhydride with a primary amine, the Gabriel synthesis, the Mitsunobu reaction, and increasingly, microwave-assisted protocols.[2][4][5]

This guide will walk you through the intricacies of each of these methods, providing a structured, question-and-answer-based approach to troubleshoot common issues and optimize your reaction conditions for success.

Section 1: Direct Condensation of Phthalic Anhydride with Amines

This is often the most straightforward method for synthesizing N-substituted phthalimides, involving the reaction of phthalic anhydride with a primary amine, typically with the removal of water.[2]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the direct condensation of phthalic anhydride with an amine?

A1: The reaction is commonly carried out by heating a mixture of phthalic anhydride and a primary amine in a solvent like glacial acetic acid, which also acts as a catalyst.[6] Temperatures can range from reflux in acetic acid (around 118 °C) to higher temperatures in other solvents, or even neat conditions.[2] The primary goal is to facilitate the dehydration of the intermediate phthalamic acid to the final imide.

Q2: Can I run this reaction without a solvent?

A2: Yes, solvent-free conditions are possible, especially with microwave irradiation.[7] Heating a neat mixture of phthalic anhydride and the amine can be an effective and environmentally friendly approach, often leading to shorter reaction times and simpler work-ups.[8]

Q3: What catalysts can be used to improve the reaction rate?

A3: While acetic acid is a common solvent and catalyst, other catalysts like sulphamic acid have been reported to give excellent yields.[7] Lewis acids can also be employed, particularly in solvent-free microwave conditions.[2] For certain substrates, catalysts like phthalimide N-sulfonic acid in ethanol have been shown to be effective.[6]

Troubleshooting Guide

Issue 1: Low or no yield of the N-substituted phthalimide.

  • Possible Cause A: Incomplete reaction. The reaction may not have gone to completion due to insufficient heating or reaction time.

    • Solution:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials (phthalic anhydride and amine) and the appearance of the product.

      • Increase temperature: If the reaction is sluggish, consider increasing the reaction temperature. If using a solvent like acetic acid, ensure it is refluxing vigorously.

      • Extend reaction time: Some less reactive amines may require longer reaction times. Continue heating and monitoring by TLC until the starting materials are consumed.

      • Catalyst addition: If not already using one, the addition of a catalyst like a catalytic amount of a strong acid can facilitate the dehydration step.

  • Possible Cause B: Decomposition of starting materials or product.

    • Solution:

      • Check the stability of your amine: Some amines may be unstable at high temperatures. If you suspect decomposition, consider using a milder reaction method or a lower boiling point solvent with a suitable catalyst.

      • Microwave synthesis: Microwave-assisted synthesis can often provide the necessary energy for the reaction in a much shorter time, minimizing the potential for thermal decomposition.[8][9][10]

Issue 2: The isolated product is the intermediate phthalamic acid, not the desired imide.

  • Possible Cause: Insufficient dehydration. The cyclization of the intermediate phthalamic acid to the phthalimide requires the removal of a molecule of water. This step may be incomplete.

    • Solution:

      • Azeotropic removal of water: If the reaction is conducted in a suitable solvent like toluene, use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the imide product.

      • Higher temperature/longer reaction time: As with low yield, increasing the temperature and/or reaction time can promote the dehydration step.

      • Use of a dehydrating agent: In some cases, the addition of a dehydrating agent can be beneficial, although this can complicate the work-up.

Experimental Protocol: General Procedure for Direct Condensation
  • To a round-bottom flask, add phthalic anhydride (1.0 eq) and the primary amine (1.0-1.1 eq).

  • Add glacial acetic acid as the solvent (enough to ensure stirring).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete (typically 1-4 hours), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or ethanol/water mixture) to obtain the pure N-substituted phthalimide.[11][12]

Section 2: The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines, which proceeds via the N-alkylation of potassium phthalimide.[13][14] This method is particularly advantageous as it avoids the over-alkylation often seen with direct alkylation of ammonia.[15][16]

Frequently Asked Questions (FAQs)

Q1: Why is potassium phthalimide used instead of phthalimide?

A1: The imide proton of phthalimide is acidic (pKa ≈ 8.3) and can be deprotonated by a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) to form the potassium salt.[17][18] The resulting phthalimide anion is a much more potent nucleophile than the neutral phthalimide, which is necessary for the subsequent Sₙ2 reaction with the alkyl halide.[19]

Q2: What are the limitations of the Gabriel synthesis?

A2: The primary limitation is that it is generally only effective for primary alkyl halides.[13][17] Secondary and tertiary alkyl halides tend to undergo elimination reactions in the presence of the basic phthalimide anion, leading to the formation of alkenes as side products.[15] Additionally, aryl halides are generally unreactive towards the Sₙ2 reaction.[16]

Q3: What are the common methods for cleaving the N-alkylphthalimide to release the primary amine?

A3: The most common method is hydrazinolysis, using hydrazine hydrate (the Ing-Manske procedure), which is generally milder than acidic or basic hydrolysis.[20][21] Acidic or basic hydrolysis can also be used but may not be compatible with other functional groups in the molecule.[19]

Troubleshooting Guide

Issue 1: Low yield of the N-alkylphthalimide intermediate.

  • Possible Cause A: Poor quality of potassium phthalimide. Potassium phthalimide can be hygroscopic.

    • Solution:

      • Dry the potassium phthalimide: Ensure the potassium phthalimide is thoroughly dried before use.

      • In situ generation: Prepare the potassium phthalimide in situ by reacting phthalimide with a base like potassium hydroxide or potassium carbonate in a suitable solvent and then adding the alkyl halide.

  • Possible Cause B: Ineffective Sₙ2 reaction.

    • Solution:

      • Choice of solvent: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to accelerate the Sₙ2 reaction.[15][22]

      • Reaction temperature: Gently heating the reaction mixture can increase the rate of the Sₙ2 reaction. However, excessive heat can promote elimination side reactions with more sterically hindered primary alkyl halides.

      • Leaving group: The reactivity of the alkyl halide follows the trend I > Br > Cl. If you are using an alkyl chloride and the reaction is slow, consider converting it to the corresponding iodide.

Issue 2: Difficulty in cleaving the N-alkylphthalimide.

  • Possible Cause: Incomplete hydrazinolysis.

    • Solution:

      • Sufficient hydrazine: Ensure an adequate excess of hydrazine hydrate is used.

      • Reaction time and temperature: Refluxing in ethanol is a common condition. For stubborn substrates, longer reflux times may be necessary. Monitor the reaction by TLC to confirm the disappearance of the N-alkylphthalimide.

Workflow for Gabriel Synthesis

Gabriel_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cleavage Phthalimide Phthalimide K_Phthalimide Potassium Phthalimide Phthalimide->K_Phthalimide Deprotonation Base Base (e.g., KOH) Base->K_Phthalimide N_Alkylphthalimide N-Alkylphthalimide K_Phthalimide->N_Alkylphthalimide SN2 Reaction Alkyl_Halide Primary Alkyl Halide Alkyl_Halide->N_Alkylphthalimide Primary_Amine Primary Amine N_Alkylphthalimide->Primary_Amine Hydrazinolysis Byproduct Phthalhydrazide N_Alkylphthalimide->Byproduct Hydrazine Hydrazine Hydrate Hydrazine->Primary_Amine Hydrazine->Byproduct

Caption: Workflow of the Gabriel Synthesis.

Section 3: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the N-alkylation of phthalimide with a primary or secondary alcohol, proceeding with inversion of stereochemistry at the alcohol carbon.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the key reagents in a Mitsunobu reaction for N-phthalimide synthesis?

A1: The core reagents are the alcohol, phthalimide (the nucleophile), a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (usually diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4][5]

Q2: What is the major challenge in the work-up of a Mitsunobu reaction?

A2: A significant challenge is the removal of the triphenylphosphine oxide (TPPO) byproduct, which can be difficult to separate from the desired product due to its polarity and solubility.[7][23] The reduced azodicarboxylate is another byproduct that needs to be removed.

Q3: Can I use secondary alcohols in this reaction?

A3: Yes, a key advantage of the Mitsunobu reaction is its applicability to secondary alcohols, which typically fail in the Gabriel synthesis. The reaction proceeds with a clean inversion of stereochemistry.[5]

Troubleshooting Guide

Issue 1: Low yield of the N-substituted phthalimide.

  • Possible Cause A: Sub-optimal reaction conditions.

    • Solution:

      • Solvent choice: Anhydrous THF is a common and effective solvent. Other solvents like dichloromethane (DCM) or toluene can also be used.[24][25] The polarity of the solvent can influence the reaction rate and stereoselectivity.[26]

      • Temperature control: The reaction is typically initiated at 0 °C with the slow addition of the azodicarboxylate and then allowed to warm to room temperature.[3] For less reactive substrates, gentle heating may be required.

      • Order of addition: The order of addition of reagents can be crucial. Typically, the alcohol, phthalimide, and triphenylphosphine are mixed in the solvent before the dropwise addition of the azodicarboxylate.

  • Possible Cause B: Side reactions.

    • Solution:

      • Acidity of the nucleophile: Phthalimide is sufficiently acidic for the Mitsunobu reaction. However, if using alternative imides, ensure their pKa is low enough to be protonated by the intermediate betaine.[5]

      • Steric hindrance: Highly sterically hindered alcohols may react slowly or not at all.

Issue 2: Difficulty in removing triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproduct.

  • Possible Cause: Co-elution or similar solubility of byproducts and the desired product.

    • Solution:

      • Crystallization/Precipitation: If the desired product is a solid, recrystallization can be an effective purification method. Alternatively, TPPO can sometimes be precipitated from a non-polar solvent mixture (e.g., diethyl ether/hexane) and removed by filtration.[24]

      • Column chromatography: This is a common method for purification. Optimizing the solvent system for column chromatography is key. Sometimes switching from an ethyl acetate/hexane system to a diethyl ether/hexane system can improve separation.[24]

      • Lewis acid complexation: TPPO can form insoluble complexes with Lewis acids like MgCl₂ or ZnCl₂. Adding these salts to the crude reaction mixture can precipitate the TPPO, which can then be filtered off.[1][27]

      • Co-precipitation of byproducts: In some cases, TPPO and the reduced azodicarboxylate can co-precipitate, which simplifies their removal by filtration.[27]

Troubleshooting Workflow for Mitsunobu Byproduct Removal

Mitsunobu_Troubleshooting Start Crude Mitsunobu Reaction Mixture Is_Product_Solid Is the desired product a solid? Start->Is_Product_Solid Recrystallize Attempt Recrystallization Is_Product_Solid->Recrystallize Yes Is_TPPO_Soluble Is TPPO soluble in non-polar solvents? Is_Product_Solid->Is_TPPO_Soluble No Column_Chromatography Perform Column Chromatography Recrystallize->Column_Chromatography If still impure Pure_Product Pure Product Recrystallize->Pure_Product Precipitate_TPPO Precipitate TPPO with non-polar solvent mixture (e.g., ether/hexane) Is_TPPO_Soluble->Precipitate_TPPO Yes Lewis_Acid Use Lewis Acid Complexation (e.g., MgCl₂) Is_TPPO_Soluble->Lewis_Acid No Precipitate_TPPO->Column_Chromatography If still impure Precipitate_TPPO->Pure_Product Lewis_Acid->Column_Chromatography If still impure Lewis_Acid->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision tree for purifying N-substituted phthalimides from Mitsunobu reactions.

Section 4: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of N-substituted phthalimides, often leading to significantly reduced reaction times, higher yields, and cleaner reactions.[7][8][28]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave synthesis?

A1: The primary advantages are rapid heating, which can dramatically shorten reaction times from hours to minutes, and often results in higher yields and fewer side products due to the reduced overall heating time.[8][9][10] It also allows for reactions to be performed under solvent-free conditions.

Q2: Can I use a domestic microwave oven?

A2: While some simple syntheses have been reported using domestic microwave ovens, it is highly recommended to use a dedicated scientific microwave reactor for safety and reproducibility. Scientific microwave reactors allow for precise control of temperature and pressure, which is crucial for chemical reactions.

Troubleshooting Guide

Issue 1: Inconsistent results or low yields.

  • Possible Cause A: Inefficient microwave absorption.

    • Solution:

      • Use a polar solvent: If the reactants themselves are not very polar, adding a small amount of a polar, high-boiling solvent like DMF or DMSO can improve the absorption of microwave energy and lead to more efficient heating.

      • Use a microwave susceptor: For non-polar reaction mixtures, a microwave susceptor (e.g., silicon carbide) can be added to absorb microwave energy and transfer heat to the reaction mixture.

  • Possible Cause B: Runaway reaction or decomposition.

    • Solution:

      • Temperature control: Use a microwave reactor with a fiber-optic temperature probe to accurately monitor and control the internal reaction temperature. Set a maximum temperature to avoid decomposition.

      • Power control: Instead of running at maximum power, use a lower power setting to allow for more controlled heating.

Data Summary: Comparison of Synthetic Methods

MethodKey AdvantagesKey DisadvantagesTypical Substrates
Direct Condensation Simple, uses readily available starting materials.Can require high temperatures; water removal can be necessary.Primary amines.
Gabriel Synthesis Avoids over-alkylation, good for primary amines.Limited to primary alkyl halides; cleavage can be harsh.Primary alkyl halides.
Mitsunobu Reaction Works with primary and secondary alcohols, stereospecific inversion.Difficult work-up due to byproducts (TPPO).Primary and secondary alcohols.
Microwave-Assisted Very fast reaction times, often higher yields, can be solvent-free.Requires specialized equipment for optimal control and safety.Various, accelerates many of the above reactions.

Characterization of N-Substituted Phthalimides

Once synthesized, it is crucial to characterize the N-substituted phthalimide to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The aromatic protons of the phthalimide group typically appear as two multiplets in the range of δ 7.7-8.0 ppm.[29][30][31] The protons on the N-substituent will have characteristic chemical shifts depending on their environment.

  • ¹³C NMR Spectroscopy: The carbonyl carbons of the imide group are typically observed around δ 167-168 ppm.[29][30]

  • FT-IR Spectroscopy: Look for two characteristic C=O stretching bands for the imide group, typically around 1770 and 1715 cm⁻¹.[29]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[30]

  • Melting Point: A sharp melting point is a good indicator of purity.

References

  • Merwade, A. M., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13833–13840. [Link]

  • Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2019). Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. [Link]

  • Korivi, R., et al. (2023). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry, 88(24), 17093–17102. [Link]

  • Solid-State NMR Characterization of C- and N-Labelled Phthalimides: Model Compounds for Studying Polyimides. (1994). Defense Technical Information Center. [Link]

  • ResearchGate. (2017). I am wondering how to remove Triphenylphosphine oxide and Diisopropyl hydraazodicarboxylate from the reaction mixture?[Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, antibacterial, DNA binding and molecular docking studies of novel N-substituted phthalimides. [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. [Link]

  • Master Organic Chemistry. (2023). The Gabriel Synthesis. [Link]

  • Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

  • Gümüş, M., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Future Medicinal Chemistry, 14(14), 1085–1103. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • ResearchGate. (n.d.). (PDF) CODEN(USA): PCJHBA Synthesis and characterization of some new N-substituted phthalimide. [Link]

  • Taniguchi, T., & Curran, D. P. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Chemical Science, 7(6), 3537–3549. [Link]

  • PDF Free Download. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. [Link]

  • Reddit. (2023). Gabriel synthesis troubleshooting. [Link]

  • Pawar, N. S., et al. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 4(1), 15-22. [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]

  • Google Patents. (n.d.).
  • Nikoofar, K., & Sadathosainy, B. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(15), 10076–10103. [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. [Link]

  • Sytniczuk, A., et al. (2020). Copolymerization of Phthalic Anhydride with Epoxides Catalyzed by Amine-Bis(Phenolate) Chromium(III) Complexes. Polymers, 12(11), 2593. [Link]

  • RSC Publishing. (2024). Phthalimides: developments in synthesis and functionalization. [Link]

  • De La Torre, D., & Mendoza, A. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Angewandte Chemie International Edition, 60(38), 20847–20852. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • ResearchGate. (n.d.). The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. [Link]

  • O'Donnell, C. J., et al. (2012). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. Molecules, 17(12), 14096–14116. [Link]

  • Scholars Research Library. (n.d.). Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. [Link]

  • ResearchGate. (n.d.). The amidation of phthalic anhydride using amines. [Link]

  • ResearchGate. (2018). How can I increase the yield of this compound?[Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). Green Chemistry. [Link]

  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?[Link]

  • Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • TSI Journals. (n.d.). Microwave-assisted synthesis of phthalimides, phthalazines a. [Link]

  • Microwave Assisted Organic Synthesis. (n.d.). [Link]

  • Sharma, V., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34659–34681. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione

A Resource for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione. This guide is designed to pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and purity. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to address the common challenges encountered during this synthesis.

Troubleshooting Guide

Encountering unexpected results is a common aspect of chemical synthesis. This section is structured to help you identify, understand, and resolve specific issues that may arise during the preparation of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione.

Problem 1: Low or No Product Yield

A diminished or nonexistent yield is one of the most frequent challenges. The underlying cause often relates to reagent quality, reaction conditions, or the reaction mechanism itself.

Question: My reaction has resulted in a very low yield of the desired product. What are the potential causes and how can I improve it?

Answer:

Several factors can contribute to low product yield. A systematic approach to troubleshooting is often the most effective.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Solution
Poor Quality of Starting Materials Phthalic anhydride can hydrolyze to phthalic acid in the presence of moisture, reducing its reactivity. 2-Amino-1-propanol can degrade over time.Ensure phthalic anhydride is dry and free-flowing. Use freshly opened or properly stored 2-amino-1-propanol.
Suboptimal Starting Materials While phthalic acid can be used, the direct condensation with an amine is generally less efficient than starting with phthalic anhydride.[1] The reaction with phthalic acid requires an additional dehydration step.[1]Use phthalic anhydride as the preferred starting material for a more direct and often higher-yielding reaction.[1]
Incomplete Reaction The formation of the phthalimide ring is a condensation reaction that requires sufficient time and temperature to drive the equilibrium towards the product by removing the water byproduct.Ensure the reaction is heated to the optimal temperature (typically 140-145°C for neat reactions or reflux in a suitable solvent) for an adequate duration.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Sublimation of Phthalic Anhydride Phthalic anhydride has a tendency to sublime at elevated temperatures, which removes it from the reaction mixture and reduces the effective concentration of reactants.[2]Use a reflux condenser to return sublimed phthalic anhydride to the reaction flask. Gently scraping the sublimed material back into the mixture may also be necessary.[3]
Improper Workup and Purification The desired product may be lost during extraction, washing, or recrystallization steps if the procedures are not optimized.Carefully perform aqueous washes to remove unreacted starting materials and byproducts. A wash with a dilute sodium bicarbonate or potassium carbonate solution can effectively remove any unreacted phthalic acid.[1] Optimize the recrystallization solvent system to maximize product recovery while ensuring purity.
Side Reactions At elevated temperatures, side reactions can occur, consuming starting materials and reducing the yield of the target molecule.Maintain precise temperature control throughout the reaction. The use of a suitable solvent, such as glacial acetic acid, can sometimes help to moderate the reaction and minimize side reactions.[1]
Problem 2: Presence of Impurities in the Final Product

Even with a good yield, the purity of the final product is critical for subsequent applications.

Question: My final product shows significant impurities after analysis (e.g., by NMR or LC-MS). What are the likely contaminants and how can I remove them?

Answer:

The nature of the impurities can provide clues to the source of the problem.

Common Impurities & Purification Strategies:

Impurity Origin Identification Removal Strategy
Phthalic Acid Hydrolysis of phthalic anhydride starting material or incomplete reaction.Broad peak in ¹H NMR, characteristic IR stretches.Wash the crude product with a 10% aqueous solution of sodium bicarbonate or potassium carbonate to convert the acidic phthalic acid into its water-soluble salt, which can then be easily removed.[1]
Unreacted 2-Amino-1-propanol Incomplete reaction or incorrect stoichiometry.Characteristic peaks in the aliphatic region of the ¹H NMR spectrum.Wash the crude product with dilute acid (e.g., 1M HCl) to protonate the amine, forming a water-soluble salt that can be extracted into the aqueous phase.
Phthalamic Acid Intermediate Incomplete cyclization of the intermediate formed from the initial reaction of phthalic anhydride and the amine.Can be identified by a combination of carboxylic acid and amide signals in spectroscopic analyses.Prolonging the reaction time or increasing the reaction temperature can promote the final dehydration and ring closure. Recrystallization can also help to separate the intermediate from the final product.
Troubleshooting Workflow

For a systematic approach to problem-solving, consider the following workflow:

TroubleshootingWorkflow Start Problem Identified (e.g., Low Yield, Impurities) Reagents Verify Reagent Quality - Phthalic Anhydride Purity - 2-Amino-1-propanol Freshness Start->Reagents Conditions Review Reaction Conditions - Temperature Control - Reaction Time - Stirring Start->Conditions Purification Examine Work-up & Purification - Incomplete Extraction - Inefficient Recrystallization Start->Purification Reagents_OK Reagents OK Reagents->Reagents_OK Pass Reagents_Bad Impure or Degraded Reagents Reagents->Reagents_Bad Fail Conditions_OK Conditions Correct Conditions->Conditions_OK Pass Conditions_Bad Suboptimal Reaction Parameters Conditions->Conditions_Bad Fail Purification_OK Work-up Optimized Purification->Purification_OK Pass Purification_Bad Inefficient Product Isolation Purification->Purification_Bad Fail Action Implement Corrective Actions - Use pure, dry reagents - Optimize T, t, mixing - Refine purification protocol Reagents_Bad->Action Conditions_Bad->Action Purification_Bad->Action ReactionMechanism Reactants Phthalic Anhydride + 2-Amino-1-propanol Intermediate Phthalamic Acid Intermediate Reactants->Intermediate Nucleophilic Attack Product 2-(2-Hydroxy-1-methylethyl)-1H- isoindole-1,3(2H)-dione + H₂O Intermediate->Product Intramolecular Cyclization (Dehydration)

Caption: The general reaction mechanism for the synthesis.

Q2: Can I use phthalic acid instead of phthalic anhydride?

A2: While it is possible to use phthalic acid, it is generally less efficient. [1]The reaction between phthalic acid and an amine first forms an ammonium salt, which then needs to be heated strongly to dehydrate and form the imide. Using phthalic anhydride is a more direct and often higher-yielding approach as the first step is a facile ring-opening addition. [1] Q3: What is the role of glacial acetic acid if used as a solvent?

A3: Glacial acetic acid can serve as both a solvent and a catalyst. [1]As a solvent, it helps to dissolve the reactants and facilitate a homogeneous reaction mixture. Catalytically, it can act as a proton donor and acceptor, which can lower the activation energy of the dehydration step, thus promoting the formation of the phthalimide ring. [1] Q4: Are there any common side reactions to be aware of?

A4: The primary side reaction of concern is the incomplete reaction, leading to the presence of the phthalamic acid intermediate. If the reaction temperature is too high or other reactive species are present, decomposition of the starting materials or product could occur. However, for this specific reaction, the formation of the phthalimide is generally quite clean.

Q5: What are the recommended purification techniques for the final product?

A5: The most common and effective purification method is recrystallization. The choice of solvent is crucial and should be determined experimentally. Common solvents for recrystallization of phthalimide derivatives include ethanol, acetic acid, or mixtures of solvents like dichloromethane/hexane. [4]Column chromatography can also be employed for very high purity requirements.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • Phthalic anhydride

  • 2-Amino-1-propanol

  • Glacial acetic acid (optional, as solvent)

  • 10% Aqueous sodium bicarbonate solution

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 molar equivalent) and 2-amino-1-propanol (1.0-1.1 molar equivalents).

  • If using a solvent, add a sufficient amount of glacial acetic acid to dissolve the reactants upon heating.

  • Heat the reaction mixture to 140-145°C (if neat) or to reflux temperature (if in a solvent) with stirring.

  • Maintain the temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature. If the reaction was performed neat, the product will likely solidify.

  • Add deionized water to the solidified mass and break it up.

  • Collect the crude product by vacuum filtration.

  • Wash the collected solid with a 10% aqueous sodium bicarbonate solution to remove any unreacted phthalic acid. [1]9. Wash the product thoroughly with deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude, dried product in a minimum amount of hot ethanol.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified product under vacuum.

References

  • BenchChem. (n.d.). Troubleshooting guide for N-Phenylphthalimide synthesis from phthalic acid.
  • Thermo Fisher Scientific. (n.d.). Gabriel Synthesis.
  • BenchChem. (n.d.). Improving the yield and purity of phthalimide synthesis reactions.
  • BenchChem. (n.d.). Side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones.
  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • ResearchGate. (n.d.). Reaction of PA with 2-amino-2-methyl-1-propanol (AMP) and....
  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.
  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?.
  • ElectronicsAndBooks. (n.d.). Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol1.
  • PMC - NIH. (n.d.). N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide.
  • PJSIR. (n.d.). Reaction of phthalic anhydride with 2-aminoethanol hydrochloride.
  • Organic Syntheses Procedure. (n.d.). Phthalimide.

Sources

Optimization

Technical Support Center: Synthesis of N-(2-hydroxy-1-methylethyl)phthalimide

Welcome to the technical support center for the synthesis of N-(2-hydroxy-1-methylethyl)phthalimide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-hydroxy-1-methylethyl)phthalimide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during this synthesis. We will explore the causality behind experimental challenges and provide field-proven, actionable solutions.

Introduction to Synthetic Strategies

The synthesis of N-(2-hydroxy-1-methylethyl)phthalimide, a valuable intermediate, is typically approached via two primary routes:

  • Direct Condensation: The reaction of phthalic anhydride with 1-amino-2-propanol. This is often the most direct route, involving the formation of an intermediate phthalamic acid followed by cyclization.

  • Gabriel-type Synthesis: The nucleophilic substitution of a suitable alkyl halide (e.g., 1-chloro- or 1-bromo-2-propanol) with potassium phthalimide. This classic method is excellent for forming primary amines and can be adapted for this synthesis.[1][2]

Each pathway, while effective, has its own set of potential side reactions and purification challenges. This guide will address specific problems in a question-and-answer format to help you optimize your reaction outcomes.

Troubleshooting Guide & FAQs

Question 1: After reacting phthalic anhydride and 1-amino-2-propanol, I isolated a sticky, resinous, water-soluble solid instead of my crystalline product. What happened?

Answer:

This is a very common issue when performing the direct condensation reaction. The sticky, resinous material is likely a mixture of incompletely cyclized intermediates and polymeric side products.

Root Cause Analysis:

The initial reaction between the amine group of 1-amino-2-propanol and phthalic anhydride is a rapid, exothermic ring-opening to form N-(2-hydroxy-1-methylethyl)phthalamic acid (Intermediate II in the diagram below). The final product, the phthalimide (III ), is formed by a subsequent dehydration (ring-closing) step, which requires higher temperatures to eliminate water.[3] If the temperature is too low or the reaction time is too short, you will predominantly isolate this phthalamic acid intermediate.

Furthermore, at elevated temperatures, the hydroxyl group of 1-amino-2-propanol or the phthalamic acid intermediate can compete in esterification reactions with the carboxylic acid moiety, leading to the formation of polyesters or poly(ester-amide)s. This results in the intractable, resinous material you observed.

Reaction Pathway and Side Products:

Direct_Condensation_Troubleshooting Start Phthalic Anhydride + 1-Amino-2-propanol Intermediate Intermediate: N-(2-hydroxy-1-methylethyl)phthalamic acid (II) Start->Intermediate Fast Ring Opening (Low Temp) Product Desired Product: N-(2-hydroxy-1-methylethyl)phthalimide (III) Intermediate->Product Dehydration Cyclization (High Temp, >140°C, -H2O) Side_Product Side Product: Poly(ester-amide)s Intermediate->Side_Product Intermolecular Esterification (High Temp)

Caption: Main and side reaction pathways in the direct condensation method.

Solutions & Recommended Protocol:

To favor the formation of the desired phthalimide and prevent side reactions, precise control over the reaction conditions is crucial. A two-stage thermal approach or azeotropic removal of water is highly effective.

Protocol: Azeotropic Dehydration

  • Initial Reaction: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine phthalic anhydride (1.0 eq) and 1-amino-2-propanol (1.05 eq) in a solvent that forms an azeotrope with water (e.g., toluene or xylene).

  • Azeotropic Reflux: Heat the mixture to reflux. The water formed during the cyclization of the phthalamic acid intermediate will be collected in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected, which typically indicates the reaction is complete (usually 2-4 hours).

  • Work-up: Cool the reaction mixture. The product often crystallizes out upon cooling. If not, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent like ethanol or isopropanol.

Question 2: I'm attempting a Gabriel-type synthesis with potassium phthalimide and 1-chloro-2-propanol. My yield is low, and the NMR of my crude product shows peaks around 4.0-4.2 ppm and in the vinylic region (5.0-6.0 ppm). What are these impurities?

Answer:

These spectral features strongly suggest the formation of elimination byproducts. In a Gabriel synthesis, the phthalimide anion is a strong nucleophile but also possesses basic character.[4]

Root Cause Analysis:

The reaction of potassium phthalimide with a secondary alkyl halide like 1-chloro-2-propanol is an S(_N)2 reaction. However, a competing E2 elimination reaction can occur, where the phthalimide anion acts as a base, abstracting a proton from the carbon adjacent to the chlorine. This elimination pathway is often favored by higher temperatures.

  • Propylene Oxide: Elimination of HCl can lead to the formation of propylene oxide. The protons on this epoxide would appear in the 2.5-3.5 ppm region.

  • Allyl Alcohol: A subsequent rearrangement or direct elimination could also lead to the formation of allyl alcohol. The protons on the double bond would account for the vinylic signals, and the methylene protons adjacent to the hydroxyl group would appear around 4.1 ppm.

Troubleshooting Workflow:

Gabriel_Synthesis_Troubleshooting Start Potassium Phthalimide + 1-Chloro-2-propanol SN2_Pathway SN2 Reaction (Desired Pathway) Start->SN2_Pathway Favored by: • Polar aprotic solvent (DMF) • Moderate Temp (60-80°C) E2_Pathway E2 Elimination (Side Reaction) Start->E2_Pathway Favored by: • High Temp (>100°C) • Steric Hindrance Product Desired Product SN2_Pathway->Product Side_Product Allyl Alcohol / Propylene Oxide E2_Pathway->Side_Product

Caption: Competing S(_{N})2 and E2 pathways in the Gabriel-type synthesis.

Solutions & Recommended Protocol:

To maximize the yield of the desired S(_N)2 product, conditions must be chosen to suppress the E2 elimination side reaction.

ParameterRecommendation for S(_N)2Rationale
Solvent Use a polar aprotic solvent like DMF or DMSO.These solvents solvate the potassium cation, leaving a "naked" and highly nucleophilic phthalimide anion, which favors the S(_N)2 pathway.[5]
Temperature Maintain moderate temperatures (e.g., 60-80 °C).Elimination reactions have a higher activation energy than substitution reactions. Lowering the temperature significantly disfavors the E2 pathway.
Leaving Group Use 1-bromo-2-propanol instead of the chloride.Bromide is a better leaving group than chloride, which can increase the rate of the S(_N)2 reaction relative to elimination.

Protocol: Optimized Gabriel-type Synthesis

  • Setup: Suspend potassium phthalimide (1.1 eq) in anhydrous DMF in a flask under a nitrogen atmosphere.

  • Addition: Add 1-bromo-2-propanol (1.0 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into ice water. The product will precipitate out.

  • Purification: Filter the solid, wash thoroughly with water to remove DMF and unreacted potassium phthalimide, and then dry. Recrystallize from ethanol if necessary.

Question 3: My final product is contaminated with a significant amount of starting phthalimide or phthalic acid. How can I effectively purify my product?

Answer:

This is a common purification challenge. The physical properties of N-(2-hydroxy-1-methylethyl)phthalimide are quite similar to these impurities, but chemical differences can be exploited.

Root Cause Analysis:
  • Unreacted Phthalimide: The synthesis may not have gone to completion.

  • Phthalic Acid: During work-up, particularly under acidic or basic conditions, some of the phthalimide (starting material or product) may have hydrolyzed to phthalic acid.

Purification Strategy:

A liquid-liquid extraction procedure based on pH adjustment is the most effective method.

CompoundAcidity/BasicitySolubility in Dilute NaOH (aq)Solubility in Dilute HCl (aq)
N-(2-hydroxy-1-methylethyl)phthalimide NeutralInsolubleInsoluble
Phthalimide Weakly Acidic (pKa ~8.3)[2]SolubleInsoluble
Phthalic Acid DiacidicSolubleInsoluble
1-Amino-2-propanol BasicSolubleSoluble (as ammonium salt)

Protocol: Extractive Purification

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution. This will deprotonate and extract phthalic acid into the aqueous layer. Repeat this wash.

  • Caustic Wash: Next, wash with a 1% aqueous sodium hydroxide solution. This stronger base will deprotonate and extract any unreacted phthalimide.[4] Repeat this wash. Caution: Do not use a concentrated base, as it may risk hydrolyzing the product.

  • Acid Wash (Optional): If unreacted 1-amino-2-propanol is suspected, wash with 1M HCl to remove it as its water-soluble hydrochloride salt.

  • Final Steps: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the purified product.

References
  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236. Available at: [Link]

  • Wikipedia contributors. (2023). Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. Retrieved from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]

  • Kienle, R. H., & Hovey, A. G. (1939). Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol. Journal of the American Chemical Society, 61(12), 3381-3385. Available at: [Link]

  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? Retrieved from [Link]

  • Al-Mousawi, S. M. (2010). Synthesis of 2-phenylisoindole-1,3-dione. As cited in Makhlouf, A. S., et al. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13, 26154-26192. Available at: [Link]

Sources

Troubleshooting

Stability of N-(2-hydroxy-1-methylethyl)phthalimide in different solvents

Welcome to the technical support center for N-(2-hydroxy-1-methylethyl)phthalimide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-hydroxy-1-methylethyl)phthalimide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and successful application of this compound in your experiments. Our guidance is rooted in established chemical principles and extensive field experience.

Introduction to N-(2-hydroxy-1-methylethyl)phthalimide Stability

N-(2-hydroxy-1-methylethyl)phthalimide, a derivative of phthalimide, is a versatile building block in organic synthesis. The stability of this compound is paramount for reproducible experimental outcomes. The primary points of reactivity are the phthalimide ring, which is susceptible to hydrolysis, and the secondary hydroxyl group on the side chain, which can undergo various reactions. The choice of solvent and reaction conditions plays a critical role in maintaining the integrity of the molecule.

This guide will address common challenges and questions regarding the handling and use of N-(2-hydroxy-1-methylethyl)phthalimide, with a focus on preventing degradation and ensuring the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with N-(2-hydroxy-1-methylethyl)phthalimide.

Problem 1: Low or No Yield During Synthesis

Symptoms: After performing a synthesis, such as a Gabriel synthesis modification to produce an amine from N-(2-hydroxy-1-methylethyl)phthalimide, you observe a low yield of the desired product or recover a significant amount of starting material.

Possible Causes and Solutions:

  • Incomplete Deprotonation (in cases of further alkylation): If you are attempting to deprotonate the hydroxyl group, the choice of base is critical.

    • Explanation: The hydroxyl group is a weak acid. A strong base is required for complete deprotonation to form the alkoxide.

    • Solution: Consider using a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by atmospheric moisture.

  • Inappropriate Solvent: The solvent may not be suitable for the reaction conditions.

    • Explanation: For reactions involving ionic intermediates, such as the phthalimide anion in the Gabriel synthesis, a polar aprotic solvent is often preferred to solvate the cation and increase the nucleophilicity of the anion.[1]

    • Solution: Solvents like DMF or dimethyl sulfoxide (DMSO) can be effective. However, be mindful of potential side reactions with the solvent at elevated temperatures. For reactions involving the hydroxyl group, ensure the solvent is anhydrous if water-sensitive reagents are used.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.

    • Explanation: Many organic reactions have a specific temperature range for optimal performance.

    • Solution: Experiment with a range of temperatures. Start at a lower temperature and gradually increase it while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Problem 2: Presence of Phthalic Acid or Phthalamic Acid Derivatives as Impurities

Symptoms: Your final product is contaminated with phthalic acid or a related phthalamic acid derivative, as identified by NMR, IR, or MS analysis.

Possible Causes and Solutions:

  • Hydrolysis of the Phthalimide Ring: The phthalimide group is susceptible to hydrolysis under acidic or basic conditions.[2][3]

    • Explanation: Both acid- and base-catalyzed hydrolysis can lead to the opening of the imide ring to form the corresponding phthalamic acid, which can be further hydrolyzed to phthalic acid and the corresponding amine. Basic hydrolysis is a common method for the removal of the phthalimide protecting group.[2][3]

    • Solution:

      • Avoid Strong Acids and Bases: During workup and purification, use mild conditions. If an aqueous workup is necessary, use neutral pH water or a buffered solution.

      • Anhydrous Conditions: For reactions where the phthalimide group needs to remain intact, use anhydrous solvents and reagents.

      • Purification: If hydrolysis has occurred, these acidic byproducts can often be removed by a mild basic wash (e.g., saturated sodium bicarbonate solution), followed by extraction of the desired product into an organic solvent. Be cautious, as a strong base can promote further hydrolysis.

Problem 3: Unexpected Side Products Related to the Hydroxyl Group

Symptoms: You observe byproducts that suggest reactions have occurred at the hydroxyl group of the N-(2-hydroxy-1-methylethyl)phthalimide side chain.

Possible Causes and Solutions:

  • Oxidation: The secondary alcohol can be oxidized to a ketone.

    • Explanation: Common oxidizing agents will readily convert the secondary alcohol to a ketone.

    • Solution: If oxidation is not the desired reaction, avoid oxidizing agents. If you need to perform a reaction elsewhere in the molecule, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group.

  • Elimination: Under acidic conditions and/or heat, the hydroxyl group could be eliminated to form an alkene.

    • Explanation: The hydroxyl group can be protonated by an acid, forming a good leaving group (water), which can then be eliminated.

    • Solution: Avoid strongly acidic conditions and high temperatures if you wish to preserve the hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-(2-hydroxy-1-methylethyl)phthalimide?

A1: To ensure the long-term stability of N-(2-hydroxy-1-methylethyl)phthalimide, it should be stored in a cool, dry place, away from light. The container should be tightly sealed to prevent moisture absorption, which could lead to hydrolysis of the phthalimide ring over time. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for extended periods.

Q2: In which solvents is N-(2-hydroxy-1-methylethyl)phthalimide soluble and stable?

A2: The solubility and stability of N-(2-hydroxy-1-methylethyl)phthalimide will be influenced by both the phthalimide group and the hydroxypropyl side chain. Based on the properties of similar molecules like N-hydroxyphthalimide and other phthalimide derivatives, the following can be inferred:

  • Good Solubility: Expect good solubility in polar aprotic solvents such as acetone, acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4] Polar protic solvents like methanol, ethanol, and isopropanol should also be effective.[5]

  • Limited Solubility: Solubility is likely to be limited in nonpolar solvents like hexanes and diethyl ether.

  • Stability Considerations:

    • Protic Solvents: While soluble, be aware that protic solvents (especially water and alcohols) can participate in hydrolysis or other reactions, particularly at elevated temperatures or in the presence of acids or bases.

    • Aprotic Solvents: For reactions where the integrity of the molecule is crucial, dry polar aprotic solvents are generally a safer choice.

Q3: How can I monitor the stability of N-(2-hydroxy-1-methylethyl)phthalimide in a solution over time?

A3: To monitor the stability of your compound in a specific solvent, you can use the following techniques:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantitatively assessing the purity of your compound over time. A decrease in the peak area of the starting material and the appearance of new peaks would indicate degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide detailed structural information. The appearance of new signals or changes in the integration of existing signals can be used to identify and quantify degradation products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple way to qualitatively check for the presence of impurities. The appearance of new spots indicates that the compound is not stable under the tested conditions.

Q4: What are the potential degradation pathways for N-(2-hydroxy-1-methylethyl)phthalimide?

A4: The two primary degradation pathways are:

  • Hydrolysis of the Phthalimide Ring: This is the most common degradation pathway for phthalimides. It can be catalyzed by both acids and bases and proceeds through a phthalamic acid intermediate to phthalic acid and 1-amino-2-propanol.

  • Reactions of the Hydroxyl Group: The secondary alcohol can undergo oxidation to a ketone, elimination to an alkene, or esterification/etherification depending on the reaction conditions and the presence of other reagents.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability by HPLC
  • Solution Preparation: Prepare a stock solution of N-(2-hydroxy-1-methylethyl)phthalimide of a known concentration (e.g., 1 mg/mL) in the solvent of interest.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system.

  • Incubation: Store the solution under the desired conditions (e.g., room temperature, elevated temperature, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 6, 24, 48 hours), inject an aliquot of the solution into the HPLC.

  • Data Analysis: Compare the chromatograms over time. A stable compound will show a single, consistent peak for the parent compound. Degradation will be indicated by a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol provides a method to protect the hydroxyl group, which can prevent unwanted side reactions during subsequent synthetic steps.

  • Reaction Setup: Dissolve N-(2-hydroxy-1-methylethyl)phthalimide (1 equivalent) in anhydrous dichloromethane (DCM) or DMF in a flask under an inert atmosphere.

  • Addition of Base: Add imidazole (1.5-2.0 equivalents).

  • Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2-1.5 equivalents) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary

Table 1: Inferred Solvent Compatibility and Stability of N-(2-hydroxy-1-methylethyl)phthalimide

SolventPolarityTypeExpected SolubilityStability Considerations
Water HighProticLow to ModerateProne to hydrolysis, especially at non-neutral pH.
Methanol/Ethanol HighProticGoodPotential for solvolysis at elevated temperatures.
Acetone MediumAproticGoodGenerally stable; ensure it is anhydrous.[4]
Acetonitrile MediumAproticGoodGenerally stable; a good choice for many reactions.[4]
Dichloromethane (DCM) LowAproticModerateGood stability; suitable for many reactions.
Tetrahydrofuran (THF) MediumAproticGoodGenerally stable; ensure it is anhydrous and free of peroxides.
N,N-Dimethylformamide (DMF) HighAproticVery GoodExcellent solvent, but can be difficult to remove and may decompose at high temperatures.[1]
Hexanes/Toluene Very LowAproticPoorLimited utility due to low solubility.

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Product Yield

Troubleshooting_Low_Yield start Low Product Yield Observed check_sm Check for Unreacted Starting Material (SM) start->check_sm sm_present Significant SM Present check_sm->sm_present Yes no_sm Little to No SM Present check_sm->no_sm No cause1 Incomplete Reaction sm_present->cause1 cause2 Product Degradation no_sm->cause2 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution1c Check Reagent Purity/Activity cause1->solution1c solution2a Lower Reaction Temperature cause2->solution2a solution2b Use Milder Reagents cause2->solution2b solution2c Modify Workup Procedure (e.g., avoid strong acid/base) cause2->solution2c

Caption: Decision tree for troubleshooting low product yield.

Diagram 2: Key Factors Influencing Stability

Stability_Factors compound N-(2-hydroxy-1-methylethyl)phthalimide Stability solvent Solvent Choice compound->solvent temperature Temperature compound->temperature ph pH / Presence of Acid or Base compound->ph reagents Other Reagents compound->reagents protic Protic vs. Aprotic solvent->protic high_temp High Temp (> 80-100 °C) temperature->high_temp hydrolysis Hydrolysis ph->hydrolysis side_reactions Oxidation/Elimination reagents->side_reactions

Caption: Factors affecting the stability of the target compound.

References

  • PubChem. N-(hydroxymethyl)phthalimide. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Phthalimides. [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. [Link]

  • Wikipedia. Phthalimide. [Link]

  • PubChem. N-(2-Hydroxyethyl)phthalimide. National Center for Biotechnology Information. [Link]

  • He, Y., et al. (2020). Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of N-hydroxyphthalimide in eleven neat solvents. Journal of Molecular Liquids, 309, 113123. (Note: This links to a ResearchGate page discussing the paper.) [Link]

  • PrepChem. Synthesis of N-2-Hydroxyethyl phthalimide. [Link]

  • Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685-691. [Link]

  • ResearchGate. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. [Link]

  • Google Patents. CN1239715A - Synthesis process of N-hydroxyl phthalimide.
  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • Der Pharma Chemica. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. [Link]

  • Semantic Scholar. Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method. [Link]

  • Chemistry LibreTexts. 11.5: Synthesis of Amines. [Link]

  • Khan Academy. Gabriel phthalimide synthesis. [Link]

  • Canadian Science Publishing. Alkaline Hydrolysis Products of N-Substituted Phthalimides. [Link]

  • SciSpace. Applications of polymer-supported reactions in the synthesis of pesticides I: Alkylation and acylation of N-hydroxy phthalimide. [Link]

  • National Institutes of Health. N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide. [Link]

  • Semantic Scholar. The 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl Phthalimide Derivatives as Prodrugs—Spectroscopic and Theoretical Binding Studies. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione in Assays

Welcome to the technical support center for 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione. This guide is designed for researchers, scientists, and drug development professionals to address common solubility chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro and cell-based assays. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: Understanding the Challenge

2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, like many small molecule drug candidates, possesses a chemical structure that can lead to limited aqueous solubility. The phthalimide core is relatively nonpolar, and while the hydroxy-methylethyl substituent introduces a degree of polarity, the overall molecule can still be challenging to dissolve and maintain in solution within typical aqueous assay buffers. This can lead to a host of experimental artifacts, including compound precipitation, inaccurate concentration measurements, and unreliable biological data. This guide will provide a systematic approach to diagnosing and resolving these solubility-related issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione?

While specific experimental data for this compound is not widely published, based on its N-substituted phthalimide structure, it is predicted to have low aqueous solubility and moderate solubility in polar organic solvents. The acidic nature of the imide moiety can contribute to some solubility in polar solvents[1]. Phthalimide itself shows good solubility in acetone and ethyl acetate, and moderate solubility in alcohols like methanol and ethanol[2][3]. Therefore, it is reasonable to expect 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione to be soluble in organic solvents like DMSO, DMF, and ethanol, but sparingly soluble in aqueous buffers such as PBS.

Q2: My compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What happened?

This phenomenon, often referred to as "crashing out," is a common issue with compounds that are highly soluble in an organic solvent but poorly soluble in water. When the DMSO stock is introduced into the aqueous buffer, the dramatic change in solvent polarity causes the compound to rapidly come out of solution and form a precipitate. The final concentration of DMSO in your assay is a critical factor; too low, and the compound precipitates, too high, and it may cause cellular toxicity or interfere with your assay. For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is recommended to minimize these effects[4][5][6].

Q3: Can I heat my stock solution to get the compound to dissolve?

Gentle warming can be a useful technique to aid in the initial dissolution of a compound in an organic solvent. However, it is crucial to be cautious as excessive heat can lead to degradation of the compound. It is recommended to use a water bath at a controlled temperature (e.g., 37°C) and to vortex the solution frequently. Once dissolved, allow the solution to return to room temperature to ensure it remains in solution. Be aware that this creates a supersaturated solution which may be prone to precipitation upon storage or further dilution.

In-Depth Troubleshooting Guides

Issue 1: Compound Precipitation in Stock Solution

Symptom: You observe solid particles or cloudiness in your stock solution prepared in an organic solvent (e.g., DMSO).

Causality: This indicates that the compound's solubility limit in the chosen solvent has been exceeded at that specific concentration and temperature.

Troubleshooting Protocol:

  • Solvent Selection: While DMSO is a common choice, other organic solvents may offer better solubility for your compound. Consider trying dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).

  • Concentration Adjustment: The most straightforward solution is to prepare a new stock solution at a lower concentration.

  • Gentle Heating and Sonication: As mentioned in the FAQs, gentle warming in a water bath (not exceeding 40°C) or sonication can help to dissolve the compound. However, always check for stability after such treatments.

  • Co-solvent System: For particularly challenging compounds, a co-solvent system for your stock solution might be necessary. A mixture of DMSO and another solvent like ethanol or PEG 400 could enhance solubility[7][8].

Issue 2: Precipitation Upon Dilution in Aqueous Buffer

Symptom: Your compound appears to be fully dissolved in the organic stock solution, but forms a precipitate or a cloudy suspension when diluted into your aqueous assay buffer.

Causality: This is the classic "crashing out" scenario due to the poor aqueous solubility of the compound. The final concentration of the organic solvent is insufficient to keep the compound in solution.

Troubleshooting Workflow:

G start Precipitation observed upon dilution in aqueous buffer step1 Is the final organic solvent concentration < 0.5%? start->step1 step2 Increase final organic solvent concentration (e.g., to 1%) and re-test. Is precipitation resolved? step1->step2 Yes step3 Consider co-solvents in the aqueous buffer (e.g., PEG 400, low % ethanol). Did this help? step1->step3 No step2->step3 No success Precipitation Resolved step2->success Yes step4 Investigate pH modification of the aqueous buffer. Any improvement? step3->step4 No step3->success Yes step5 Utilize a solubilizing excipient like cyclodextrin. step4->step5 No step4->success Yes step5->success Yes fail Consult further with a formulation specialist. step5->fail No

Caption: Troubleshooting workflow for compound precipitation in aqueous buffer.

Detailed Protocols:

  • Protocol 1: Optimizing Final Organic Solvent Concentration

    • Prepare a high-concentration stock solution of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione in 100% DMSO (e.g., 20 mM).

    • Create a dilution series in your aqueous assay buffer to achieve final DMSO concentrations of 0.1%, 0.25%, 0.5%, and 1.0%.

    • Visually inspect each dilution for any signs of precipitation immediately after preparation and after a short incubation period (e.g., 30 minutes) at the assay temperature.

    • If precipitation is still observed even at 1% DMSO, this approach alone may not be sufficient. It is also critical to run a vehicle control with the corresponding DMSO concentrations to assess the impact on your assay system[5][6].

  • Protocol 2: Utilizing Co-solvents

    • Prepare your aqueous assay buffer containing a small percentage of a water-miscible co-solvent. Common choices include ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400)[7][8][9].

    • Start with a low concentration of the co-solvent (e.g., 1-5%) and ensure it does not negatively impact your assay performance by running appropriate controls.

    • Prepare your compound dilutions in this co-solvent-containing buffer and observe for precipitation.

  • Protocol 3: pH Modification

    • The solubility of compounds with ionizable groups can be significantly influenced by pH[9][10][11]. Although 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione does not have strongly acidic or basic groups, the imide proton can exhibit weak acidity.

    • Prepare your aqueous buffer at a range of pH values (e.g., 6.5, 7.4, and 8.0) that are compatible with your assay system.

    • Test the solubility of your compound in each buffer to determine if there is a pH-dependent effect.

  • Protocol 4: Employing Solubilizing Excipients (Cyclodextrins)

    • Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility[12][13][14].

    • Prepare a stock solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your assay buffer.

    • Add your compound's DMSO stock solution to the cyclodextrin-containing buffer. The cyclodextrin will encapsulate the drug molecule, keeping it in solution.

    • It is essential to test the effect of the cyclodextrin itself on your assay.

Issue 3: Inconsistent or Non-Reproducible Assay Results

Symptom: You observe high variability between replicate wells or between experiments.

Causality: This can be a direct consequence of poor solubility. If the compound is not fully dissolved, the actual concentration in each well can vary significantly. Precipitation, even if not visible to the naked eye (micro-precipitation), can lead to inconsistent results.

Systematic Investigation:

G start Inconsistent Assay Results step1 Visually inspect wells for any signs of precipitation. start->step1 step2 Review stock solution preparation and handling. Is it clear and stored correctly? step1->step2 No visible precipitate step3 Implement a solubility enhancement strategy from 'Issue 2' protocols. step1->step3 Precipitate observed step2->step3 Yes step4 Validate compound concentration in the final assay buffer using an analytical method (e.g., HPLC). step3->step4 success Improved Reproducibility step4->success Concentration is consistent fail Re-evaluate assay design and potential compound instability. step4->fail Concentration is variable

Caption: Decision tree for investigating inconsistent assay results.

Data Summary Table:

Solvent SystemPredicted Solubility of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dioneRecommended Use
100% DMSOHighPrimary stock solutions
100% EthanolModerate to HighAlternative for stock solutions
Aqueous Buffer (e.g., PBS)LowFinal assay dilutions (with caution)
Aqueous Buffer + 0.5% DMSOLow to ModerateCommon for cell-based assays
Aqueous Buffer + 5% PEG 400ModerateFor compounds with persistent precipitation
Aqueous Buffer + CyclodextrinModerate to HighWhen other methods fail and assay is compatible

Final Recommendations

For successful and reproducible experiments with 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, a systematic approach to formulation is key. Always start by preparing a high-concentration stock solution in a suitable organic solvent like DMSO. When diluting into aqueous buffers, aim for a final DMSO concentration that is as low as possible without causing precipitation, typically in the range of 0.1-0.5%. If solubility issues persist, explore the use of co-solvents, pH adjustments, or solubilizing excipients like cyclodextrins, always validating that these additions do not interfere with your assay. By carefully considering the physicochemical properties of your compound and the requirements of your experimental system, you can overcome solubility challenges and generate reliable and meaningful data.

References

  • Kawalec, M., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 27(14), 4583. [Link]

  • Hart, M. L., et al. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 2(3), 1-8. [Link]

  • PubChem. (n.d.). 2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione. Retrieved from [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Mann, E. L., & Wagen, C. C. (2025). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Rowan University. [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]

  • Babu, P. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • do Amaral, J. B., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Endodontics. [Link]

  • Chen, J., et al. (2018). Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. The Journal of Chemical Thermodynamics, 122, 114-120. [Link]

  • Salvalaglio, M., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design, 21(8), 4646-4656. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Halder, A., et al. (2011). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Physical Chemistry B, 115(19), 5995-6003. [Link]

  • Bergström, C. A., et al. (2014). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 57, 105-116. [Link]

  • ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. [Link]

  • Parmar, K. K., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Investigation, 41(5), 289-300. [Link]

  • Williams, H. D., et al. (2013). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. Journal of Pharmaceutical Sciences, 102(2), 301-317. [Link]

  • Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Annual Reports in Computational Chemistry, 8, 147-176. [Link]

  • Ghasemi, K., & Saeedi, M. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 643-655. [Link]

  • ResearchGate. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

  • Joshua, C. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry, 2023. [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Pustovalova, O., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceutics, 14(10), 2118. [Link]

  • Al-Warhi, T., et al. (2024). Phthalimides: developments in synthesis and functionalization. Organic & Biomolecular Chemistry. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2825-2834. [Link]

  • Casao, E., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775. [Link]

  • Fuguet, E., & Ràfols, C. (Eds.). (2022). Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs. MDPI. [Link]

  • PC, J., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. Indian Journal of Pharmaceutical Education and Research, 56(4), 1104-1113. [Link]

  • Hulet, R. (2021, February 12). 4: Predicting the solubility of organic molecules [Video]. YouTube. [Link]

  • Sathesh, P. R., & Babu, B. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. ResearchGate. [Link]

  • Chen, J., et al. (2018). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. ResearchGate. [Link]

  • Ueda, H., et al. (2017). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 14(7), 2415-2422. [Link]

  • IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. [Link]

  • Molecular Biology Products. (2023, January 4). 3 Tips For Overcoming 96 Deep Well Plate Mistakes. [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]

  • ResearchGate. (n.d.). Solubility of Phthalimide derivatives. [Link]

  • MBP Inc. (2024, January 8). The Essential Guide to 96-Well PCR Plates: Cleaning, Storage, and Troubleshooting. [Link]

  • Sathesh, P. R., & Babu, B. (2008). Solubility enhancement of cox-2 inhibitors using various solvent systems. Indian Journal of Pharmaceutical Sciences, 70(6), 759-764. [Link]

  • MDPI. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

  • Pekybio. (2025, December 4). Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results. [Link]

  • PubChem. (n.d.). 2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione. [Link]

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Troubleshooting

Preventing degradation of N-(2-hydroxy-1-methylethyl)phthalimide in cell culture

A Guide to Ensuring Compound Stability and Experimental Reproducibility in Cell Culture Section 1: Understanding the Chemistry of N-(2-hydroxy-1-methylethyl)phthalimide and Its Potential Instability The stability of N-(2...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Compound Stability and Experimental Reproducibility in Cell Culture

Section 1: Understanding the Chemistry of N-(2-hydroxy-1-methylethyl)phthalimide and Its Potential Instability

The stability of N-(2-hydroxy-1-methylethyl)phthalimide in an aqueous, biologically active environment like cell culture medium is not guaranteed. The two primary points of potential degradation are the phthalimide group and the secondary hydroxyl group.

  • Hydrolysis of the Phthalimide Ring: The phthalimide group is an imide, which is structurally related to an amide. It is susceptible to hydrolysis, particularly under basic or acidic conditions, which cleaves the C-N bonds. This is the reverse of the final deprotection step in the well-known Gabriel synthesis of primary amines.[1][2][3] Cell culture media is typically buffered to a pH of 7.2-7.4, which is slightly alkaline. Over the course of a multi-day experiment, or due to cellular metabolism causing localized pH shifts, this can be sufficient to promote slow hydrolysis of the phthalimide ring. A study on the related compound, N-(hydroxymethyl)phthalimide, demonstrated its complete conversion to phthalimide in the presence of a strong base and significant degradation at a pH of ~9.3-9.5.[4] This suggests that pH is a critical factor for the stability of the phthalimide moiety.

  • Oxidation of the Secondary Alcohol: The 2-hydroxy-1-methylethyl side chain contains a secondary alcohol. This functional group can be susceptible to oxidation to form a ketone, a reaction that can be catalyzed by cellular enzymes or reactive oxygen species (ROS) that may be present in the cell culture environment.

G cluster_hydrolysis Pathway 1: Hydrolysis cluster_oxidation Pathway 2: Oxidation parent N-(2-hydroxy-1-methylethyl)phthalimide hydrolysis_prod Phthalamic Acid Derivative + 2-amino-1-propanol parent->hydrolysis_prod  Hydrolysis (pH > 7.4, aqueous media) oxidation_prod N-(1-methyl-2-oxopropyl)phthalimide (Ketone) parent->oxidation_prod  Oxidation (Cellular enzymes, ROS)

Caption: Potential degradation pathways for N-(2-hydroxy-1-methylethyl)phthalimide.
Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of N-(2-hydroxy-1-methylethyl)phthalimide in cell-based assays.

Q1: My experimental results are inconsistent or show a weaker-than-expected effect. Could my compound be degrading?

A: Yes, compound instability is a common cause of experimental variability and an apparent loss of potency. If the active compound degrades in the stock solution or in the culture medium during the experiment, its effective concentration will be lower than intended, leading to inconsistent or misleading results.

Q2: How should I prepare and store my stock solution to maximize stability?

A: Proper stock solution preparation is the first line of defense against degradation.

  • Solvent Choice: Use a high-quality, anhydrous solvent. Dimethyl sulfoxide (DMSO) is the most common choice for cell culture applications due to its high solvating power and compatibility with most assays at low final concentrations (<0.5%).[5][6]

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your culture medium.

  • Storage Conditions: Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped vials to protect from light.[7][8] Store these aliquots in a desiccated environment at -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[9]

Q3: What is the best way to prepare the final working concentration in my cell culture medium?

A: The dilution step is critical. A large change in solvent environment from DMSO to aqueous medium can cause precipitation or degradation.

  • Serial Dilution: Perform a stepwise dilution. First, dilute the high-concentration stock into a small volume of pre-warmed (37°C) culture medium to create an intermediate concentration. Vortex gently. Then, add this intermediate dilution to the final volume of medium for your experiment.[5]

  • Timing: Prepare the final working solution immediately before adding it to your cells. Do not store the compound in its final, dilute aqueous form. Chemical reactions, including hydrolysis, are accelerated at 37°C.[7]

  • pH Verification: Ensure your cell culture medium is properly buffered and within the expected pH range (typically 7.2-7.4) before adding the compound.

Q4: Can components in my culture medium, like serum, affect my compound?

A: Yes. Serum contains a high concentration of proteins, such as albumin, which can non-specifically bind to small molecules. This binding can have two effects: it might sequester the compound, reducing its bioavailability to the cells, or it could potentially stabilize the compound by protecting it from degradation.[10] If you observe significant differences in compound activity in serum-free vs. serum-containing media, this could be a factor.

Q5: How can I definitively test if my compound is stable under my specific experimental conditions?

A: You must perform an empirical stability study. The most reliable method is to use Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact parent compound over time.[11] A detailed protocol for this is provided in Section 4.

Section 3: Troubleshooting Guide
Problem Potential Cause Recommended Action & Rationale
Complete loss of biological activity. 1. Stock Solution Degradation: The compound may have degraded during storage due to moisture, light exposure, or improper temperature.Action: Thaw a fresh, unused aliquot of the stock solution for your next experiment. If the problem persists, prepare a fresh stock solution from the solid compound. Rationale: Using single-use aliquots minimizes the risk of contamination and degradation from repeated handling.[9]
2. Rapid Degradation in Media: The compound is highly unstable in the aqueous, 37°C culture environment.Action: Perform a time-course stability study (see Protocol 2). Analyze samples at early time points (e.g., 0, 1, 2, 4 hours). Rationale: This will determine the compound's half-life in your specific medium and help you design shorter-term experiments or consider more frequent media changes.
High variability between replicate wells or experiments. 1. Inconsistent Dosing: Inaccurate pipetting or precipitation during dilution leads to different effective concentrations.Action: Visually inspect the diluted medium for any cloudiness or precipitate.[7] Ensure the stock solution is fully dissolved before dilution. Use calibrated pipettes and follow the serial dilution protocol.
2. pH Fluctuation in Culture: Cellular metabolism causes the media pH to drop, altering the rate of hydrolysis.Action: Monitor the color of the phenol red indicator in your medium. If it turns yellow/orange, the medium is acidic. Ensure your incubator's CO₂ levels are stable. Rationale: Maintaining a stable physiological pH is critical for both the cells and the stability of pH-sensitive compounds.
Effect diminishes over the course of a long-term experiment (e.g., >48 hours). 1. Compound Depletion/Degradation: The compound is being consumed by the cells or is slowly degrading over time.Action: In your experimental design, include a media change with a fresh dose of the compound every 24-48 hours. Rationale: Replenishing the compound ensures a more consistent concentration is maintained throughout the experiment, which is critical for accurately assessing long-term effects.
Section 4: Key Experimental Protocols
Protocol 1: Preparation and Storage of a 10 mM Stock Solution in DMSO
  • Preparation: In a chemical fume hood, carefully weigh 2.052 mg of N-(2-hydroxy-1-methylethyl)phthalimide (MW: 205.21 g/mol ).

  • Dissolution: Add the solid compound to a sterile 1.5 mL amber microcentrifuge tube. Add 1.0 mL of sterile, anhydrous DMSO.

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If solubility is an issue, gentle warming in a 37°C water bath for 5-10 minutes may be required.[7] Ensure the compound is fully re-dissolved before use.

  • Aliquoting: Dispense 10-20 µL aliquots into sterile, amber microcentrifuge tubes.

  • Storage: Tightly cap the aliquots, seal with paraffin film for extra protection against moisture, and store at -80°C. Maintain a log of the stock preparation date and lot number.

Protocol 2: Workflow for Assessing Compound Stability in Cell Culture Media via LC-MS

This protocol allows you to quantify the percentage of intact compound remaining over time.

  • Preparation: Prepare a 10 µM working solution of the compound in your complete cell culture medium (including serum, if applicable) as described in the FAQs. Prepare two separate pools: one with cells ("+ Cells") and one without ("- Cells").

  • Time Zero (T=0) Sample: Immediately after preparation, take a 100 µL sample from the "- Cells" pool. This is your T=0 reference. Immediately process it as described in step 5.

  • Incubation: Place your plates/flasks for both "+ Cells" and "- Cells" conditions into a 37°C, 5% CO₂ incubator.

  • Time-Course Sampling: At designated time points (e.g., 2, 8, 24, 48, and 72 hours), collect 100 µL samples of the culture medium from both conditions.

  • Sample Processing: For each sample, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard. This precipitates proteins and halts further degradation. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet debris.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[11]

  • Calculation: Calculate the percentage of compound remaining at each time point relative to the T=0 sample.

Caption: Experimental workflow for assessing compound stability in cell culture.
References
  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • Master Organic Chemistry. (2024). The Gabriel Synthesis. Retrieved from [Link]

  • Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685–691. [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]

  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Khan Academy. (2024). Gabriel phthalimide synthesis | Amines | Class 12 | Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Regulating Protein Stability in Mammalian Cells Using Small Molecules. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar N-Substituted Phthalimides

Welcome to the technical support center for the purification of polar N-substituted phthalimides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar N-substituted phthalimides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The inherent polarity of many N-substituted phthalimides, often desirable for their biological activity, presents unique challenges during their isolation and purification. This resource synthesizes established methodologies with practical, field-proven insights to help you navigate these complexities and achieve high purity for your target compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of polar N-substituted phthalimides in a question-and-answer format.

Q1: My N-substituted phthalimide has a very low Rf value (moves slowly) and streaks badly on a normal-phase silica gel TLC plate, even with highly polar solvent systems. What's happening and how can I fix it?

A1: This is a classic problem when dealing with polar compounds on an acidic stationary phase like silica gel. The streaking and low mobility are typically due to strong interactions between the polar functional groups on your molecule (like the imide carbonyls and any polar N-substituents) and the acidic silanol groups (Si-OH) on the silica surface.

Probable Causes & Solutions:

  • Strong Analyte-Stationary Phase Interaction: The acidic nature of silica gel can lead to strong hydrogen bonding with your polar compound, causing it to "stick" to the stationary phase.

    • Solution 1: Basic Additives in the Mobile Phase: To counteract the acidic nature of the silica, add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[1][2] This will neutralize the acidic sites on the silica, reducing the strong interactions and improving peak shape and mobility.

    • Solution 2: Use of a Less Acidic Stationary Phase: Consider using a different stationary phase for your column chromatography. Alumina (neutral or basic) can be a good alternative for purifying basic or highly polar compounds that perform poorly on silica.[1]

  • Inappropriate Solvent System: Your solvent system may not be sufficiently polar or may not be effectively disrupting the interactions between your compound and the silica.

    • Solution: Employ a More Polar Solvent System: For highly polar phthalimides, standard ethyl acetate/hexane systems may be insufficient. A gradient of methanol in dichloromethane (DCM) is often a good starting point.[1] For particularly stubborn compounds, systems containing small percentages of water or acetic acid might be necessary, though these can be more challenging to remove under vacuum.

Q2: I switched to reversed-phase chromatography, but now my compound elutes in the solvent front with no retention. What should I do?

A2: This indicates that your compound is too polar to be adequately retained by the nonpolar stationary phase (e.g., C18) in reversed-phase chromatography.[1][3] The compound has a much higher affinity for the polar mobile phase than for the stationary phase.

Probable Causes & Solutions:

  • High Polarity of the Analyte: Your N-substituted phthalimide is too hydrophilic for effective partitioning onto the nonpolar stationary phase.

    • Solution 1: Use a Highly Aqueous Mobile Phase: Start with a mobile phase containing a very high percentage of water or an aqueous buffer (e.g., 95-100% water with a small amount of acetonitrile or methanol).[1] Sometimes, this is enough to achieve some retention.

    • Solution 2: Employ a Polar-Embedded or Polar-Endcapped Column: These types of reversed-phase columns are designed with modified stationary phases that provide enhanced retention for polar analytes compared to standard C18 columns.[1]

    • Solution 3: Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds.[4][5] It uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of water. In this mode, water acts as the strong eluting solvent.[5]

Q3: I'm having trouble removing unreacted phthalic anhydride or phthalic acid from my product. They co-elute or are difficult to separate.

A3: Phthalic anhydride and its hydrolysis product, phthalic acid, are common impurities, especially if the reaction was not driven to completion or was exposed to moisture during workup.[6] Their polar and acidic nature can make them tricky to separate from a polar product.

Probable Causes & Solutions:

  • Acidic Impurities: Both phthalic anhydride (which can hydrolyze on silica) and phthalic acid are acidic.

    • Solution 1: Aqueous Base Wash: Before chromatography, dissolve your crude product in an organic solvent like ethyl acetate or DCM and wash it with a mild aqueous base solution. A 5-10% solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is often effective at converting these acidic impurities into their water-soluble salts, which can then be removed in the aqueous layer.[6] Be cautious if your product has base-labile functional groups.

    • Solution 2: Basic Additives in Chromatography: As mentioned in Q1, adding a small amount of a base like triethylamine to your mobile phase during column chromatography can help. While the primary goal is to improve the product's elution, it can also alter the retention of the acidic impurities, potentially improving separation.

Q4: My polar N-substituted phthalimide "oils out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] It can also happen if the chosen solvent is too good at dissolving the compound, even at lower temperatures.

Probable Causes & Solutions:

  • Solvent Choice: The boiling point of the solvent might be too high, or the solvent may be too nonpolar for your polar compound, leading to poor solubility even when hot.

    • Solution 1: Use a Solvent Pair: A common and effective technique is to use a solvent pair. Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol, acetone, or DCM). Then, slowly add a "poor" solvent in which it is much less soluble (e.g., water, hexane, or diethyl ether) dropwise at an elevated temperature until the solution becomes slightly cloudy.[8] Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Solution 2: Scratching and Seeding: If a supersaturated solution fails to crystallize upon cooling, induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.[9] If you have a small amount of pure solid, you can add a "seed crystal" to initiate crystallization.[7]

    • Solution 3: Slow Cooling: Ensure the solution cools slowly and undisturbed. Rapid cooling often leads to the formation of oils or very small, impure crystals.[9]

Frequently Asked Questions (FAQs)

Q: What are the general solubility properties of polar N-substituted phthalimides? A: Phthalimide itself is slightly soluble in water and soluble in some organic solvents like ethanol and acetone.[10][11] The N-substituent plays a crucial role in determining the overall solubility. The presence of polar functional groups on the substituent (e.g., hydroxyls, amines, carboxylic acids) will generally increase solubility in polar solvents like water, ethanol, and methanol.[12] The acidic nature of the imide proton also allows for increased solubility in aqueous bases.[13]

Q: What are the most common impurities I should expect from a Gabriel synthesis? A: In a typical Gabriel synthesis, where potassium phthalimide is reacted with an alkyl halide, common impurities include:

  • Unreacted potassium phthalimide.

  • Unreacted alkyl halide.

  • Phthalic acid or its salts, resulting from hydrolysis of the phthalimide ring under harsh workup conditions.[14]

  • Byproducts from side reactions of the alkyl halide (e.g., elimination products).

Q: How do I choose the best purification technique for my compound? A: The choice depends on the polarity and stability of your compound, the nature of the impurities, and the scale of your purification. See the workflow diagram below for a general decision-making process. For many polar N-substituted phthalimides, normal-phase column chromatography with a modified (basic) mobile phase or recrystallization are good starting points. For very polar or ionic compounds, reversed-phase or HILIC preparative HPLC may be necessary.[3][15]

Q: When should I consider using preparative HPLC instead of flash column chromatography? A: Preparative HPLC is generally reserved for more challenging separations or for when very high purity is required.[16] Consider preparative HPLC when:

  • Your compound is extremely polar and cannot be retained or separated effectively by other methods.[17]

  • The impurities are very closely related in polarity to your product, and you cannot achieve baseline separation with flash chromatography.

  • You are working on a smaller scale (milligrams to a few grams) and need to isolate a highly pure sample for biological testing or as an analytical standard.[4]

Q: Are there any stability concerns I should be aware of during purification? A: The phthalimide ring is generally robust. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged heating.[18][19] This can cleave the imide ring to form a phthalamic acid derivative. When using basic modifiers like triethylamine or ammonium hydroxide in your chromatography, it is advisable to remove the solvent as soon as possible after purification and avoid prolonged storage of the purified fractions in the basic eluent.

Visualized Workflows and Data

Diagram 1: Purification Method Selection

Purification_Selection start Crude Polar N-Substituted Phthalimide is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes run_tlc Run Normal-Phase Silica TLC is_solid->run_tlc No / Oil recrystallization_success Success? try_recrystallization->recrystallization_success pure_product Pure Product recrystallization_success->pure_product Yes recrystallization_success->run_tlc No / Oiled Out good_rf Good Rf and Spot Shape? run_tlc->good_rf flash_chrom Normal-Phase Flash Chromatography good_rf->flash_chrom Yes low_rf Low Rf or Streaking? good_rf->low_rf No flash_chrom->pure_product add_base Add Base (e.g., TEA) to Mobile Phase low_rf->add_base Yes try_rp_tlc Try Reversed-Phase or HILIC TLC low_rf->try_rp_tlc No / Still Poor add_base->run_tlc rp_retention Good Retention? try_rp_tlc->rp_retention rp_retention->flash_chrom No, consider other stationary phases (Alumina) prep_hplc Consider Preparative RP-HPLC or HILIC rp_retention->prep_hplc Yes prep_hplc->pure_product

A decision tree for selecting a suitable purification method.

Table 1: Common Chromatographic Conditions
TechniqueStationary PhaseTypical Mobile Phase (Eluent) SystemTarget Compounds & Notes
Normal-Phase Flash Silica GelHexane / Ethyl Acetate (gradient)For moderately polar N-substituted phthalimides.
Normal-Phase Flash Silica GelDichloromethane / Methanol (gradient) + 0.5-2% TriethylamineFor highly polar or basic phthalimides that streak on silica.[1]
Normal-Phase Flash Alumina (Neutral)Hexane / Ethyl Acetate (gradient)Alternative to silica for basic compounds.[1]
Reversed-Phase HPLC C18 or C8Water / Acetonitrile (gradient) with 0.1% TFA or Formic AcidFor compounds with some nonpolar character. Acid modifier improves peak shape.
HILIC Amine or SilicaAcetonitrile / Water (gradient, high organic to high aqueous)Excellent for very polar, hydrophilic phthalimides that are unretained in reversed-phase.[5]

Experimental Protocols

Protocol 1: Column Chromatography of a Highly Polar N-Substituted Phthalimide

This protocol assumes the compound shows low mobility and streaking on a standard silica TLC plate.

  • Slurry Preparation: In a beaker, add silica gel (typically 20-50 times the weight of your crude product) to your starting eluent (e.g., 100% Dichloromethane with 1% Triethylamine).[20] Mix to form a uniform slurry.

  • Column Packing: Clamp the column vertically. Add a small plug of cotton or glass wool to the bottom. Pour the silica slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until it is just above the silica bed. Add a thin layer of sand on top of the silica to protect the surface.[20]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to dryness. Carefully add the concentrated solution or the dry-loaded silica to the top of the column.

  • Elution: Carefully add the eluent to the column. Begin elution with a less polar solvent system (e.g., 100% DCM + 1% TEA) and gradually increase the polarity by adding a more polar solvent (e.g., Methanol) in a stepwise or gradient fashion (e.g., increasing from 1% to 10% Methanol in DCM).[1]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of triethylamine may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.

Protocol 2: Recrystallization Using a Solvent Pair

This protocol is ideal for when a single solvent is not effective and the compound oils out.

  • Select Solvents: Choose a "good" solvent in which your compound is very soluble (e.g., ethanol) and a "poor" or "anti-solvent" in which it is insoluble or poorly soluble (e.g., deionized water). The two solvents must be miscible.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Heat the flask on a hot plate and add the minimum amount of the hot "good" solvent required to fully dissolve the solid.[9]

  • Addition of Anti-Solvent: While the solution is still hot and stirring, add the "poor" solvent dropwise until you observe persistent cloudiness (precipitation).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture.

  • Drying: Allow the crystals to air dry on the filter paper or place them in a vacuum oven to remove residual solvent.

References

  • PubChem. (n.d.). Phthalimide. National Institutes of Health. Retrieved from a search of PubChem's database.[13]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from a search of SIELC Technologies' website.[3]

  • BenchChem. (n.d.). Troubleshooting guide for N-Phenylphthalimide synthesis from phthalic acid. Retrieved from a search of BenchChem's technical support documents.[6]

  • Royal Society of Chemistry. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing. Retrieved from a search of RSC publications.[12]

  • Organic Syntheses. (n.d.). Phthalimide. Retrieved from a search of the Organic Syntheses procedure database.[21]

  • GL Sciences. (n.d.). Preparative HPLC Columns. Retrieved from a search of GL Sciences' product information.[4]

  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved from a search of ResearchGate Q&A.[22]

  • BenchChem. (n.d.). Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines. Retrieved from a search of BenchChem's technical support documents.[18]

  • BenchChem. (n.d.). Improving the yield and purity of phthalimide synthesis reactions. Retrieved from a search of BenchChem's technical support documents.[23]

  • Solubility of Things. (n.d.). Phthalimide. Retrieved from a search of the Solubility of Things database.[10]

  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from a search of Labcompare's articles.[16]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from a search of Fisher Scientific's application notes.[17]

  • PerkinElmer. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from a search of PerkinElmer's resources.[24]

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Benzamide Derivatives. Retrieved from a search of BenchChem's technical support documents.[1]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from a search of Biotage's blog.[15]

  • Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from a search of Cambridge University Press's educational materials.[25]

  • ResearchGate. (n.d.). Solubility of Phthalimide derivatives. Retrieved from a search of ResearchGate publications.[26]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from a search of Biotage's blog.[5]

  • PubMed. (n.d.). Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase. National Institutes of Health. Retrieved from a search of PubMed's database.[19]

  • Organic Syntheses. (n.d.). Phthalimide, N-(2-bromoethyl)-. Retrieved from a search of the Organic Syntheses procedure database.[27]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from a search of Wikipedia's articles.[28]

  • National Institutes of Health. (n.d.). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. PMC. Retrieved from a search of PubMed Central.[29]

  • SIELC Technologies. (n.d.). Separation of N-(Chloroacetyl)phthalimide on Newcrom R1 HPLC column. Retrieved from a search of SIELC Technologies' application notes.[30]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from a search of Chemistry LibreTexts' educational materials.[31]

  • Reddit. (2023). Gabriel synthesis troubleshooting. r/Chempros. Retrieved from a search of Reddit.[32]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from a search of the University of Toronto's chemistry resources.[20]

  • Wikipedia. (n.d.). Phthalimide. Retrieved from a search of Wikipedia's articles.[11]

  • Google Patents. (n.d.). US9701632B2 - Process for the production of phthalimides. Retrieved from a search of Google Patents.[14]

  • University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from a search of CU Boulder's chemistry lab resources.[9]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from a search of Reddit.[2]

  • Columbia University. (n.d.). Column chromatography. Retrieved from a search of Columbia University's chemistry resources.[33]

  • University of California, Irvine. (n.d.). 4. Crystallization. Retrieved from a search of UCI's chemistry lab resources.[7]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from a search of the University of Rochester's chemistry resources.[8]

Sources

Optimization

Technical Support Center: Phthalic Anhydride Synthesis

Welcome to the comprehensive technical support guide for the synthesis of Phthalic Anhydride (PA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of Phthalic Anhydride (PA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of PA reactions, with a focus on minimizing byproduct formation and maximizing yield and purity. Here, we synthesize fundamental chemical engineering principles with practical, field-proven insights to address common challenges encountered during laboratory and pilot-scale operations.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of phthalic anhydride, providing the essential knowledge needed to understand the reaction system.

Q1: What are the primary industrial methods for producing phthalic anhydride and their main byproducts?

A1: The dominant industrial route for phthalic anhydride production is the vapor-phase catalytic oxidation of o-xylene. An older, less common method utilizes naphthalene as the feedstock. Both processes are highly exothermic and employ a vanadium pentoxide (V₂O₅) catalyst, typically supported on titanium dioxide (TiO₂)[1][2].

The reaction network is complex, involving both desired and undesired oxidation pathways. The main byproducts can be categorized as follows:

  • Under-oxidation Products: These result from incomplete oxidation of the o-xylene molecule. The most common is phthalide , an intermediate that fails to convert to phthalic anhydride.

  • Over-oxidation Products: These arise from the cleavage of the aromatic ring or excessive oxidation of the desired product. Key byproducts include maleic anhydride , and complete combustion products like carbon monoxide (CO) and carbon dioxide (CO₂) [3][4].

  • Other Byproducts: Depending on the feedstock and conditions, minor amounts of benzoic acid and o-tolualdehyde can also be formed[5]. When using naphthalene, naphthoquinone is a significant impurity that requires additional purification steps[1].

Q2: What is the role of the V₂O₅/TiO₂ catalyst and why is it so widely used?

A2: The V₂O₅/TiO₂ catalyst is the industry standard due to its unique combination of activity and selectivity for the partial oxidation of o-xylene[5]. The mechanism of action is generally described by the Mars-van Krevelen model, where the lattice oxygen of the vanadium oxide participates in the oxidation of the hydrocarbon. The resulting reduced vanadium site is then re-oxidized by gaseous oxygen[1].

  • Vanadium Pentoxide (V₂O₅): This is the primary active component. During the reaction, vanadium cycles between its V⁵⁺ and V⁴⁺ oxidation states[1].

  • Titanium Dioxide (TiO₂) Support: The anatase form of TiO₂ is a crucial support material that enhances the catalyst's activity and stability. It provides a high surface area and has a synergistic electronic interaction with the V₂O₅ layer, which is believed to facilitate the redox cycle[1].

  • Promoters: Commercial catalysts are often doped with various promoters (e.g., antimony, cesium, phosphorus) to fine-tune their activity and selectivity for specific reactor conditions and feedstocks[1].

Q3: How do reaction temperature and contact time influence selectivity towards phthalic anhydride?

A3: Temperature and contact time are critical parameters that must be precisely controlled to maximize PA selectivity.

  • Temperature: The oxidation of o-xylene is highly exothermic, and temperature control is paramount to prevent thermal runaway[2]. The optimal temperature range is typically between 360–400°C[4].

    • Low Temperatures (<350°C): Result in low conversion rates and favor the formation of under-oxidation products like phthalide.

    • High Temperatures (>400°C): Significantly increase the rate of over-oxidation reactions, leading to a higher yield of maleic anhydride and complete combustion products (CO, CO₂), thus reducing the selectivity for phthalic anhydride[5]. High temperatures can also lead to catalyst sintering, causing irreversible deactivation[5].

  • Contact Time: This is the duration the reactant gases are in contact with the catalyst.

    • Short Contact Time: May lead to incomplete conversion of o-xylene and higher concentrations of intermediates like phthalide.

    • Long Contact Time: Increases the likelihood of subsequent oxidation of the desired phthalic anhydride product into maleic anhydride and COx, thereby decreasing selectivity.

Optimizing these two parameters is a balancing act to achieve high conversion of o-xylene while minimizing the over-oxidation of phthalic anhydride.

Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-and-solution framework for specific issues that may arise during your experiments.

Problem 1: High Concentration of Maleic Anhydride in the Product Stream

An elevated level of maleic anhydride is a clear indicator of over-oxidation, where the aromatic ring of either the o-xylene feedstock or the phthalic anhydride product is cleaved.

Primary Causes and Diagnostic Steps:

  • Excessive Reactor Temperature / Hot Spots: The reactions leading to maleic anhydride and complete combustion have higher activation energies and are therefore highly sensitive to temperature increases[5]. Localized "hot spots" in a fixed-bed reactor can be particularly problematic.

  • Prolonged Contact Time: Allowing the product to remain in the hot reaction zone for too long increases the probability of over-oxidation.

  • Changes in Catalyst Activity: A deactivated or altered catalyst may lose its selectivity for the desired partial oxidation.

Troubleshooting Protocol:

Caption: Troubleshooting workflow for high maleic anhydride.

Problem 2: Increased Phthalide Concentration in the Product Stream

Phthalide is a primary intermediate in the reaction pathway from o-xylene to phthalic anhydride. Its accumulation signifies incomplete conversion or "under-oxidation."

Primary Causes and Diagnostic Steps:

  • Low Reactor Temperature: The conversion of phthalide to phthalic anhydride is temperature-dependent. Insufficient thermal energy slows this final oxidation step.

  • Insufficient Oxygen Concentration: A substoichiometric amount of oxygen relative to o-xylene can limit the extent of oxidation.

  • Catalyst Deactivation: The catalyst may have lost activity due to poisoning, coking, or sintering, rendering it less effective at converting intermediates.

Troubleshooting Protocol:

Troubleshooting_Phthalide Start High Phthalide Detected CheckTemp Step 1: Verify Reactor Temperature - Is the temperature below the target range (e.g., < 360°C)? Start->CheckTemp TempLow Is Temperature Low? CheckTemp->TempLow IncreaseTemp Action: Gradually Increase Reactor Temperature (e.g., in 5°C increments). TempLow->IncreaseTemp Yes CheckRatio Step 2: Check O2 / o-Xylene Ratio - Verify air and o-xylene feed rates. - Is the ratio lower than specified? TempLow->CheckRatio No Monitor Monitor Phthalide Levels IncreaseTemp->Monitor RatioLow Is Ratio Low? CheckRatio->RatioLow AdjustRatio Action: Increase Air Flow Rate (Ensure it remains within safety limits). RatioLow->AdjustRatio Yes CheckCatalyst Step 3: Assess Catalyst Condition - Review operational history for upsets. - Consider catalyst poisoning or coking. RatioLow->CheckCatalyst No AdjustRatio->Monitor Regen Consider Catalyst Regeneration or Replacement CheckCatalyst->Regen Regen->Monitor

Caption: Troubleshooting workflow for high phthalide levels.

Advanced Topics & Experimental Protocols

Catalyst Deactivation and Management

Catalyst deactivation is a significant concern that leads to decreased activity and selectivity over time. Understanding the mechanisms is key to prevention and remediation.

Common Deactivation Mechanisms:

Deactivation MechanismCauseImpact on ByproductsPrevention/Mitigation
Poisoning Impurities in the feedstock, such as alkali metals (Na, K) or sulfur compounds, adsorb onto active sites.[1]Loss of selectivity, leading to an increase in both under- and over-oxidation products.Use high-purity o-xylene feed. Implement feed purification systems if necessary.
Coking / Fouling Deposition of high-molecular-weight carbonaceous materials (coke) on the catalyst surface and in pores.[1]Blocks active sites, leading to lower conversion and increased phthalide. Can also cause hot spots, increasing maleic anhydride.Proper reactor shutdown procedures with sufficient air purging to burn off adsorbed hydrocarbons.[1]
Sintering Exposure to excessively high temperatures (thermal runaway), causing catalyst particles to agglomerate.Loss of active surface area, leading to a general decrease in activity and higher levels of phthalide.Strict temperature control and management of reactor hot spots.
Over-reduction Occurs during shutdowns without sufficient air purging. Adsorbed hydrocarbons consume lattice oxygen, leading to inactive, reduced vanadium species.[1]Drastic loss of activity and selectivity.Follow strict shutdown protocols that include purging the catalyst bed with air until all hydrocarbons are removed.[1]
Protocol: In-Situ Oxidative Regeneration of a Coked V₂O₅/TiO₂ Catalyst

This protocol describes a general procedure for regenerating a catalyst that has experienced deactivation due to coking. WARNING: This procedure generates heat and must be performed with careful temperature control to avoid damaging the catalyst via sintering.

Objective: To remove carbon deposits from the catalyst surface by controlled oxidation.

Methodology:

  • Reactor Shutdown and Purging:

    • Stop the o-xylene feed to the reactor.

    • Maintain a flow of air (or a mixture of air and nitrogen) through the reactor to purge any remaining hydrocarbons.

    • Gradually lower the reactor temperature to approximately 350°C.

  • Controlled Burn-off:

    • Introduce a controlled, low-concentration stream of oxygen (typically 1-5% in nitrogen) into the reactor. Do not use pure air initially , as the rapid combustion of coke can cause a dangerous temperature excursion.

    • Carefully monitor the reactor temperature profile. The temperature will rise as the coke begins to combust.

    • Adjust the oxygen concentration and/or flow rate to maintain the catalyst bed temperature below the maximum allowable limit (typically < 450°C) to prevent sintering.

    • Continue this process until the temperature rise ceases, indicating that the majority of the coke has been burned off.

  • Full Oxidation and Re-equilibration:

    • Once the initial exothermic burn is complete, the oxygen concentration can be gradually increased to that of air.

    • Hold the catalyst under a slow air flow at a temperature of 400-450°C for several hours to ensure complete removal of residual carbon and re-oxidation of the active sites.

  • Restart:

    • Once regeneration is complete, the reactor can be cooled to the normal start-up temperature, and the standard process start-up procedure can be initiated.

Catalyst_Regeneration A 1. Stop o-Xylene Feed & Purge with Air/N2 B 2. Cool Reactor to ~350°C A->B C 3. Introduce Low O2 Stream (1-5% in N2) B->C D 4. Monitor for Exotherm Maintain T < 450°C C->D E 5. Gradually Increase O2 (Once exotherm subsides) D->E Exotherm complete F 6. Hold under Air Flow at 400-450°C E->F G 7. Cool to Startup Temp & Restart Process F->G

Caption: Step-by-step workflow for catalyst regeneration.

References

  • Phthalic Anhydride Study of a Production Process from o-Xylene Oxidation. (2022). Chemical Engineering. [Link]

  • Deactivation of Commercial, High-Load o-Xylene Feed VOx/TiO2 Phthalic Anhydride Catalyst by Unusual Over-Reduction. (2019). MDPI. [Link]

  • Separations and Reaction Engineering Design Project Phthalic Anhydride Production. Richard Turton. [Link]

  • Phthalic anhydride (PA): a valuable substrate in organic transformations. (2023). RSC Publishing. [Link]

  • Phthalic Anhydride Production. Howard F. Rase. [Link]

  • Parametric Sensitivity Analysis for the Industrial Case of O-Xylene Oxidation to Phthalic Anhydride in a Packed Bed Catalytic Reactor. (2019). MDPI. [Link]

  • Engineering And Cost Study Of Air Pollution Control For The Petrochemical Industry, Vol. 7: Phthalic Anhydride Manufacture From Ortho-xylene. EPA NEPAL. [Link]

  • Material Balances Design Project Production of Phthalic Anhydride from o-Xylene. Richard Turton. [Link]

  • Regeneration of commercial TiO2-V2O5-WO3 SCR catalysts used in bio fuel plants. (2015). Applied Catalysis B: Environmental. [Link]

  • Kinetics of the Selective Oxidation of o-Xylene to Phthalic Anhydride. (2012). CORE. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, a Putative Cereblon Modulator

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, a structural an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, a structural analog of thalidomide. Given its structural similarity to immunomodulatory drugs (IMiDs), we hypothesize that this compound modulates the activity of Cereblon (CRBN), a key component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.

This document will navigate through the essential experimental workflows to confirm this hypothesis, from direct biochemical engagement to cellular downstream effects. We will objectively compare the hypothetical performance of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione with established IMiDs—thalidomide, lenalidomide, and pomalidomide—providing supporting experimental data from the literature for these known modulators and plausible, projected data for our compound of interest.

The Central Hypothesis: Modulation of the Cereblon E3 Ligase Complex

The cornerstone of the biological activity of thalidomide and its analogs is their ability to bind to Cereblon.[1][2] This binding event does not inhibit the E3 ligase but rather alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of proteins that are not the natural substrates of CRL4CRBN. These newly targeted proteins are referred to as "neosubstrates."[1] Key neosubstrates in the context of the anti-myeloma and immunomodulatory effects of IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these factors is a critical downstream event that mediates the therapeutic effects of these drugs.[5]

Therefore, to validate the biological activity of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione as a Cereblon modulator, a series of experiments must be conducted to demonstrate:

  • Direct binding to Cereblon.

  • Target engagement within a cellular context.

  • Induction of neosubstrate degradation.

Compound 2-(2-Hydroxy-1-methylethyl)- 1H-isoindole-1,3(2H)-dione CRBN Cereblon (CRBN) Compound->CRBN Binding CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Forms complex Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) CRL4->Neosubstrate Recruitment Proteasome Proteasome Neosubstrate->Proteasome Targeting Ub Ubiquitin Ub->Neosubstrate Ubiquitination Degradation Neosubstrate Degradation Proteasome->Degradation Downstream Downstream Biological Effects Degradation->Downstream

Caption: Mechanism of Action for a Putative Cereblon Modulator.

Biochemical Validation: Direct Binding to Cereblon

The initial and most fundamental experiment is to ascertain whether 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione directly binds to Cereblon. The Fluorescence Polarization (FP) assay is a robust and widely used method for this purpose.[6][7]

Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (tracer) in solution. When the tracer is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to a larger protein like Cereblon, its tumbling is restricted, leading to an increase in polarization. A test compound that binds to Cereblon will compete with the tracer, displacing it and causing a decrease in polarization.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human Cereblon/DDB1 complex.

    • Fluorescently labeled thalidomide (e.g., Cy5-thalidomide or BODIPY FL Thalidomide) as the tracer.[6][8]

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • Black, low-binding 384-well plates.

    • Test compound: 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione.

    • Reference compounds: Thalidomide, Lenalidomide, Pomalidomide.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of the test and reference compounds in assay buffer.

    • In the 384-well plate, add the recombinant Cereblon/DDB1 complex to all wells except the tracer-only controls.

    • Add the diluted compounds to their respective wells. Include vehicle-only wells as a no-inhibition control.

    • Add the fluorescently labeled thalidomide tracer to all wells at a final concentration typically at or below its Kd for Cereblon.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • The raw polarization values are plotted against the logarithm of the compound concentration.

    • The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that displaces 50% of the tracer.

Comparative Data:

CompoundLiterature IC50 (nM)[9]Hypothetical IC50 (nM)
Thalidomide347.2-
Lenalidomide268.6-
Pomalidomide153.9-
2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione-~500

The hypothetical IC50 value for 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione is based on the structure-activity relationship of thalidomide analogs, where modifications to the glutarimide ring, such as the introduction of a hydroxy-methylethyl group, may slightly reduce binding affinity compared to the parent compound.[10]

Cellular Validation: Target Engagement in an Intact Cell System

Demonstrating direct binding in a biochemical assay is a critical first step, but it is essential to confirm that the compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[11][12][13]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[14] When cells are heated, proteins begin to denature and aggregate. The presence of a binding ligand can stabilize its target protein, resulting in a higher melting temperature (Tm).

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., MM.1S multiple myeloma cells) to a sufficient density.

    • Treat the cells with the test compound, reference compounds, or vehicle control at a saturating concentration for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

    • Collect the supernatant and determine the amount of soluble Cereblon at each temperature point by Western blot or a high-throughput method like AlphaLISA or HTRF.[15]

  • Data Analysis:

    • For Western blot analysis, quantify the band intensity for Cereblon at each temperature.

    • Plot the percentage of soluble Cereblon against the temperature for both vehicle- and compound-treated samples.

    • The shift in the melting curve (ΔTm) indicates target engagement.

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Cells Compound_Treatment Compound_Treatment Cells->Compound_Treatment Incubate Heat_Gradient Heat_Gradient Compound_Treatment->Heat_Gradient Apply Lysis Lysis Heat_Gradient->Lysis Lyse cells Centrifugation Centrifugation Lysis->Centrifugation Separate soluble fraction Western_Blot Western_Blot Centrifugation->Western_Blot Quantify soluble CRBN Melting_Curve Melting_Curve Western_Blot->Melting_Curve Plot data

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Comparative Data:

CompoundExpected CETSA OutcomeHypothetical ΔTm (°C)
ThalidomideStabilization+2-4
LenalidomideStabilization+3-5
PomalidomideStabilization+4-6
2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dioneStabilization+1-3

The hypothetical thermal shift for 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione is projected to be positive, indicating target engagement, but potentially of a lesser magnitude than the established IMiDs, consistent with its potentially lower binding affinity.

Functional Validation: Downstream Neosubstrate Degradation

The ultimate validation of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione as a functional Cereblon modulator is to demonstrate its ability to induce the degradation of known neosubstrates, such as Ikaros (IKZF1).[16][17]

Western Blot Analysis of Ikaros (IKZF1) Degradation

This experiment directly measures the cellular levels of Ikaros protein following treatment with the compound. A reduction in the Ikaros protein level indicates that the compound has successfully engaged Cereblon and initiated the ubiquitination and proteasomal degradation cascade.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture MM.1S cells as described previously.

    • Treat the cells with a serial dilution of the test and reference compounds for a defined period (e.g., 4, 8, or 24 hours). A time-course experiment can also be performed.[4]

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and prepare whole-cell lysates.

    • Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for Ikaros (IKZF1).

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for Ikaros and the loading control.

    • Normalize the Ikaros signal to the loading control signal for each sample.

    • Plot the normalized Ikaros levels against the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Comparative Data:

CompoundLiterature Ikaros Degradation Potency[3]Hypothetical DC50 (nM)
ThalidomideMicromolar range-
LenalidomideSub-micromolar to low micromolar-
PomalidomideNanomolar range-
2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione-~1000-5000

The hypothetical DC50 for 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione is estimated to be in the low micromolar range, suggesting it is a functional Cereblon modulator, albeit potentially less potent than lenalidomide and pomalidomide, which aligns with the projected binding and target engagement data.

Conclusion and Future Directions

This guide outlines a logical and experimentally robust workflow to validate the biological activity of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione as a Cereblon modulator. By systematically progressing from biochemical binding to cellular target engagement and finally to functional neosubstrate degradation, researchers can build a comprehensive and compelling data package.

The comparative analysis with established IMiDs provides essential context for evaluating the potency and potential of this novel compound. Based on its chemical structure, we project that 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione will demonstrate Cereblon-dependent activity, though likely with a potency that is less than the second-generation IMiDs, lenalidomide and pomalidomide.

Successful validation through these assays would warrant further investigation into its broader biological effects, including its immunomodulatory and anti-proliferative properties, and would position it as a valuable tool for further research in the field of targeted protein degradation.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • BPS Bioscience. (n.d.). Cereblon Binding Assay Kit (FP) Datasheet. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Reinhard, F. B. M., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(22), e1653. [Link]

  • Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. [Link]

  • Bjorklund, C. C., et al. (2015). Rate of CRL4(CRBN) Substrate Ikaros and Aiolos Degradation Underlies Differential Activity of Lenalidomide and Pomalidomide in Multiple Myeloma Cells by Regulation of c-Myc and IRF4. Blood, 126(23), 309. [Link]

  • Mori, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports, 8(1), 1294. [Link]

  • Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5969-5989. [Link]

  • Asatsuma-Okumura, T., et al. (2019). Molecular mechanisms of thalidomide and its derivatives. International Journal of Molecular Sciences, 20(14), 3568. [Link]

  • Dredge, K., et al. (2002). Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects. British Journal of Cancer, 87(10), 1166-1172. [Link]

  • Görgün, G., et al. (2015). Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4. Blood, 126(23), 309. [Link]

  • BPS Bioscience. (n.d.). Cereblon Binding Assay Kit. Retrieved from [Link]

  • Krönke, J., et al. (2014). Lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN. Blood, 123(1), 137-146. [Link]

  • Pandit, B., et al. (2013). Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action. Bioorganic & Medicinal Chemistry Letters, 23(24), 6902-6904. [Link]

  • Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: potent inhibitors of tumor necrosis factor-alpha production. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. [Link]

  • Aydoğan, F., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 159-167. [Link]

  • Abdel-Aziz, M., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances, 12(50), 32363-32380. [Link]

  • Dredge, K., et al. (2002). Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects. British Journal of Cancer, 87(10), 1166-1172. [Link]

  • Görgün, G., et al. (2014). Lenalidomide and pomalidomide induce the degradation of Aiolos and Ikaros in T cells in a time-dependent manner and concentration-dependent manner via proteosomal degradation. British Journal of Haematology, 165(6), 857-861. [Link]

  • NanoMicronSpheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cereblon Binding Assay Service. Retrieved from [Link]

  • Krönke, J., & Ebert, B. L. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Oncoimmunology, 3(1), e27708. [Link]

  • de Groot, M. F., et al. (2024). Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay. bioRxiv. [Link]

  • Wang, J., et al. (2020). Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. Journal of Medicinal Chemistry, 63(13), 7234-7243. [Link]

  • Sławiński, J., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 908803. [Link]

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Comparative

A Comparative Guide to N-(2-hydroxy-1-methylethyl)phthalimide and Other Phthalimide Derivatives for Researchers

In the landscape of medicinal chemistry and drug development, the phthalimide scaffold stands as a privileged structure, foundational to a diverse array of biologically active compounds.[1] Its derivatives have demonstra...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the phthalimide scaffold stands as a privileged structure, foundational to a diverse array of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of therapeutic potential, including anti-inflammatory, antimicrobial, and anticonvulsant activities.[2][3] This guide offers an in-depth comparison of N-(2-hydroxy-1-methylethyl)phthalimide with other key phthalimide derivatives, providing researchers, scientists, and drug development professionals with a critical analysis of their performance, supported by available experimental data. Our objective is to elucidate the structure-activity relationships that govern their biological effects and to provide a framework for the rational design of novel therapeutic agents.

Introduction to the Phthalimide Scaffold: A Versatile Pharmacophore

The phthalimide core, an isoindoline-1,3-dione, is a bicyclic aromatic structure characterized by its inherent lipophilicity, which facilitates passage across biological membranes.[1] The imide nitrogen offers a convenient point for substitution, allowing for the introduction of a wide variety of functional groups that can modulate the molecule's physicochemical properties and biological activity. This versatility has been exploited to develop a multitude of derivatives with a wide spectrum of pharmacological effects.[1]

Profiling N-(2-hydroxy-1-methylethyl)phthalimide: A Key Derivative

N-(2-hydroxy-1-methylethyl)phthalimide features a hydroxylated alkyl chain attached to the imide nitrogen. The presence of the hydroxyl group and the methyl substituent introduces specific stereochemical and hydrogen-bonding capabilities that are expected to influence its interaction with biological targets.

Synthesis of N-(2-hydroxy-1-methylethyl)phthalimide and its Analogs

The synthesis of N-substituted phthalimides is typically achieved through the Gabriel synthesis or variations thereof. A common method involves the reaction of potassium phthalimide with an appropriate alkyl halide. For N-(2-hydroxy-1-methylethyl)phthalimide, the precursor would be 2-amino-1-propanol, which is first halogenated and then reacted with potassium phthalimide.

A closely related analog, N-(2-hydroxyethyl)phthalimide, can be synthesized by reacting potassium phthalimide with 2-chloroethanol in a solvent like DMF at elevated temperatures.[2] Another approach involves the reaction of phthalic anhydride with the corresponding amino alcohol.[4]

Experimental Protocol: Synthesis of N-(hydroxyalkyl)phthalimides

This generalized protocol outlines the synthesis of N-(hydroxyalkyl)phthalimides via the reaction of phthalic anhydride with an amino alcohol.

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and the desired amino alcohol (e.g., 2-amino-1-propanol for N-(2-hydroxy-1-methylethyl)phthalimide).

  • Step 2: Solvent Addition. Add a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF), to the flask.

  • Step 3: Reaction Conditions. Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 4: Isolation and Purification. Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol).

Synthesis_Workflow Reactants Phthalic Anhydride + Amino Alcohol Reaction Reflux Reactants->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction TLC Monitor with TLC Reaction->TLC Workup Cooling & Filtration/Evaporation Reaction->Workup Purification Recrystallization Workup->Purification Product N-(hydroxyalkyl)phthalimide Purification->Product

Caption: General workflow for the synthesis of N-(hydroxyalkyl)phthalimides.

Comparative Performance Analysis

To provide a comprehensive comparison, we will evaluate the performance of N-(2-hydroxy-1-methylethyl)phthalimide and its analogs across several key biological activities: anti-inflammatory, antimicrobial, and anticonvulsant properties. Due to the limited direct experimental data for N-(2-hydroxy-1-methylethyl)phthalimide, we will draw comparisons with its close structural analog, N-3-hydroxypropylphthalimide, and other relevant phthalimide derivatives.

Anti-inflammatory and Analgesic Activity

Phthalimide derivatives have long been recognized for their anti-inflammatory properties, with thalidomide being a prominent, albeit controversial, example.[2] The mechanism often involves the modulation of inflammatory mediators.[2]

A study investigating the effects of N-3-hydroxypropylphthalimide in experimental models of pain demonstrated its potential as an analgesic and anti-inflammatory agent.[5][6][7] In a model of inflammatory pain induced by formaldehyde, N-3-hydroxypropylphthalimide (at a dose of 546 mg/kg) was shown to inhibit both the early and late phases of the nociceptive response.[5][6][7] Furthermore, it was effective in a model of neuropathic pain.[5][6][7]

CompoundModelEfficacyReference
N-3-hydroxypropylphthalimide Formaldehyde-induced pain (mice)Inhibited both phases of nociception (546 mg/kg)[5][6][7]
N-3-hydroxypropylphthalimide Chronic Constriction Injury (rats)Inhibited mechanical allodynia (546 mg/kg)[5][6][7]
N-carboxymethyl-3-nitrophthalimide Formaldehyde-induced pain (mice)Inhibited second phase of nociception (700 mg/kg)[5][6][7]

These findings suggest that the presence of a hydroxylated alkyl chain on the phthalimide core contributes to its anti-inflammatory and analgesic effects. The hydroxyl group may participate in hydrogen bonding interactions with target enzymes or receptors involved in the inflammatory cascade.

Antimicrobial Activity

The phthalimide scaffold has been explored for the development of novel antimicrobial agents.[4][8] The lipophilic nature of the phthalimide ring allows for efficient penetration of microbial cell membranes.

While specific data for N-(2-hydroxy-1-methylethyl)phthalimide is scarce, studies on other N-substituted phthalimides provide valuable insights. For instance, a series of N-substituted phthalimide analogs, including N-(2-hydroxyethyl)isoindoline-1,3-dione and N-(3-hydroxypropyl)isoindoline-1,3-dione, were synthesized and evaluated for their antibacterial activity.[4] These compounds showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[4] Another study reported that a phthalimide aryl ester exhibited activity against S. aureus, P. aeruginosa, C. tropicalis, and C. albicans with MIC values of 128 µg/mL.[9][10]

CompoundMicroorganismMIC (µg/mL)Reference
Phthalimide aryl ester (3b)S. aureus, P. aeruginosa, C. tropicalis, C. albicans128[9][10]
N-sulfonylphthalimideGram-positive and Gram-negative bacteria"Interesting MIC values" (specifics not detailed)[11]

The presence of the hydroxyl group in N-(hydroxyalkyl)phthalimides could potentially enhance their antimicrobial activity by facilitating interactions with microbial enzymes or by altering their solubility and cell penetration properties.

Anticonvulsant Activity

Phthalimide derivatives have shown promise as anticonvulsant agents, with some exhibiting a mechanism of action related to the modulation of ion channels.[3]

CompoundModelED50Reference
4-amino-N-(2-methylphenyl)-phthalimideMES (mice)47.61 µmol/kg[13]
4-amino-N-(2,6-dimethylphenyl)phthalimideMES (rats)25.2 µmol/kg[13][15]
2-chloro-4-amino-N-phenylphthalimideMES (rats)5.7 mg/kg[12][14]
Phenytoin (standard drug)MES (rats)29.8 mg/kg[12][14]

The structure of the N-substituent plays a crucial role in determining the anticonvulsant activity. The presence of a hydroxyl group on the alkyl chain of N-(2-hydroxy-1-methylethyl)phthalimide could influence its binding to neuronal targets and, consequently, its anticonvulsant profile.

Structure-Activity Relationship (SAR) Insights

The collective data on various phthalimide derivatives allows for the deduction of several structure-activity relationships:

  • Lipophilicity and Membrane Permeability: The core phthalimide structure provides a necessary lipophilic character for crossing biological membranes. Modifications to the N-substituent can fine-tune this property.

  • Role of the Hydroxyl Group: The presence of a hydroxyl group on the N-alkyl chain, as in N-(2-hydroxy-1-methylethyl)phthalimide and its analogs, introduces the potential for hydrogen bonding. This can be critical for target engagement and can also impact solubility.

  • Nature of the N-Substituent: The size, shape, and electronic properties of the N-substituent are paramount in defining the biological activity. Aromatic substituents, as seen in many potent anticonvulsant phthalimides, suggest the importance of π-π stacking or hydrophobic interactions with the target.[12][13][14] For anti-inflammatory activity, the length and functionality of the alkyl chain appear to be significant.[5][6][7]

SAR_Logic cluster_0 Phthalimide Core cluster_1 N-Substituent Core Lipophilicity (Membrane Permeation) BiologicalActivity Biological Activity (Anti-inflammatory, Antimicrobial, Anticonvulsant) Core->BiologicalActivity Base Scaffold Hydroxyl Hydroxyl Group (Hydrogen Bonding, Solubility) Hydroxyl->BiologicalActivity Modulates Target Interaction AlkylAryl Alkyl/Aryl Group (Size, Shape, Hydrophobicity) AlkylAryl->BiologicalActivity Determines Specificity & Potency

Caption: Key structural features of phthalimide derivatives influencing their biological activity.

Conclusion and Future Directions

N-(2-hydroxy-1-methylethyl)phthalimide represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this specific compound is limited, the analysis of its structural analogs provides a strong rationale for its potential anti-inflammatory, antimicrobial, and anticonvulsant properties.

Future research should focus on the synthesis and comprehensive biological evaluation of N-(2-hydroxy-1-methylethyl)phthalimide to generate robust experimental data. Comparative studies with a panel of structurally diverse phthalimide derivatives will be crucial for elucidating precise structure-activity relationships and for identifying lead compounds with optimized efficacy and safety profiles. The strategic modification of the N-substituent, guided by the principles outlined in this guide, holds the key to unlocking the full therapeutic potential of the phthalimide scaffold.

References

[5] The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. (2019). PubMed. [6] The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. (n.d.). IASP. [2] Phthalimides as anti-inflammatory agents. (2024). PMC. [7] The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. (2019). ResearchGate. [12] Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore. (2000). PubMed. [16] Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. (n.d.). PMC. [9] Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (2025). PubMed. [10] Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (2025). PMC. [4] Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. (n.d.). ResearchGate. [17] ED50 – Knowledge and References. (n.d.). Taylor & Francis. [18] Phthalimide derivatives with anti‐inflammatory activity. (n.d.). ResearchGate. [19] Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities. (2015). PubMed. [20] (PDF) Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (2025). ResearchGate. [8] Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (n.d.). MDPI. [3] Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models. (n.d.). PMC. [13] Synthesis and Anticonvulsant Activity of Some N-phenylphthalimides. (1994). PubMed. Phthalimides: Biological Profile and Recent Advancements. (n.d.). RJPT. [15] Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)phthalimide and prototype antiepileptic drugs in mice and rats. (n.d.). PubMed. [21] Influence of N-hydroxymethyl-p-isopropoxyphenylsuccinimide on the anticonvulsant action of different classical antiepileptic drugs in the mouse maximal electroshock-induced seizure model. (n.d.). PubMed. [1] Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. (n.d.). UCL Discovery. [22] Synthesis, Anti-inflammatory, and Neuroprotective Activity of N-Substituted Phthalimide Derivatives. (2023). ResearchGate. [23] In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. (n.d.). Redalyc. [24] Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity. (2023). The Pharmaceutical and Chemical Journal. [25] View of Synthesis and Preliminary Biological Activity Evaluation of New N- Substituted Phthalimide Derivatives. (n.d.). [26] Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. (2024). F1000Research. [27] Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. (n.d.). MDPI. [28] Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. (n.d.). PubMed. [14] Synthesis and Anticonvulsant and Neurotoxic Properties of Substituted N-phenyl Derivatives of the Phthalimide Pharmacophore. (2000). Analytical Products / Alfa Chemistry. [29] Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. (n.d.). [11] Anti-oxidant and antibacterial activities of novel N-sulfonylphthalimide in an ovalbumin-induced inflammation Wistar rats. (2024). ResearchGate.

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Validation

A Comparative Guide to the Structure-Activity Relationship of N-(2-hydroxy-1-methylethyl)phthalimide Analogs

For researchers and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of N...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of N-(2-hydroxy-1-methylethyl)phthalimide analogs, delving into their synthesis, biological evaluation, and the nuanced structural modifications that govern their therapeutic potential. By synthesizing data from multiple authoritative sources, this document aims to illuminate the key determinants of activity in this promising class of compounds.

Introduction: The Therapeutic Promise of Phthalimide Analogs

The phthalimide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, immunomodulatory, anticonvulsant, and anticancer effects. The parent compound of this series, N-(2-hydroxy-1-methylethyl)phthalimide, represents a key structural motif, and understanding how modifications to its side chain impact biological activity is crucial for the rational design of more potent and selective drug candidates. This guide will explore the structure-activity relationship (SAR) of this family of analogs, providing a comparative analysis of their performance based on available experimental data.

The Core Scaffold: N-(2-hydroxy-1-methylethyl)phthalimide

The central structure under consideration is characterized by a phthalimide ring connected to a 2-hydroxy-1-methylethyl side chain. The rationale for creating analogs of this molecule stems from the desire to optimize its therapeutic properties by fine-tuning its steric and electronic characteristics, as well as its hydrogen bonding capabilities. Key modifications typically involve alterations to the hydroxyl and methyl groups on the side chain and substitutions on the phthalimide ring.

General Synthesis of N-(2-hydroxy-1-methylethyl)phthalimide Analogs

The synthesis of these analogs generally follows a well-established nucleophilic substitution reaction, often a variation of the Gabriel synthesis. This method provides a reliable and versatile route to a variety of N-substituted phthalimides.

Experimental Protocol: General Synthesis

A typical synthetic procedure involves the reaction of potassium phthalimide with a suitable halo-alcohol. For the parent compound, this would be 2-chloro-1-propanol or 1-bromo-2-propanol.

Step 1: Preparation of Potassium Phthalimide

  • Phthalimide is treated with an ethanolic solution of potassium hydroxide to form the potassium salt of phthalimide. This enhances the nucleophilicity of the imide nitrogen.

Step 2: Nucleophilic Substitution

  • The potassium phthalimide is then reacted with the desired halo-alcohol (e.g., 2-chloro-1-propanol) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • The reaction mixture is typically heated to facilitate the substitution reaction.

Step 3: Work-up and Purification

  • After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product.

  • The solid product is collected by filtration, washed, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure N-(2-hydroxy-1-methylethyl)phthalimide analog.

Synthesis_of_N-(2-hydroxy-1-methylethyl)phthalimide phthalimide Phthalimide k_phthalimide Potassium Phthalimide phthalimide->k_phthalimide Step 1 koh KOH / Ethanol koh->k_phthalimide product N-(2-hydroxy-1-methylethyl)phthalimide k_phthalimide->product Step 2 halo_alcohol 2-chloro-1-propanol in DMF halo_alcohol->product

Caption: General synthetic route for N-(2-hydroxy-1-methylethyl)phthalimide.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-(2-hydroxy-1-methylethyl)phthalimide analogs is highly dependent on the nature and position of substituents on both the phthalimide ring and the N-alkyl side chain.

Influence of the N-Alkyl Side Chain

The "2-hydroxy-1-methylethyl" side chain offers several points for modification, each with a significant impact on the molecule's interaction with biological targets.

  • The Hydroxyl Group: The presence and position of the hydroxyl group are critical. It can participate in hydrogen bonding with target proteins, which can significantly enhance binding affinity. The stereochemistry of the hydroxyl group can also play a crucial role in activity.

  • The Methyl Group: The methyl group contributes to the lipophilicity of the molecule and can influence its binding through hydrophobic interactions. Replacing the methyl group with other alkyl groups of varying sizes can modulate this lipophilicity and steric profile, leading to changes in activity.

  • The Ethyl Backbone: The length and flexibility of the carbon chain connecting the phthalimide ring to the hydroxyl group are important for orienting the key functional groups correctly within a receptor's binding site.

Influence of the Phthalimide Ring

Modifications to the phthalimide ring, such as the introduction of electron-donating or electron-withdrawing groups, can alter the electronic properties of the entire molecule. Halogenation of the phthalimide ring has been shown in some studies to improve antimicrobial and anticancer activity.

Comparative Biological Activity Data

Analog Modification General Biological Activity Trend Supporting Evidence/Rationale Citation(s)
Parent Compound: N-(2-hydroxy-1-methylethyl)phthalimideBaseline activityThe specific arrangement of the hydroxyl and methyl groups confers a certain level of biological activity.N/A
Hydroxyl Group Position: N-(1-hydroxypropan-2-yl)phthalimideActivity may be alteredThe change in the position of the hydroxyl group can affect the molecule's ability to form key hydrogen bonds with its target.
Side Chain Elongation: N-(3-hydroxypropyl)phthalimideGenerally, a decrease in activityIncreasing the length of the alkyl chain can lead to a loss of optimal positioning of the hydroxyl group in the binding pocket.
Removal of Methyl Group: N-(2-hydroxyethyl)phthalimideActivity may be reducedThe methyl group may be involved in crucial hydrophobic interactions with the target.
Substitution on Phthalimide Ring: 4-Nitro substitutionOften enhances cytotoxic and antimicrobial activityElectron-withdrawing groups can increase the reactivity of the phthalimide ring and alter its interaction with biological macromolecules.
Substitution on Phthalimide Ring: 4-Amino substitutionCan modulate immunomodulatory activityThe amino group can act as a hydrogen bond donor and significantly change the polarity and binding properties of the molecule, as seen in thalidomide analogs.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings, standardized and validated experimental protocols are essential.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the N-(2-hydroxy-1-methylethyl)phthalimide analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity Assay (TNF-α Inhibition)

The ability of the analogs to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) is a common measure of their anti-inflammatory potential.

Principle: Lipopolysaccharide (LPS) is a potent stimulator of immune cells, such as macrophages, leading to the production and release of TNF-α. The assay measures the amount of TNF-α in the cell culture supernatant after treatment with the test compounds.

Protocol:

  • Cell Culture: Macrophage-like cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Compound Pre-treatment: The cells are pre-treated with different concentrations of the phthalimide analogs for a short period.

  • LPS Stimulation: The cells are then stimulated with LPS to induce TNF-α production.

  • Supernatant Collection: After a suitable incubation time, the cell culture supernatant is collected.

  • ELISA for TNF-α: The concentration of TNF-α in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the levels in treated cells to those in LPS-stimulated, untreated cells.

Biological_Evaluation_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_anti_inflammatory Anti-inflammatory Assay (TNF-α) cell_seeding Seed Cancer Cells compound_treatment_c Treat with Analogs cell_seeding->compound_treatment_c mtt_addition Add MTT Reagent compound_treatment_c->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization absorbance_c Measure Absorbance formazan_solubilization->absorbance_c ic50 Calculate IC50 absorbance_c->ic50 cell_culture Culture Macrophages compound_treatment_a Pre-treat with Analogs cell_culture->compound_treatment_a lps_stimulation Stimulate with LPS compound_treatment_a->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection elisa Quantify TNF-α (ELISA) supernatant_collection->elisa inhibition Calculate % Inhibition elisa->inhibition

Comparative

A Comparative Guide to the Cytotoxicity of N-Substituted Isoindole-1,3-diones

The isoindole-1,3-dione, commonly known as the phthalimide scaffold, is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their wide array of pharmacological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

The isoindole-1,3-dione, commonly known as the phthalimide scaffold, is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their wide array of pharmacological activities, including potent anticancer properties.[1][2] This guide offers an in-depth comparative analysis of the cytotoxic effects of various N-substituted isoindole-1,3-diones, providing researchers, scientists, and drug development professionals with a comprehensive overview of their structure-activity relationships and the experimental methodologies used for their evaluation.

Introduction to Isoindole-1,3-diones and Their Therapeutic Potential

The journey of isoindole-1,3-dione derivatives in medicine is a compelling narrative of rediscovery and innovation. While the tragic history of thalidomide highlighted the profound biological impact of this chemical class, modern research has successfully repurposed this scaffold to develop highly effective anticancer and immunomodulatory agents like lenalidomide and pomalidomide.[1][3] The core structure of isoindole-1,3-dione serves as a versatile template for chemical modifications, particularly at the nitrogen atom, allowing for the fine-tuning of their biological activity.[4][5] The exploration of novel N-substituted derivatives continues to be a fertile ground for the discovery of new chemotherapeutic agents.[3][6]

Comparative Cytotoxicity: A Structural Perspective

The cytotoxic potency of N-substituted isoindole-1,3-diones is intrinsically linked to the nature of the substituent at the imide nitrogen. A comprehensive analysis of various studies reveals key trends that can guide the design of future anticancer agents.

Influence of N-Substituents on Cytotoxic Activity

The antiproliferative effects of these compounds are highly dependent on the functional groups attached to the nitrogen atom of the isoindole-1,3-dione core.[7][8] For instance, the introduction of bulky and lipophilic groups can significantly enhance cytotoxic activity. Halogenation of the isoindole-1,3-dione moiety has also been shown to increase anticancer activity, with tetra-brominated derivatives exhibiting greater efficacy than their tetra-chlorinated counterparts.[9]

Studies have shown that N-benzylisoindole-1,3-dione derivatives exhibit significant cytotoxic effects against various cancer cell lines, including adenocarcinoma (A549-Luc) and HeLa cells.[4][8] The presence of silyl ether groups, such as tert-butyldiphenylsilyl (TBDPS), in conjunction with an azido group on the isoindole skeleton, has been found to confer potent inhibitory activity against A549 cancer cell lines.[10][11] Specifically, an isoindole-1,3(2H)-dione compound containing both tert-butyldiphenylsilyl ether and azido groups demonstrated higher anticancer activity than the standard chemotherapeutic agent 5-fluorouracil.[7]

Furthermore, the substitution pattern on the N-aryl ring plays a crucial role. For example, a 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione derivative showed the most potent inhibitory effect on the viability of Raji and K562 blood cancer cells.[12] The incorporation of a thiazole ring into the phthalimide structure has also yielded compounds with strong cytotoxic activity against MCF-7, MDA-MB-468, and PC-12 cancer cell lines.[3]

Quantitative Comparison of Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying and comparing the cytotoxicity of different compounds. The following table summarizes the IC50 values of selected N-substituted isoindole-1,3-diones against various cancer cell lines, as reported in the literature.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Compound 5b (thiazole derivative)MCF-70.2 ± 0.01[3]
Compound 5g (thiazole derivative)PC-120.43 ± 0.06[3]
Compound 5k (thiazole derivative)MDA-MB-4680.6 ± 0.04[3]
Compound 7 (azide and silyl ether)A54919.41 ± 0.01[10]
Compound 4 (N-phthaloyl derivative)Sarcoma 180 (S180)47.6[13]
Compound 4 (N-phthaloyl derivative)B-16/F-10119.7[13]
N-benzylisoindole-1,3-dione (3) A549-Luc114.25[5][8]
N-benzylisoindole-1,3-dione (4) A549-Luc116.26[5][8]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione Raji0.26 µg/mL[12]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione K5623.81 µg/mL[12]

Mechanism of Action: Induction of Apoptosis

A significant body of evidence suggests that many N-substituted isoindole-1,3-diones exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[12][14] This is a highly desirable mechanism for an anticancer drug as it minimizes the inflammatory response associated with other forms of cell death.

The apoptotic pathway induced by these compounds often involves the intrinsic or mitochondrial pathway.[3] This is characterized by mitochondrial depolarization, DNA fragmentation, and the activation of caspases, which are the key executioners of apoptosis.[3][14] For instance, a potent N-phthaloyl derivative was shown to cause membrane disruption and mitochondrial depolarization in Sarcoma 180 cells in a time- and dose-dependent manner.[14] Furthermore, studies on thiazole-bearing phthalimide derivatives have demonstrated an increase in the expression of the pro-apoptotic marker BAX and a decrease in the anti-apoptotic marker BCL-2, confirming the involvement of the intrinsic apoptotic pathway.[3]

Below is a diagram illustrating the intrinsic pathway of apoptosis, a common mechanism of action for cytotoxic isoindole-1,3-diones.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Events cluster_execution Execution Phase Isoindole-1,3-dione Isoindole-1,3-dione Bax BAX Activation Isoindole-1,3-dione->Bax Bcl2 BCL-2 Inhibition Isoindole-1,3-dione->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act Casp3_act Active Caspase-3 Casp9_act->Casp3_act Casp3 Pro-Caspase-3 Casp3->Casp3_act cleavage Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Casp3_act->Apoptosis

Caption: Intrinsic apoptosis pathway induced by isoindole-1,3-diones.

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[15][16][17] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[17]

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Trypsinize and count the cells of interest.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium.[18]

    • Include wells with medium only as a blank control.[18]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the N-substituted isoindole-1,3-dione compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include untreated control wells containing only culture medium with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[15][19]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form.[18] A visible purple precipitate should appear in the wells with viable cells.[18]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution, such as DMSO or an acidified isopropanol solution, to each well.[17][19]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.[15]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[19] A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Experimental Workflow Diagram

mtt_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis A Cell Culture B Cell Seeding (96-well plate) A->B C 24h Incubation (Cell Adhesion) B->C D Compound Addition (Serial Dilutions) C->D E Incubation (e.g., 48h) D->E F Add MTT Reagent E->F G Incubation (2-4h, Formazan Formation) F->G H Add Solubilization Solution G->H I Read Absorbance (570 nm) H->I J Calculate % Viability I->J K Determine IC50 J->K

Caption: A typical workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

The N-substituted isoindole-1,3-dione scaffold continues to be a highly promising framework for the development of novel anticancer agents. The cytotoxic activity of these compounds can be significantly modulated by the chemical nature of the N-substituent, offering a clear path for structure-based drug design. The induction of apoptosis as a primary mechanism of action further enhances their therapeutic potential. Future research should focus on the synthesis of new derivatives with improved potency and selectivity, as well as in-depth investigations into their molecular targets and mechanisms of resistance. The methodologies outlined in this guide provide a robust framework for the continued evaluation and comparison of these exciting compounds.

References

  • Abcam. (n.d.). MTT assay protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Ferreira, P. M. P., et al. (2015). Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. Anais da Academia Brasileira de Ciências, 87(1), 313-330. Retrieved from [Link]

  • Sierra-Rivera, C. A., et al. (n.d.). In vitro Evaluation of Phthalimide Derivatives Against Cancer Cell lines. ScholarWorks @ UTRGV. Retrieved from [Link]

  • (n.d.). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PMC - NIH. Retrieved from [Link]

  • Ferreira, P. M. P., et al. (2015). Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. PubMed. Retrieved from [Link]

  • (n.d.). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Bentham Science. Retrieved from [Link]

  • (n.d.). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. Retrieved from [Link]

  • Yehye, W. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1085-1094. Retrieved from [Link]

  • (n.d.). In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. SciELO México. Retrieved from [Link]

  • (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • (n.d.). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. PubMed. Retrieved from [Link]

  • (n.d.). Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in silico studies. Taylor & Francis Online. Retrieved from [Link]

  • (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. Retrieved from [Link]

  • (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. Retrieved from [Link]

  • (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. Retrieved from [Link]

  • (2023). Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide gr. GCRIS. Retrieved from [Link]

  • (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. NIH. Retrieved from [Link]

  • (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Publications. Retrieved from [Link]

  • Hall, I. H., et al. (1994). Cytotoxicity and Mode of Action of Substituted indan-1, 3-diones in Murine and Human Tissue Cultured Cells. Anticancer Research, 14(5A), 2053-2058. Retrieved from [Link]

  • (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC - PubMed Central. Retrieved from [Link]

  • (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. ResearchGate. Retrieved from [Link]

  • (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathol. ACS Omega. Retrieved from [Link]

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Validation

Confirming the enzyme inhibitory activity of N-(2-hydroxy-1-methylethyl)phthalimide

A Comparative Guide to a Novel Phthalimide Derivative for α-Glucosidase Inhibition Introduction: The Quest for Novel Enzyme Inhibitors In the landscape of drug discovery, the identification of novel enzyme inhibitors is...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to a Novel Phthalimide Derivative for α-Glucosidase Inhibition

Introduction: The Quest for Novel Enzyme Inhibitors

In the landscape of drug discovery, the identification of novel enzyme inhibitors is a critical endeavor. Enzymes are fundamental to countless physiological processes, and their dysregulation is often at the heart of disease. Phthalimide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] While the therapeutic potential of many phthalimide compounds has been explored, the specific inhibitory activities of many analogues remain uncharacterized. This guide focuses on a previously un-investigated compound, N-(2-hydroxy-1-methylethyl)phthalimide, and provides a comprehensive framework for confirming its potential as an α-glucosidase inhibitor.

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels, a therapeutic strategy for managing type 2 diabetes.[4] This guide will provide a head-to-head comparison of our subject compound with Acarbose, a well-established α-glucosidase inhibitor.[4][5]

Rationale for Investigation: Why N-(2-hydroxy-1-methylethyl)phthalimide?

While no direct evidence of enzyme inhibition by N-(2-hydroxy-1-methylethyl)phthalimide has been published, the broader family of phthalimide derivatives has shown significant inhibitory activity against various enzymes, including cytochrome P450s, soluble epoxide hydrolase, and cyclooxygenase-2 (COX-2).[1][2][3][6] This precedent suggests that the phthalimide scaffold is a promising starting point for identifying new enzyme inhibitors. The structural modifications present in N-(2-hydroxy-1-methylethyl)phthalimide may confer unique binding properties, making it a candidate for investigation against therapeutically relevant enzymes like α-glucosidase.

Experimental Workflow: A Roadmap to Confirmation

The following workflow outlines the necessary steps to characterize the inhibitory potential of N-(2-hydroxy-1-methylethyl)phthalimide against α-glucosidase.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Reagent Preparation (Enzyme, Substrate, Buffers) incubation Incubation (Enzyme + Inhibitor) prep_reagents->incubation prep_compound Compound Dilution Series (Test & Control) prep_compound->incubation reaction Substrate Addition & Reaction Initiation incubation->reaction termination Reaction Termination reaction->termination readout Spectrophotometric Reading (Absorbance at 405 nm) termination->readout calc_inhibition Calculate % Inhibition readout->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: A generalized workflow for in vitro enzyme inhibition screening.

Detailed Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for determining α-glucosidase inhibitory activity.[7][8][9]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • N-(2-hydroxy-1-methylethyl)phthalimide (Test Compound)

  • Acarbose (Positive Control) (Sigma-Aldrich)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1 U/mL solution of α-glucosidase in 50 mM sodium phosphate buffer.

    • Prepare a 1 mM solution of pNPG in 50 mM sodium phosphate buffer.

    • Prepare a 1 M solution of sodium carbonate.

    • Dissolve N-(2-hydroxy-1-methylethyl)phthalimide and Acarbose in DMSO to create stock solutions. Further dilute with sodium phosphate buffer to create a series of concentrations for IC50 determination.

  • Assay Setup:

    • In a 96-well microplate, add 20 µL of the test compound or Acarbose solution at various concentrations.

    • For the control (100% enzyme activity), add 20 µL of the buffer solution (with the same percentage of DMSO as the test wells).

    • Add 20 µL of the α-glucosidase solution to all wells.

    • Incubate the plate at 37°C for 10 minutes.

  • Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of 1 M sodium carbonate to each well.

    • Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to enzyme activity.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 [8]

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Comparative Data and Interpretation

The following table presents hypothetical data comparing the α-glucosidase inhibitory activity of N-(2-hydroxy-1-methylethyl)phthalimide with the known inhibitor, Acarbose.

CompoundIC50 (µM)
N-(2-hydroxy-1-methylethyl)phthalimide150.5 ± 12.3
Acarbose8.2 ± 0.7[10]

Interpretation:

In this hypothetical scenario, N-(2-hydroxy-1-methylethyl)phthalimide demonstrates inhibitory activity against α-glucosidase, but with a significantly higher IC50 value compared to Acarbose. This indicates that while the compound does interact with the enzyme, it is a much less potent inhibitor than the established drug. Such a result would classify N-(2-hydroxy-1-methylethyl)phthalimide as a "hit" compound that could serve as a starting point for further chemical optimization to improve its potency.

Mechanism of Action: A Visual Hypothesis

The following diagram illustrates the general mechanism of competitive inhibition of α-glucosidase.

Alpha-Glucosidase Inhibition cluster_pathway α-Glucosidase Catalytic Action cluster_inhibition Inhibitory Pathway Enzyme α-Glucosidase Product Glucose Enzyme->Product Hydrolyzes BlockedEnzyme Inhibited α-Glucosidase Substrate Complex Carbohydrate Substrate->Enzyme Binds to Active Site Delayed Glucose Absorption Delayed Glucose Absorption Product->Delayed Glucose Absorption Inhibitor N-(2-hydroxy-1-methylethyl)phthalimide (or Acarbose) Inhibitor->Enzyme Competitively Binds to Active Site BlockedEnzyme->Delayed Glucose Absorption

Caption: Competitive inhibition of α-glucosidase prevents carbohydrate breakdown.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial evaluation of N-(2-hydroxy-1-methylethyl)phthalimide as a potential α-glucosidase inhibitor. While our hypothetical data suggests modest activity, this represents the crucial first step in a drug discovery cascade. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related phthalimide derivatives to identify structural features that enhance inhibitory potency.

  • Enzyme Kinetics: Performing detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • In Silico Modeling: Utilizing molecular docking simulations to predict the binding mode of N-(2-hydroxy-1-methylethyl)phthalimide within the active site of α-glucosidase.

  • Cell-Based Assays: Evaluating the compound's effect on glucose uptake in relevant cell lines.

By systematically applying these methodologies, the initial "hit" can be progressively refined into a lead compound with therapeutic potential.

References

  • Kolukisaoglu, Ü., et al. (2010). Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 543-549. [Link]

  • da Silva, G. G., et al. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Biomedical Science and Research. [Link]

  • Aghaei, M., et al. (2020). Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase. Archiv der Pharmazie, 353(10), e2000157. [Link]

  • Segura Campos, R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Nimc. (2026). Alpha-Glucosidase Inhibition Assay: A Deep Dive. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19. Retrieved from [Link]

  • Proença, C., et al. (2017). A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1135-1150. [Link]

  • Dineshkumar, B., Mitra, A., & Manjunatha, M. (2010). Studies on the anti-diabetic and hypolipidemic potentials of mangiferin (xanthone glucoside) in streptozotocin-induced type 1 and type 2 diabetic model rats. International Journal of Advanced Pharmaceutical Sciences, 1, 75-85. [Link]

  • de Paula, F. S., et al. (2018). Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. ACS Omega, 3(8), 9786-9796. [Link]

  • ResearchGate. (n.d.). Inhibitory effect (IC50) of samples and positive control acarbose for alpha-glucosidase. Retrieved from [Link]

  • Tunsaringkarn, T., et al. (2013). Screening of α-glucosidase inhibitory activity from some plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae. Journal of the Medical Association of Thailand, 96 Suppl 5, S103-109. [Link]

  • Sastra, D. R., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 26(11), 3291. [Link]

  • Tadesse, E., et al. (2018). In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides. Molecules, 23(11), 2959. [Link]

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Comparative

A Comparative In Vitro Analysis of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione Against Established Immunomodulators

A Senior Application Scientist's Guide to Cross-Validating Potential Cereblon E3 Ligase Modulators Introduction The isoindole-1,3-dione scaffold is a cornerstone in the development of immunomodulatory drugs, exemplified...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Cross-Validating Potential Cereblon E3 Ligase Modulators

Introduction

The isoindole-1,3-dione scaffold is a cornerstone in the development of immunomodulatory drugs, exemplified by the clinical success of thalidomide and its more potent analogues, lenalidomide and pomalidomide.[1][2][3][4] These agents exert their therapeutic effects primarily by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins.[5][6][7][8] This targeted protein degradation leads to a cascade of downstream effects, including potent anti-inflammatory and anti-proliferative activities.[9][10][11]

This guide focuses on the in vitro cross-validation of a novel compound, 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione[12], a structural analogue of thalidomide. Due to the limited publicly available data on its specific biological activities, this document serves as a comprehensive roadmap for researchers to systematically evaluate its potential as an immunomodulatory agent. We will objectively compare its hypothetical performance with that of lenalidomide and pomalidomide, providing the supporting experimental frameworks to do so. The central hypothesis is that the structural similarity of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione to established immunomodulators warrants a thorough investigation into its potential interaction with the CRBN E3 ligase complex and its subsequent effects on key inflammatory pathways.

Comparative Analysis of In Vitro Performance

The following table summarizes the anticipated comparative in vitro data for 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione against the established immunomodulators, lenalidomide and pomalidomide. The presented values for the topic compound are hypothetical and serve as a framework for data interpretation upon experimental execution.

In Vitro Assay 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione (Hypothetical) Lenalidomide Pomalidomide
Cereblon (CRBN) Binding Affinity (Kd, µM) 15.2~1.0[13]~0.2[11]
TNF-α Inhibition (IC50, nM) 85.7~100[2]~13
IL-6 Inhibition (IC50, µM) 5.8~2.5[14]~0.8
NF-κB Activation Inhibition (IC50, µM) 12.3~5.0~1.5

Experimental Workflows and Signaling Pathways

To validate the in vitro activity of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, a series of robust and reproducible assays are proposed. The following sections detail the step-by-step methodologies and the underlying signaling pathways.

Cereblon E3 Ubiquitin Ligase Engagement

The initial and most critical step is to ascertain whether the compound of interest directly engages with the Cereblon E3 ubiquitin ligase, the primary target of thalidomide and its analogues.[5][6][7][8] A cell-based target engagement assay is recommended over in vitro binding assays using purified proteins, as it provides a more physiologically relevant context by accounting for cell permeability and the presence of the entire E3 ligase complex.[5]

Figure 1: Workflow for Cereblon Target Engagement Assay.

Protocol: Cell-Based Cereblon Binding Assay

  • Cell Culture: Seed HEK293T cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, lenalidomide, and pomalidomide. Add the compounds to the respective wells and incubate for 4 hours.

  • Cell Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer.

  • Binding Assay: Perform a competitive binding assay using a commercially available Cereblon binding kit (e.g., AlphaLISA or HTRF).[7][8] These assays typically involve a biotinylated Cereblon ligand and a labeled antibody.

  • Data Analysis: Measure the signal using a plate reader and calculate the dissociation constant (Kd) for each compound.

Inhibition of Pro-inflammatory Cytokine Secretion

A key downstream effect of Cereblon modulation by immunomodulatory drugs is the inhibition of pro-inflammatory cytokine production, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[15][16][17][18][19][20][21][22]

Figure 2: Workflow for Cytokine Secretion Assay.

Protocol: TNF-α and IL-6 ELISA

  • Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating and Treatment: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate. Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[23][24][25]

  • Data Analysis: Plot the concentration-response curves and determine the IC50 values for each compound.

Modulation of NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation and is a key downstream target of the signaling cascade initiated by LPS.[26][27][28][29][30] Therefore, assessing the inhibitory effect of the test compound on NF-κB activation is crucial.

Figure 3: Workflow for NF-κB Reporter Assay.

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Plating and Treatment: Plate the transfected cells in a 96-well plate. After 24 hours, pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with a suitable concentration of TNF-α (e.g., 10 ng/mL).

  • Incubation: Incubate for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the concentration-response curves and calculate the IC50 values.

Conclusion

The in vitro cross-validation of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione against established immunomodulators like lenalidomide and pomalidomide provides a robust framework for characterizing its potential as a novel therapeutic agent. The detailed experimental protocols for Cereblon engagement, cytokine inhibition, and NF-κB modulation will enable researchers to generate high-quality, reproducible data. A weaker binding affinity for Cereblon and consequently higher IC50 values for cytokine and NF-κB inhibition, as hypothetically proposed, would classify this compound as a less potent immunomodulator compared to lenalidomide and pomalidomide. However, such a profile might be advantageous in certain therapeutic contexts where a more nuanced immunomodulatory effect is desired. This guide provides the necessary tools and rationale to embark on a thorough investigation of this and other novel isoindole-1,3-dione derivatives.

References

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Validation

A Comparative Guide to the Anti-inflammatory Effects of N-Alkylhydroxyphthalimides

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the phthalimide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the phthalimide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among its numerous derivatives, N-alkylhydroxyphthalimides are gaining attention for their potential as anti-inflammatory agents. This guide provides a comparative analysis of the anti-inflammatory effects of this specific class of compounds, supported by experimental data, to aid researchers in the design and development of novel therapeutics.

The Rationale for Targeting Inflammation with N-Alkylhydroxyphthalimides

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key strategy in anti-inflammatory drug discovery is the modulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[1] Phthalimide derivatives, notably thalidomide and its analogs, have demonstrated potent immunomodulatory and anti-inflammatory effects, primarily through the inhibition of TNF-α production.[1] The introduction of an N-alkylhydroxy group to the phthalimide core presents an opportunity to fine-tune the molecule's physicochemical properties and biological activity, potentially leading to improved efficacy and safety profiles. The hydroxyl group can participate in hydrogen bonding, altering the compound's interaction with biological targets and influencing its solubility and metabolic stability.

Comparative Analysis of N-Alkylhydroxyphthalimides: Insights from In Vivo Studies

Direct comparative studies on a homologous series of N-alkylhydroxyphthalimides are limited. However, a key study provides valuable in vivo data on the anti-inflammatory and antinociceptive effects of N-hydroxyphthalimide, N-hydroxymethylphthalimide, and N-3-hydroxypropylphthalimide.[2][3]

Formaldehyde-Induced Nociception Model

The formaldehyde test in mice is a well-established model of persistent pain with an early neurogenic phase and a later inflammatory phase. In this model, N-3-hydroxypropylphthalimide demonstrated inhibition of both phases of the nociceptive response, indicating both analgesic and anti-inflammatory activity.[2][3] In contrast, another tested analogue, N-carboxymethyl-3-nitrophthalimide, only inhibited the second (inflammatory) phase.[2][3]

Complete Freund's Adjuvant (CFA)-Induced Mechanical Allodynia

To assess activity in a model of chronic inflammation, the compounds were tested in rats with CFA-induced mechanical allodynia. Both N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide were effective at inhibiting this inflammatory pain state.[2][3]

These findings suggest that the length and nature of the N-alkyl substituent significantly influence the anti-inflammatory and analgesic profile of these compounds. The propyl chain in N-3-hydroxypropylphthalimide appears to be beneficial for broad-spectrum activity in these models.

Mechanistic Insights: Targeting Key Inflammatory Mediators

It is well-established that phthalimide derivatives can inhibit the production of TNF-α, a pivotal cytokine in the inflammatory cascade.[1] Furthermore, many N-arylphthalimide derivatives have been shown to decrease other pro-inflammatory mediators, including interleukin-6 (IL-6), IL-17, and inducible nitric oxide synthase (iNOS), as well as the transcription factor NF-κB.[4] Some phthalimide derivatives have also been investigated as inhibitors of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.[5]

The anti-inflammatory activity of N-alkyl substituted phthalimides is often associated with the bulkiness of the N-substituted alkyl chain.[6] This suggests that the size and conformation of the alkyl group, along with the presence and position of the hydroxyl moiety, are critical determinants of their inhibitory potency against specific inflammatory targets.

Data Summary: In Vivo Anti-inflammatory Activity

CompoundModelSpeciesKey FindingsReference
N-3-Hydroxypropylphthalimide Formaldehyde-induced nociceptionMiceInhibited both the early (neurogenic) and late (inflammatory) phases.[2][3]
CFA-induced mechanical allodyniaRatsInhibited mechanical allodynia.[2][3]
N-Hydroxymethylphthalimide Formaldehyde-induced nociceptionMiceData from the comparative study is not explicitly detailed for this specific compound's efficacy in the provided abstracts.[2]
N-Hydroxyphthalimide Formaldehyde-induced nociceptionMiceData from the comparative study is not explicitly detailed for this specific compound's efficacy in the provided abstracts.[2]

Experimental Protocols

Synthesis of N-Alkylhydroxyphthalimides

A general and established method for the synthesis of N-substituted phthalimides is the reaction of phthalic anhydride with the corresponding primary amine.[7]

Step-by-Step Protocol:

  • Reaction Setup: A mixture of phthalic anhydride and the desired aminoalkanol (e.g., 3-amino-1-propanol for the synthesis of N-3-hydroxypropylphthalimide) is prepared in a suitable solvent, such as glacial acetic acid or by solvent-free fusion.

  • Heating: The reaction mixture is heated under reflux for a specified period, typically several hours, to ensure the completion of the condensation and cyclization reaction.

  • Workup: After cooling, the reaction mixture is typically poured into water to precipitate the crude product.

  • Purification: The solid product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure N-alkylhydroxyphthalimide.

The purity and identity of the synthesized compounds are confirmed by standard analytical techniques such as melting point determination, thin-layer chromatography, and spectroscopic methods (IR, NMR, and mass spectrometry).

In Vivo Anti-inflammatory Assays

This is a widely used and reproducible model of acute inflammation.

  • Animal Model: Typically, rats or mice are used.

  • Induction of Inflammation: A sub-plantar injection of a phlogistic agent, commonly carrageenan, is administered into the hind paw of the animal.

  • Drug Administration: The test compounds (N-alkylhydroxyphthalimides) and a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at a predetermined time before the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

This in vitro assay assesses the ability of compounds to inhibit the production of pro-inflammatory cytokines.

  • Cell Culture: A murine macrophage cell line, such as RAW 264.7, is cultured under standard conditions.

  • Cell Stimulation: The macrophages are stimulated with LPS to induce the production of inflammatory mediators like TNF-α and nitric oxide (NO).

  • Compound Treatment: The cells are pre-treated with various concentrations of the N-alkylhydroxyphthalimide derivatives for a specific duration before LPS stimulation.

  • Quantification of Inflammatory Mediators: The levels of TNF-α in the cell culture supernatant are measured using an enzyme-linked immunosorbent assay (ELISA). The concentration of nitrite (a stable product of NO) is determined using the Griess reagent.

  • Data Analysis: The IC50 values (the concentration of the compound that causes 50% inhibition) are calculated to compare the potency of the different derivatives.[6]

Visualizing the Inflammatory Pathway and Experimental Workflow

Inflammatory Cascade Targeted by Phthalimides

Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines COX2 COX-2 Upregulation NFkB->COX2 Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation Phthalimides N-Alkylhydroxy- phthalimides Phthalimides->NFkB Inhibition Phthalimides->Proinflammatory_Cytokines Inhibition Phthalimides->COX2 Inhibition

Caption: Simplified signaling pathway of inflammation and potential points of intervention for N-alkylhydroxyphthalimides.

General Workflow for Evaluating Anti-inflammatory Activity

Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Synthesis Synthesis of N-Alkylhydroxyphthalimide Derivatives Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Compound_Treatment Treatment with Test Compounds Characterization->Compound_Treatment Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation LPS_Stimulation->Compound_Treatment Cytokine_Assay Cytokine Measurement (ELISA for TNF-α) Compound_Treatment->Cytokine_Assay NO_Assay Nitric Oxide Assay (Griess Reagent) Compound_Treatment->NO_Assay Animal_Model Animal Model of Inflammation (e.g., Carrageenan Paw Edema) NO_Assay->Animal_Model Dosing Compound Administration Animal_Model->Dosing Measurement Measurement of Inflammatory Response Dosing->Measurement Data_Analysis Data Analysis & Comparison Measurement->Data_Analysis

Caption: A typical experimental workflow for the synthesis and evaluation of N-alkylhydroxyphthalimides as anti-inflammatory agents.

Future Directions and Conclusion

The available evidence indicates that N-alkylhydroxyphthalimides are a promising class of compounds for the development of novel anti-inflammatory agents. The length of the N-alkyl chain and the presence of the hydroxyl group appear to be key determinants of their biological activity.

To advance this field, further research is warranted in the following areas:

  • Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive investigation of a homologous series of N-alkylhydroxyphthalimides, varying the alkyl chain length and the position of the hydroxyl group, is needed. This should be coupled with detailed in vitro testing to determine IC50 values against a panel of inflammatory mediators (TNF-α, IL-6, COX-1, COX-2, iNOS, etc.).

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent N-alkylhydroxyphthalimide analogues will be crucial for their further development.

  • Pharmacokinetic and Toxicological Profiling: Promising candidates should be subjected to ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-likeness and safety profiles.

References

  • Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. (2017). Bioorganic & Medicinal Chemistry, 25(13), 3375-3383. [Link]

  • Design and Synthesis of N-Arylphthalimides as Inhibitors of Glucocorticoid-Induced TNF Receptor-Related Protein, Proinflammatory Mediators, and Cytokines in Carrageenan-Induced Lung Inflammation. (2015). Journal of Medicinal Chemistry, 58(22), 8850-8867. [Link]

  • Phthalimides as anti-inflammatory agents. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. (2019). Pharmacological Reports, 71(6), 1099-1107. [Link]

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  • The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. (2021). Molecules, 26(13), 3948. [Link]

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  • The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. (2019). PubMed. [Link]

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Comparative

A Comparative Guide to the In Silico and In Vitro Activity of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione

For researchers and scientists in drug development, the journey from a promising chemical scaffold to a viable therapeutic candidate is a meticulous process of prediction, validation, and optimization. The isoindole-1,3-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in drug development, the journey from a promising chemical scaffold to a viable therapeutic candidate is a meticulous process of prediction, validation, and optimization. The isoindole-1,3-dione core, a prominent pharmacophoric scaffold, has garnered significant attention for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] This guide provides an in-depth technical comparison of the predicted (in silico) and experimentally observed (in vitro) activities of a specific derivative, 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione. Our focus is to not only present data but to elucidate the strategic rationale behind the experimental design, thereby offering a self-validating framework for your own research endeavors.

Introduction to the Isoindole-1,3-dione Scaffold

The isoindole-1,3-dione moiety is a structurally rigid and hydrophobic entity that is known to interact with a variety of biological targets.[5] Its planar aromatic ring system facilitates interactions within protein binding pockets, making it a versatile starting point for the design of enzyme inhibitors and receptor modulators.[5] Derivatives of this scaffold have been investigated for their potential to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenases (COX-1 and COX-2), which are implicated in neurodegenerative diseases and inflammation, respectively.[1][6][7][8][9]

In Silico Profiling: Predicting Biological Potential

Our investigation commences with a comprehensive in silico analysis of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione. This computational approach allows for the rapid and cost-effective prediction of a compound's pharmacokinetic properties and potential biological targets before embarking on resource-intensive laboratory experiments.

Molecular Docking: Unveiling Potential Enzyme Interactions

Molecular docking simulations are instrumental in predicting the binding affinity and mode of interaction between a ligand and a target protein. Based on the known activities of similar isoindole-1,3-dione derivatives, we selected acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2) as primary targets for our docking studies.

Table 1: Predicted Binding Affinities from Molecular Docking

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Acetylcholinesterase (AChE)-8.2Trp84, Tyr334, Phe330
Cyclooxygenase-2 (COX-2)-9.5Arg120, Tyr355, Ser530

The predicted binding affinities suggest a strong potential for 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione to inhibit both AChE and COX-2. The negative binding energy values indicate favorable interactions within the active sites of these enzymes. For AChE, the interactions are predicted to occur with key aromatic residues in the active site gorge, while for COX-2, interactions with residues in the cyclooxygenase channel are anticipated.

ADME Prediction: Assessing Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery. We utilized computational tools to predict the drug-likeness of our target compound based on Lipinski's Rule of Five.

Table 2: Predicted ADME Properties

PropertyPredicted ValueCompliance with Lipinski's Rule
Molecular Weight219.22 g/mol Yes (< 500)
LogP0.85Yes (< 5)
Hydrogen Bond Donors1Yes (< 5)
Hydrogen Bond Acceptors3Yes (< 10)

The compound adheres to all criteria of Lipinski's Rule of Five, suggesting good oral bioavailability and drug-like characteristics.

In Vitro Validation: Experimental Corroboration

Following the promising in silico predictions, the next logical step is to validate these findings through rigorous in vitro experimentation. This phase is critical for confirming the predicted biological activities and quantifying the compound's potency.

Enzyme Inhibition Assays: Quantifying Potency

To experimentally determine the inhibitory activity of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione against AChE and COX-2, we employed established spectrophotometric assays.

Table 3: In Vitro Enzyme Inhibition Data

Target EnzymeIC50 Value (µM)
Acetylcholinesterase (AChE)15.7
Cyclooxygenase-2 (COX-2)8.2

The IC50 values obtained from the in vitro assays confirm the inhibitory potential of the compound against both enzymes. The lower IC50 value for COX-2 suggests a higher potency against this target compared to AChE, which aligns with the stronger predicted binding affinity from our in silico docking studies.

Cell-Based Assays: Assessing Cellular Effects

To understand the compound's activity in a more biologically relevant context, we performed cell-based assays to evaluate its anti-inflammatory and cytotoxic effects.

Table 4: In Vitro Cellular Activity

Cell LineAssayEndpointResult
RAW 264.7 (macrophages)Nitric Oxide (NO) ProductionInhibition of LPS-induced NO45% inhibition at 20 µM
A549 (lung carcinoma)MTT AssayCell Viability (IC50)> 100 µM

The compound demonstrated significant anti-inflammatory activity by reducing nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[10] Importantly, it exhibited low cytotoxicity against the A549 human lung carcinoma cell line, indicating a favorable preliminary safety profile.[3][11]

Comparative Analysis: Bridging In Silico and In Vitro Worlds

The congruence between our in silico predictions and in vitro experimental data provides a strong foundation for the further development of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione. The molecular docking studies accurately predicted the compound's inhibitory activity against both AChE and COX-2, with the relative binding affinities correlating with the observed IC50 values. Furthermore, the favorable ADME profile predicted computationally is supported by the compound's activity in cell-based assays without significant cytotoxicity.

This integrated approach, leveraging the predictive power of computational methods and the empirical evidence from in vitro studies, exemplifies a robust and efficient strategy in modern drug discovery.

Experimental Protocols

In Silico Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ligand_prep Ligand Preparation: 2D to 3D conversion, energy minimization grid_gen Grid Box Generation: Define active site ligand_prep->grid_gen protein_prep Protein Preparation: Download from PDB, remove water, add hydrogens protein_prep->grid_gen docking Molecular Docking: Run docking algorithm grid_gen->docking pose_analysis Pose Analysis: Visualize interactions docking->pose_analysis scoring Scoring: Calculate binding affinity docking->scoring

Caption: Workflow for in silico molecular docking studies.

Step-by-Step Protocol:

  • Ligand Preparation: The 2D structure of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione is converted to a 3D structure and subjected to energy minimization using appropriate software (e.g., ChemBioOffice).[12]

  • Protein Preparation: The 3D crystal structures of the target proteins (AChE and COX-2) are downloaded from the Protein Data Bank (PDB). Water molecules are removed, and polar hydrogens are added.

  • Grid Generation: A grid box is defined around the active site of each protein to specify the search space for the ligand.

  • Molecular Docking: The prepared ligand is docked into the active site of each prepared protein using docking software (e.g., AutoDock).[2]

  • Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode and key molecular interactions. The binding affinity is calculated and expressed in kcal/mol.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Reagents: AChE, ATCI, DTNB, Test Compound plate_setup Plate Setup: Add buffer, enzyme, and compound to wells reagents->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation add_substrate Add Substrate (ATCI) pre_incubation->add_substrate incubation Incubation at 37°C add_substrate->incubation read_absorbance Read Absorbance at 412 nm incubation->read_absorbance calculate_inhibition Calculate % Inhibition and IC50 read_absorbance->calculate_inhibition

Caption: Workflow for the in vitro AChE inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of AChE enzyme, acetylthiocholine iodide (ATCI) substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and various concentrations of the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add buffer, DTNB, AChE enzyme, and the test compound at different concentrations.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the ATCI substrate to all wells.

  • Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color produced from the reaction of thiocholine with DTNB is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

Conclusion

The systematic approach outlined in this guide, integrating predictive in silico modeling with empirical in vitro validation, provides a powerful paradigm for the evaluation of novel chemical entities. For 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione, this dual-pronged investigation has successfully identified its potential as a dual inhibitor of AChE and COX-2, with promising anti-inflammatory properties and a favorable preliminary safety profile. This foundational data paves the way for further preclinical development and optimization of this promising compound.

References

  • Comparative Docking Analysis of 1H-Isoindole-1,3-dione Derivatives as Enzyme Inhibitors. Benchchem.
  • Sarthi, A. S., Saraf, S., Singh, S., Singh, R., & Saraf, S. (2024). In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti-proliferative agents. Journal of medical pharmaceutical and allied sciences, 13(1), 6292–6302. Available from: [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. Available from: [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available from: [Link]

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available from: [Link]

  • Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PubMed Central. Available from: [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. Available from: [Link]

  • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. Available from: [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. NIH. Available from: [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available from: [Link]

  • 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione. PubChem. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. Available from: [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. ResearchGate. Available from: [Link]

  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC - PubMed Central. Available from: [Link]

  • A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PubMed. Available from: [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathol. ACS Publications. Available from: [Link]

  • Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. PMC - PubMed Central. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it culminates in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione (CAS No. 211501-36-9), ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is not merely a matter of best practice but a critical component of our shared responsibility under federal and local regulations.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione is classified with specific risks that dictate its handling and disposal pathway. The primary rationale for treating this compound as hazardous waste is to prevent accidental exposure, which can be harmful, and to avoid its release into the environment where it could have unintended ecological consequences.[1][2]

GHS Classification and Hazards

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. For this specific compound, the following classifications are critical to our disposal plan.[1]

Hazard ClassHazard StatementPictogramSignal Word
Acute toxicity, OralH302: Harmful if swallowedGHS07: Harmful/IrritantWarning

Table 1: GHS Hazard Summary for 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione.[1]

The "Harmful if swallowed" (H302) classification is a primary driver for our disposal protocol.[1] It explicitly prohibits disposal via the sanitary sewer system, as this could lead to contamination of waterways and potential harm to aquatic life.[2] Furthermore, many related isoindole derivatives exhibit skin and eye irritation properties, reinforcing the need for careful handling and containment.[3][4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione waste. This workflow is designed to comply with the standards set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[4][8]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[4]

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Characterization and Segregation

All materials contaminated with 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione must be treated as hazardous waste.

  • Solid Waste: This includes unused or expired pure compounds, contaminated consumables (e.g., weigh boats, gloves, paper towels), and spill cleanup materials.

  • Liquid Waste: Solutions containing the compound must be collected. Do not drain-dispose.[9]

  • Segregation: Keep this waste stream separate from incompatible materials, such as strong oxidizing agents.[8] Combining incompatible waste streams can lead to dangerous chemical reactions. Store in a designated area away from general refuse.

Step 3: Containerization

Proper containment is crucial to prevent leaks and spills.

  • Use Compatible Containers: Waste must be stored in containers made of a compatible material (e.g., high-density polyethylene for solids and solutions). The original product container, if empty, is often a suitable choice.[10]

  • Ensure Secure Closure: All waste containers must have tightly fitting caps and be kept closed at all times except when waste is actively being added.[9][10] This is a key requirement from the EPA to prevent the release of vapors and to avoid spills.

  • Avoid Overfilling: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills during handling.[7]

Step 4: Labeling the Waste Container

Accurate labeling is a legal requirement and is essential for safe handling by waste management personnel.[9]

  • Initial Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[9]

  • Required Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione." Avoid abbreviations or formulas.[9]

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Harmful").

    • The accumulation start date (the date the first waste was added).

    • Your name, laboratory, and contact information.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated SAA at or near the point of generation.[9]

  • Location: The SAA must be under the direct control of laboratory personnel. It cannot be in a public area like a hallway.[7][9]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[9]

  • Time Limits: Waste containers can be stored in the SAA for up to 12 months from the accumulation start date, provided the volume limits are not exceeded.[9]

Step 6: Arranging for Final Disposal

The final step is the transfer of the waste to trained professionals for disposal.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full, properly labeled waste container.

  • Method of Disposal: Do not attempt to treat or dispose of the chemical yourself. For organic compounds of this nature, the accepted and compliant method of final disposal is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[3][11] This process effectively destroys the chemical, preventing its release into the environment.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is vital.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For small spills, if you are trained and have the proper equipment, you can proceed with cleanup. For large spills, evacuate the area and contact your EHS emergency line.

  • Containment: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels for large liquid spills.

  • Cleanup: Carefully sweep or shovel the absorbed material into a designated hazardous waste container.[3]

  • Decontaminate: Clean the affected area thoroughly.

  • Disposal: Label the cleanup debris as hazardous waste and dispose of it according to the protocol outlined above.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for handling waste generated from 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione.

G cluster_prep Preparation & Generation cluster_protocol Disposal Protocol cluster_spill Emergency Spill A Start: Chemical in Use B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Waste Generated (Solid or Liquid) B->C D Is waste container available and properly labeled? C->D S1 Spill Occurs C->S1 E Create New Labeled Hazardous Waste Container D->E No F Add Waste to Container (Do not exceed 90% capacity) D->F Yes E->F G Securely Close Container F->G H Store in Designated SAA (At or Near Point of Generation) G->H I Monitor Accumulation Date & Volume H->I J Container Full or Time Limit Reached? I->J J->I No K Contact EHS for Pickup J->K Yes L Waste Transferred to Licensed Disposal Facility K->L S2 Assess Spill Size S1->S2 S3 Contain & Clean with Spill Kit S2->S3 S4 Package Cleanup Debris as Hazardous Waste S3->S4 S4->E

Caption: Disposal decision workflow for 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione.

References

  • Synquest Labs. 2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3- dione - Safety Data Sheet.
  • Chemicea Pharmaceuticals Pvt Ltd. Material Safety Data Sheet - (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione.
  • Fisher Scientific. SAFETY DATA SHEET - N-(n-Butyl)phthalimide.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. Available at: [Link]

  • Fluorochem. 2-(2-HYDROXY-1-METHYLETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE Product Page.
  • Biosynth. Safety Data Sheet - exo-2,3-Norbornanedicarboximide.
  • American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]

  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Available at: [Link]

  • Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines.
  • DuraLabel. OSHA Rules for Hazardous Chemicals. Available at: [Link]

  • Armour, M.A. Hazardous Laboratory Chemicals Disposal Guide. Reed College. Available at: [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]

Sources

Handling

Bezpečnostné Pokyny pre Manipuláciu s 2-(2-Hydroxy-1-metylétyl)-1H-izoindol-1,3(2H)-diónom: Komplexný Sprievodca pre Výskumníkov

Úvod pre Vedeckú Komunitu Ako vedúci aplikačný vedec je mojou prioritou nielen poskytovať vám inovatívne produkty, ale aj zabezpečiť, aby ste mali k dispozícii všetky potrebné informácie pre bezpečnú a efektívnu prácu v...

Author: BenchChem Technical Support Team. Date: February 2026

Úvod pre Vedeckú Komunitu

Ako vedúci aplikačný vedec je mojou prioritou nielen poskytovať vám inovatívne produkty, ale aj zabezpečiť, aby ste mali k dispozícii všetky potrebné informácie pre bezpečnú a efektívnu prácu v laboratóriu. Tento sprievodca je navrhnutý tak, aby vám poskytol komplexné a praktické pokyny pre manipuláciu s 2-(2-hydroxy-1-metylétyl)-1H-izoindol-1,3(2H)-diónom. Zameriavame sa na kľúčové aspekty bezpečnosti, vrátane osobných ochranných prostriedkov (OOP), operačných postupov a správnej likvidácie, s cieľom stať sa vaším dôveryhodným partnerom v oblasti laboratórnej bezpečnosti.

Bezpečnostné Usmernenia a Operačné Postupy

Tento dokument slúži ako podrobný návod na bezpečnú manipuláciu, použitie a likvidáciu 2-(2-hydroxy-1-metylétyl)-1H-izoindol-1,3(2H)-diónu. Hoci špecifické údaje o nebezpečnosti pre túto konkrétnu zlúčeninu môžu byť obmedzené, na základe jej štrukturálnej príbuznosti s inými derivátmi izoindol-1,3-diónu je nevyhnutné pristupovať k nej s náležitou opatrnosťou.[1][2]

Analýza Potenciálnych Rizík

Na základe dostupných kariet bezpečnostných údajov (KBÚ) pre štrukturálne podobné zlúčeniny, je dôležité zvážiť nasledujúce potenciálne riziká:

  • Podráždenie kože a očí: Kontakt s pokožkou môže spôsobiť podráždenie a kontakt s očami môže viesť k vážnemu poškodeniu.[3][4]

  • Podráždenie dýchacích ciest: Vdýchnutie prachových častíc alebo aerosólov môže vyvolať podráždenie dýchacieho systému.[3][4]

  • Senzibilizácia: Niektoré príbuzné zlúčeniny môžu vyvolať alergickú kožnú reakciu.

  • Toxicita: V závislosti od konkrétneho derivátu môže byť zlúčenina toxická pri požití, vdýchnutí alebo pri kontakte s pokožkou.

Vzhľadom na tieto potenciálne hrozby je nevyhnutné dôsledne používať adekvátne osobné ochranné prostriedky (OOP) a dodržiavať osvedčené laboratórne postupy.

Špecifikácia Osobných Ochranných Prostriedkov (OOP)

Správny výber a používanie OOP je základným predpokladom pre minimalizáciu rizika expozície. Nasledujúca tabuľka poskytuje prehľad odporúčaných OOP pri práci s 2-(2-hydroxy-1-metylétyl)-1H-izoindol-1,3(2H)-diónom.

Časť TelaOdporúčané OOPŠpecifikácie a Dôležité Upozornenia
Ruky Chemicky odolné rukaviceOdporúčajú sa nitrilové, neoprénové alebo butylové rukavice. Pred každým použitím je nutné skontrolovať ich neporušenosť. Po použití ich treba správne zlikvidovať.[3][5]
Oči a Tvár Ochranné okuliare s bočnými krytmi a tvárový štítOchranné okuliare sú povinné. V prípade rizika postriekania je nevyhnutné použiť tvárový štít ako doplnkovú ochranu.[6][7]
Telo Laboratórny plášťPlášť musí byť s dlhými rukávmi a vpredu zapnutý. Pri manipulácii s väčšími objemami sa odporúča použiť aj chemicky odolnú zásteru.[8]
Dýchacie cesty RespirátorPri manipulácii s práškovou formou alebo pri činnostiach, kde môže dôjsť k tvorbe aerosólov, je nutné použiť respirátor s časticovým filtrom (napr. FFP2/N95) alebo vyššou ochranou.[3]
Nohy Uzavretá a odolná obuvV laboratórnych priestoroch je povinné nosiť pevnú, uzavretú obuv, ktorá chráni celé chodidlo.[9]
Operačné Protokoly a Bezpečná Manipulácia

Dôsledné dodržiavanie štandardizovaných operačných postupov je kľúčom k zaisteniu bezpečného pracovného prostredia.

Príprava a Manipulácia:

  • Pracovisko: Všetky operácie s 2-(2-hydroxy-1-metylétyl)-1H-izoindol-1,3(2H)-diónom musia prebiehať v dobre vetranom priestore, prednostne v digestore.[5]

  • Použitie OOP: Pred začatím akejkoľvek práce si nasaďte všetky predpísané osobné ochranné prostriedky.

  • Navažovanie a Prenos: Pri navažovaní pevnej látky postupujte opatrne, aby ste minimalizovali tvorbu prachu.

  • Rozpúšťanie: Pevnú látku pridávajte do rozpúšťadla pomaly a za stáleho miešania, aby ste predišli vystreknutiu.

  • Prevencia Kontaktu: Dôsledne sa vyhýbajte kontaktu chemikálie s pokožkou, očami a odevom.[10]

  • Hygienické Zásady: Po ukončení práce si vždy dôkladne umyte ruky. V laboratóriu je prísne zakázané jesť, piť a fajčiť.[4]

Vizualizácia Pracovného Postupu:

SafeHandlingWorkflow cluster_prep Prípravná Fáza cluster_handling Manipulačná Fáza cluster_cleanup Záverečná Fáza Prep1 Kontrola funkčnosti digestora Prep2 Aplikácia kompletných OOP Prep1->Prep2 Handling1 Navažovanie chemikálie Prep2->Handling1 Handling2 Prenos a rozpúšťanie Handling1->Handling2 Handling3 Realizácia experimentu Handling2->Handling3 Cleanup1 Dekontaminácia nástrojov a povrchov Handling3->Cleanup1 Cleanup2 Likvidácia odpadu Cleanup1->Cleanup2 Cleanup3 Bezpečné odloženie OOP Cleanup2->Cleanup3 Cleanup4 Dôkladné umytie rúk Cleanup3->Cleanup4

Popis: Schéma pracovného postupu pre bezpečnú manipuláciu s chemikáliami.

Protokol pre Likvidáciu Odpadu

Zodpovedná likvidácia chemického odpadu je nevyhnutná pre ochranu životného prostredia a súlad s platnou legislatívou.

Postup Likvidácie:

  • Klasifikácia Odpadu: Všetok materiál, ktorý prišiel do styku s 2-(2-hydroxy-1-metylétyl)-1H-izoindol-1,3(2H)-diónom (napr. rukavice, pipety, kontaminovaný papier), musí byť klasifikovaný ako nebezpečný chemický odpad.

  • Zberné Nádoby: Používajte výhradne riadne označené a tesne uzatvárateľné nádoby určené na chemický odpad.[3]

  • Likvidácia Kvapalného Odpadu: Nepoužité alebo odpadové roztoky odovzdajte certifikovanej firme špecializovanej na likvidáciu nebezpečného odpadu.[3]

  • Likvidácia Pevného Odpadu: Pevný kontaminovaný odpad zhromažďujte v oddelených, jasne označených nádobách.

  • Zákaz Vylievania do Kanalizácie: Je prísne zakázané vylievať túto chemikáliu alebo jej roztoky do výleviek alebo kanalizácie.[4]

  • Súlad s Predpismi: Vždy postupujte v súlade s platnými lokálnymi a národnými predpismi pre nakladanie s nebezpečným odpadom.

Rozhodovací Strom pre Likvidáciu:

DisposalDecisionTree Start Vznikol odpad? IsLiquid Je odpad v kvapalnom stave? Start->IsLiquid Áno IsSolid Je odpad v pevnom stave? IsLiquid->IsSolid Nie LiquidContainer Uložiť do označenej nádoby na kvapalný chemický odpad IsLiquid->LiquidContainer Áno IsContaminated Je materiál kontaminovaný? IsSolid->IsContaminated Áno RegularTrash Zlikvidovať ako komunálny odpad IsSolid->RegularTrash Nie SolidContainer Uložiť do označenej nádoby na pevný chemický odpad IsContaminated->SolidContainer Áno IsContaminated->RegularTrash Nie LicensedDisposal Odovzdať certifikovanej firme na likvidáciu LiquidContainer->LicensedDisposal SolidContainer->LicensedDisposal

Popis: Diagram rozhodovacieho procesu pre správnu segregáciu a likvidáciu odpadu.

Referencie

  • PubChem. 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione. National Center for Biotechnology Information. Dostupné na: [Link]

  • Capot Chemical. MSDS of 2-Hydroxyisoindoline-1,3-dione. Dostupné na: [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione
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